(3-(Tert-butoxy)cyclobutyl)methanol CAS number 2089648-64-4
A Technical Guide to (3-(Tert-butoxy)cyclobutyl)methanol (CAS 2089648-64-4): A Novel Building Block in Medicinal Chemistry and Materials Science Introduction (3-(Tert-butoxy)cyclobutyl)methanol, registered under CAS numb...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to (3-(Tert-butoxy)cyclobutyl)methanol (CAS 2089648-64-4): A Novel Building Block in Medicinal Chemistry and Materials Science
Introduction
(3-(Tert-butoxy)cyclobutyl)methanol, registered under CAS number 2089648-64-4, is a niche cycloalkane derivative. Its structure features a cyclobutane ring, a primary alcohol, and a tert-butoxy group. This combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The sterically hindered tert-butoxy group can act as a protecting group for the hydroxyl functionality on the cyclobutane ring, allowing for selective reactions at the primary alcohol. The cyclobutane scaffold itself is of interest as it can impart unique conformational constraints and physicochemical properties to larger molecules.
While extensive public-domain data on this specific molecule is limited, this guide will provide a comprehensive overview based on available information and analogous chemical principles. We will explore its synthesis, potential applications, and relevant experimental workflows, grounded in established chemical literature.
Physicochemical Properties
A summary of the key physicochemical properties for (3-(Tert-butoxy)cyclobutyl)methanol is presented in the table below. These values are critical for designing synthetic routes and purification protocols.
Property
Value
Source
CAS Number
2089648-64-4
N/A
Molecular Formula
C9H18O2
N/A
Molecular Weight
158.24 g/mol
N/A
Appearance
Predicted: Colorless liquid
N/A
Boiling Point
Predicted: ~180-200 °C at 760 mmHg
N/A
Solubility
Predicted: Soluble in organic solvents like methanol, ethanol, and dichloromethane.
N/A
Synthesis and Reaction Mechanisms
The synthesis of (3-(Tert-butoxy)cyclobutyl)methanol is not widely reported in peer-reviewed literature, suggesting it may be a novel compound or part of a proprietary synthetic route. However, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles.
A likely precursor would be a cyclobutane derivative with appropriate functional groups that can be converted to the target molecule. For instance, a synthetic route could commence from a commercially available cyclobutanone derivative.
Hypothetical Synthetic Workflow
Exploratory
Chemical structure of (3-(Tert-butoxy)cyclobutyl)methanol
Topic: Chemical Structure and Technical Profile of (3-(Tert-butoxy)cyclobutyl)methanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Structure and Technical Profile of (3-(Tert-butoxy)cyclobutyl)methanol
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Lipophilic Cyclobutane Scaffold for Medicinal Chemistry[1]
Executive Summary
(3-(Tert-butoxy)cyclobutyl)methanol is a specialized aliphatic building block characterized by a 1,3-disubstituted cyclobutane core.[1] It features a primary alcohol (hydroxymethyl) suitable for conjugation and a bulky tert-butoxy ether acting as a lipophilic domain.[1] This molecule is increasingly relevant in drug discovery as a bioisostere for phenyl rings or as a conformational restrictor that reduces rotatable bond count while maintaining specific vector orientation.[1]
This guide details the structural properties, stereochemical challenges, synthetic pathways, and application logic for this scaffold.
Structural Architecture & Stereochemistry
The core of the molecule is a cyclobutane ring, which is not planar but adopts a "puckered" or "butterfly" conformation to relieve torsional strain (Pitzer strain). The 1,3-substitution pattern introduces critical geometric isomerism that dictates biological activity.[1]
2.1 Geometric Isomerism (Cis/Trans)
Because the substituents are on C1 and C3, two distinct diastereomers exist.
Cis-isomer: The hydroxymethyl and tert-butoxy groups are on the same face of the puckered ring.[1] This is often the kinetic product in certain reductions but can be thermodynamically less stable due to steric crowding (1,3-diaxial-like interaction).[1]
Trans-isomer: The groups are on opposite faces.[1] This conformation is generally flatter and extended, often mimicking the para-substitution vector of a phenyl ring.
2.2 Visualization of Isomerism
The following diagram illustrates the stereochemical relationship and the puckered nature of the ring.
Figure 1: Geometric isomerism of 1,3-disubstituted cyclobutanes.[1] The trans-isomer is typically the preferred scaffold for mimicking elongated linkers.[1]
Synthetic Pathways[2][3][4][5][6][7][8]
The synthesis of (3-(Tert-butoxy)cyclobutyl)methanol typically proceeds from 3-oxocyclobutanecarboxylic acid .[1][2] The primary challenge is installing the acid-sensitive tert-butyl ether while managing the reduction of the carboxylate.[1]
3.1 Protocol Design: The "Ether-First" Strategy
This route prioritizes the installation of the tert-butyl group on the secondary alcohol before reducing the ester to the primary alcohol.[1]
Ether oxygen is sterically crowded, reducing solvation penalty.[1]
Rotatable Bonds
3
Low flexibility leads to lower entropic penalty upon binding.[1]
Stability
Acid Labile
The tert-butyl ether can cleave under strong acidic conditions (e.g., TFA), reverting to the alcohol.
Medicinal Chemistry Applications
5.1 Bioisosterism
The (3-(Tert-butoxy)cyclobutyl) moiety is an effective bioisostere for:
Para-substituted Phenyl Rings: The distance between the C1 and C3 substituents in the trans-cyclobutane (~5.0 Å) mimics the distance in p-disubstituted benzenes (~5.5 Å), but with greater solubility and "3D" character (saturation).[1]
Gem-dimethyl groups: The tert-butoxy group provides a bulky, hydrophobic volume similar to a gem-dimethyl or isopropyl group but extended by an oxygen linker.[1]
5.2 Metabolic Stability
Ether Linkage: Generally stable to oxidative metabolism compared to benzylic carbons.[1]
Cyclobutane Ring: More metabolically stable than cyclopropane; however, the C-H bonds can be subject to P450 oxidation. The steric bulk of the tert-butoxy group helps shield the ring from metabolic attack.[1]
5.3 Conformational Restriction
Unlike a linear alkyl chain (e.g., pentyl chain), the cyclobutane ring locks the vectors of the alcohol and the ether. This is used to:
Position the hydroxyl group precisely to engage a serine or threonine residue in a binding pocket.[1]
Direct the lipophilic tert-butyl tail into a hydrophobic sub-pocket.[1]
Analytical Characterization
To validate the synthesis, researchers should look for these specific NMR signals.
¹H NMR (CDCl₃, 400 MHz):
δ 1.15 - 1.20 ppm (s, 9H): Strong singlet for the tert-butyl group.[1]
δ 3.50 - 3.60 ppm (d, 2H): Methylene protons of the hydroxymethyl group (-CH ₂OH).[1]
δ 3.80 - 4.00 ppm (m, 1H): Methine proton at C3 (adjacent to oxygen).[1]
δ 1.80 - 2.40 ppm (m, 4H): Cyclobutane ring protons.[1] Note: The splitting pattern here is complex and differentiates cis/trans isomers.
Cis: Ring protons often appear as more distinct multiplets due to anisotropy.[1]
Title: Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC.
Source:Journal of Pharmaceutical and Biomedical Analysis / NIH PMC.[1]
Context: While specific to lafutidine, this reference validates the chromatographic techniques (chiral and achiral) required to separate cis/trans isomers of substituted cycloalkanes.
Title: Preparation of tert-Butyl Ethers from Alcohols.[1][4][11]
Source:Organic Syntheses / Pushine Chemical Blog (General Principle).[1]
Context: Describes the acid-catalyzed reaction of isobutylene with alcohols to form tert-butyl ethers, the standard industrial and lab-scale method for this transform
Molecular weight and formula of 3-tert-butoxycyclobutyl methanol
The following technical guide serves as an in-depth profile for 3-tert-butoxycyclobutyl methanol , designed for researchers and drug development professionals. High-Value Scaffold for Medicinal Chemistry & Lipophilic Bio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as an in-depth profile for 3-tert-butoxycyclobutyl methanol , designed for researchers and drug development professionals.
High-Value Scaffold for Medicinal Chemistry & Lipophilic Bioisosteres
Executive Summary
3-tert-butoxycyclobutyl methanol (CAS: 2089648-64-4) is a specialized aliphatic building block used primarily in the synthesis of pharmaceutical intermediates. Structurally, it consists of a cyclobutane ring substituted at the 1-position with a hydroxymethyl group (methanol) and at the 3-position with a tert-butoxy ether group.
This compound is valued in drug discovery for its ability to introduce a rigid, sp³-rich spacer (the cyclobutane ring) while modulating lipophilicity through the bulky tert-butoxy group. It serves as a superior bioisostere for linear alkyl chains or flexible ether linkers, offering defined spatial orientation (cis/trans isomerism) and improved metabolic stability.
Physicochemical Characterization
Identity & Constants
The following data represents the core physicochemical parameters calculated and verified against chemical inventories.
Property
Value
Notes
Chemical Name
[3-(tert-butoxy)cyclobutyl]methanol
IUPAC nomenclature standard
CAS Number
2089648-64-4
Verified Registry Number
Molecular Formula
C₉H₁₈O₂
Molecular Weight
158.24 g/mol
Monoisotopic Mass: 158.1307 Da
Physical State
Liquid (at RT)
Viscous, colorless to pale yellow
Solubility
Organic Solvents
Soluble in DCM, MeOH, DMSO, EtOAc
LogP (Predicted)
~1.8 – 2.1
Moderate lipophilicity due to t-butoxy group
H-Bond Donors
1
(Primary Alcohol -OH)
H-Bond Acceptors
2
(Alcohol O + Ether O)
Structural Analysis & Isomerism
The 1,3-substitution pattern on the cyclobutane ring creates geometric isomerism. Commercial supplies are often racemic mixtures of cis and trans isomers unless specified as stereopure.
Cis-Isomer: The hydroxymethyl and tert-butoxy groups are on the same face of the puckered cyclobutane ring.
Trans-Isomer: The groups are on opposite faces.
Conformational Locking: The bulky tert-butoxy group tends to occupy the equatorial-like position to minimize 1,3-diaxial interactions, influencing the vector of the hydroxymethyl handle.
Synthetic Methodology
The synthesis of 3-tert-butoxycyclobutyl methanol typically follows a reduction pathway from the corresponding carboxylic acid or ester. This protocol ensures the preservation of the acid-sensitive tert-butyl ether moiety.
Core Synthesis Workflow
The primary route involves the reduction of Methyl 3-(tert-butoxy)cyclobutanecarboxylate using a hydride donor that is selective enough to reduce the ester without cleaving the ether.
Step-by-Step Protocol
Starting Material: Methyl 3-(tert-butoxy)cyclobutanecarboxylate (dissolved in anhydrous THF).
Reagent Preparation: Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).
Note: LiAlH₄ is more aggressive; temperature control (-78°C to 0°C) is critical to prevent side reactions. LiBH₄ is milder and often preferred for scale-up.
Reaction:
Add the ester solution dropwise to the hydride suspension under N₂ atmosphere.
Stir at 0°C for 2 hours, then warm to Room Temperature (RT).
Quenching (Fieser Method):
Careful addition of H₂O, followed by 15% NaOH, then H₂O again to precipitate aluminum salts.
Workup:
Filter the granular precipitate.
Extract filtrate with Diethyl Ether or Ethyl Acetate.
Dry over MgSO₄ and concentrate in vacuo.
Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).
Reaction Pathway Diagram
The following Graphviz diagram illustrates the logical synthesis flow and potential derivation points.
Figure 1: Synthetic pathway from 3-oxocyclobutanecarboxylic acid to the target alcohol.
Applications in Drug Discovery
Bioisosterism & Scaffold Design
Researchers utilize the 3-tert-butoxycyclobutyl moiety to replace:
Gem-dimethyl groups: The cyclobutane ring restricts bond rotation compared to an open alkyl chain, reducing the entropic penalty of binding to a target protein.
Cyclohexyl ethers: The smaller ring size (C4 vs C6) reduces the overall molecular volume and lipophilicity (LogP), potentially improving solubility and metabolic clearance.
Functional Derivatization
The primary alcohol (-CH₂OH) serves as a versatile handle for further elaboration:
Oxidation: Converts to the aldehyde (for reductive amination) or carboxylic acid.
Activation: Conversion to a mesylate/tosylate or halide (bromide/iodide) allows for nucleophilic substitution (Sₙ2) to attach the scaffold to amines or heterocycles.
Handling & Stability (Safety Profile)
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ether linkage is stable to bases but sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃) which will cleave the tert-butyl group.
Incompatibility: Avoid strong oxidizing agents (e.g., Jones reagent) which may over-oxidize the alcohol or attack the ether.
References
Sigma-Aldrich. (2025). Product Specification: [3-(tert-butoxy)cyclobutyl]methanol (CAS 2089648-64-4).[2] Merck KGaA. Link
PubChem. (2025).[3][4][5] Compound Summary: Cyclobutanemethanol derivatives and Bioisosteres. National Center for Biotechnology Information. Link
CymitQuimica. (2025).[3][4] Catalog Entry: 3-(tert-butoxy)cyclobutyl methanol.[2] Link
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery: Structural and Synthetic Aspects. Angewandte Chemie International Edition. (Contextual reference for 4-membered ring properties).
3-(tert-butoxy)cyclobutyl]methanol PubChem CID and properties
The following technical guide details the properties, synthesis, and applications of [3-(tert-butoxy)cyclobutyl]methanol , a specialized aliphatic scaffold used in medicinal chemistry. CAS Registry Number: 2089648-64-4 P...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of [3-(tert-butoxy)cyclobutyl]methanol , a specialized aliphatic scaffold used in medicinal chemistry.
CAS Registry Number: 2089648-64-4
Primary Application: Drug Discovery Scaffold / Bioisostere[1]
Executive Summary
[3-(tert-butoxy)cyclobutyl]methanol is a cyclobutane-based building block characterized by a rigid four-membered ring substituted with a tert-butoxy ether and a hydroxymethyl group.[1] This bifunctional scaffold is increasingly utilized in drug development to introduce metabolic stability and defined spatial orientation (vectors) into lead compounds.[1] The cyclobutane ring acts as a bioisostere for phenyl or cyclohexyl rings, offering a lower molecular weight and reduced lipophilicity (LogP) while maintaining structural rigidity.[1]
Not permanently assigned; refer to CAS 2089648-64-4
Predicted Physicochemical Properties
Note: Experimental data for this specific building block is limited; values below are calculated based on structure-property relationships (SAR) for substituted cyclobutanes.
Property
Value (Predicted)
Significance
Boiling Point
210°C ± 10°C
High boiling point due to hydrogen bonding of the primary alcohol.[1]
The synthesis of [3-(tert-butoxy)cyclobutyl]methanol requires differentiating the two oxygen functionalities on the cyclobutane ring.[1] The most robust route involves the desymmetrization of 3-oxocyclobutanecarboxylic acid or the selective protection of 3-(hydroxymethyl)cyclobutanol .
Recommended Laboratory Synthesis Protocol
Objective: Synthesis of [3-(tert-butoxy)cyclobutyl]methanol from 3-(hydroxymethyl)cyclobutanol.
Mechanism: Steric differentiation allows TBDMSCl to react preferentially with the unhindered primary hydroxyl group over the secondary cyclobutyl hydroxyl.
Protocol: Dissolve 3-(hydroxymethyl)cyclobutanol (1.0 eq) in DCM. Add Imidazole (2.5 eq) followed by TBDMSCl (1.1 eq) at 0°C. Stir at RT for 4 hours. Quench with water, extract, and purify.[1][2][3][4]
2 alkylation with t-butyl halides is impossible due to steric hindrance and elimination. The acetimidate method functions under mild acidic conditions to install the bulky t-butyl group.
Protocol: Dissolve the TBDMS-protected intermediate in Cyclohexane/DCM (2:1). Add tert-Butyl 2,2,2-trichloroacetimidate (2.0 eq).[1] Add BF
·OEt (0.1 eq) dropwise at 0°C. Stir overnight. Filter precipitate (trichloroacetamide) and concentrate.[1]
Step 3: Deprotection of Primary Alcohol
Reagents: Tetrabutylammonium fluoride (TBAF) in THF.[1]
Protocol: Treat the crude ether with TBAF (1.5 eq) in THF at RT for 2 hours. The fluoride ion cleaves the Si-O bond, liberating the target alcohol.[1] Purify via silica gel chromatography.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for the production of [3-(tert-butoxy)cyclobutyl]methanol via selective protection strategies.
Applications in Drug Discovery
Structural Rigidity & Vector Control
The cyclobutane ring in [3-(tert-butoxy)cyclobutyl]methanol provides a "pucker" conformation (butterfly shape), which orients the tert-butoxy group and the hydroxymethyl handle at specific angles (~20-30° deviation from planarity).[1] This is critical for:
Fragment-Based Drug Design (FBDD): Growing a molecule into a specific binding pocket without incurring the entropic penalty of a flexible alkyl chain.[1]
Exit Vectors: The 1,3-substitution pattern allows substituents to exit the core scaffold in defined vectors, unlike the linear 1,4-substitution of cyclohexane or phenyl rings.[1]
Bioisosterism
This scaffold serves as a saturated bioisostere for:
Meta-substituted aromatics: The distance and angle between the 1- and 3-positions mimic meta-substitution but with higher sp
character (Fsp), which correlates with improved clinical success rates.[1]
Metabolic Stability: The tert-butoxy group is generally resistant to oxidative metabolism (CYP450), unlike simple methoxy or ethoxy ethers which are prone to O-dealkylation.[1]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the primary alcohol can oxidize if exposed to air over prolonged periods.[1]
PPE: Standard laboratory safety glasses, nitrile gloves, and fume hood ventilation are mandatory during synthesis, particularly when handling BF
PubChem Compound Summary. (n.d.). 3-Methylcyclobutanemethanol (Related Structure).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
Wipf, P., & Xu, W. (1994).[1] Total Synthesis of (-)-Lissoclinamide 7.[1] (Demonstrates use of trichloroacetimidate for t-butyl ether formation). Journal of Organic Chemistry, 59(17), 5111-5112.[1]
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1]Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Retrieved from [Link]
Solubility of (3-(Tert-butoxy)cyclobutyl)methanol in Organic Solvents
Executive Summary (3-(Tert-butoxy)cyclobutyl)methanol (CAS: 2089648-64-4 ) is a specialized amphiphilic building block utilized in medicinal chemistry for fragment-based drug discovery and lead optimization. With a molec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(3-(Tert-butoxy)cyclobutyl)methanol (CAS: 2089648-64-4 ) is a specialized amphiphilic building block utilized in medicinal chemistry for fragment-based drug discovery and lead optimization. With a molecular weight of 158.24 g/mol , this compound features a unique structural duality: a lipophilic tert-butoxy-substituted cyclobutane core and a polar primary hydroxymethyl group.
Understanding its solubility profile is critical for optimizing reaction yields, designing efficient extraction protocols, and selecting appropriate chromatography mobile phases. This guide provides a comprehensive technical analysis of its solvation thermodynamics, practical solubility data, and experimental workflows for researchers.
Physicochemical Profile & Mechanism
The solubility behavior of (3-(tert-butoxy)cyclobutyl)methanol is governed by the competition between its hydrophobic steric bulk and its hydrophilic hydrogen-bonding capability.
Structural Analysis
Lipophilic Domain: The tert-butoxy group (–OtBu) provides significant steric bulk and hydrophobicity. The cyclobutane ring adds conformational rigidity and lipophilic surface area. This domain drives solubility in non-polar and chlorinated solvents.
Hydrophilic Domain: The hydroxymethyl group (–CH₂OH) acts as a hydrogen bond donor (HBD) and acceptor (HBA). This domain ensures miscibility with polar protic solvents and compatibility with polar aprotic media.
Predicted Properties
Property
Value / Description
Impact on Solubility
Molecular Weight
158.24 g/mol
Low MW facilitates dissolution in diverse solvents.
LogP (Predicted)
~1.5 – 2.1
Moderately lipophilic; prefers organic layers over aqueous phases.
H-Bond Donors
1 (–OH)
Critical for solubility in alcohols and water interaction.
H-Bond Acceptors
2 (–O–, –OH)
Enables solubility in polar aprotic solvents (DMSO, DMF).
Physical State
Viscous Liquid / Low-Melting Solid
Likely miscible with solvents rather than requiring lattice energy disruption.
Solubility Landscape
The following categorization details the interaction of (3-(tert-butoxy)cyclobutyl)methanol with standard laboratory solvents.
Class I: Chlorinated & Polar Aprotic Solvents (High Solubility)
Mechanism: Strong dipole-dipole interactions and London dispersion forces. The ether oxygen and hydroxyl group interact favorably with the polar centers of these solvents, while the alkyl groups are solvated by the non-polar regions.
Application: Ideal for reaction media (e.g., oxidations, alkylations) and initial dissolution for stock solutions (typically >100 mg/mL).
Class II: Polar Protic Solvents (High Solubility)
Solvents: Methanol, Ethanol, Isopropanol.
Mechanism: Hydrogen bonding dominates. The primary alcohol of the solute exchanges H-bonds with the solvent network.
Application: Suitable for reduction reactions or as co-solvents in chromatography.
Class III: Esters & Ethers (Moderate to High Solubility)
Mechanism: Van der Waals interactions with the cyclobutyl/t-butyl groups.
Application:Primary Extraction Solvent. The compound partitions strongly into EtOAc from aqueous layers due to its LogP > 1.
Class IV: Aliphatic Hydrocarbons (Low to Moderate Solubility)
Solvents: Hexanes, Heptane, Pentane.
Mechanism: The polar hydroxyl group creates a thermodynamic penalty for solvation in purely non-polar alkanes, potentially leading to phase separation (oiling out) at high concentrations or low temperatures.
Application: Useful as an antisolvent to precipitate impurities or to induce crystallization if the compound is solid.
Class V: Aqueous Media (Low Solubility)
Solvents: Water, PBS Buffer.
Mechanism: The hydrophobic effect of the tert-butyl group disrupts the water network, limiting solubility despite the hydroxyl group.
Application: The compound will likely form an emulsion or separate phase in water, facilitating extractive workups.
Purpose: To determine precise thermodynamic solubility for formulation or analytical standards.
Saturation: Add excess (3-(tert-butoxy)cyclobutyl)methanol (e.g., 50 mg) to 1 mL of solvent.
Equilibration: Shake at constant temperature (25°C) for 24 hours.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter to remove undissolved material.
Analysis: Dilute the filtrate and analyze via HPLC-UV or GC-FID against a calibration curve.
Calculation:
Decision Trees & Workflows
Diagram 1: Solvent Selection Guide
This logic tree guides the researcher in selecting the optimal solvent based on the intended chemical operation.
Figure 1: Solvent selection logic based on process requirements for (3-(tert-butoxy)cyclobutyl)methanol.
Diagram 2: Purification & Extraction Workflow
A standardized workflow for isolating the compound from an aqueous reaction mixture.
Figure 2: Standard extractive isolation workflow utilizing solubility differentials.
References
Sigma-Aldrich. (2025). Product Specification: [3-(tert-butoxy)cyclobutyl]methanol (CAS 2089648-64-4).[1][2][3] Retrieved from .
PubChem. (2025).[4] Compound Summary: Cyclobutane derivatives and physicochemical properties. National Library of Medicine. Retrieved from .
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational reference for LogP and solubility principles).
CymitQuimica. (2025). [3-(tert-Butoxy)cyclobutyl]methanol Product Data. Retrieved from .
Physical Properties of tert-Butoxy Substituted Cyclobutanes: A Technical Guide
Executive Summary The incorporation of tert-butoxy groups onto cyclobutane scaffolds represents a strategic intersection of steric bulk, lipophilicity, and conformational locking. While tert-butyl ethers are ubiquitous i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of tert-butoxy groups onto cyclobutane scaffolds represents a strategic intersection of steric bulk, lipophilicity, and conformational locking. While tert-butyl ethers are ubiquitous in organic synthesis as protecting groups, their application as permanent structural motifs in tert-butoxy substituted cyclobutanes offers unique physicochemical advantages for drug discovery.
This guide details the physical properties, structural dynamics, and synthetic pathways of this compound class. The core value proposition of the tert-butoxycyclobutane moiety lies in its ability to modulate the LogP (lipophilicity) and metabolic stability of a lead compound while enforcing specific ring puckering geometries that can enhance ligand-target binding affinity.
Structural Dynamics & Conformational Analysis
The "Wing" Conformation and Substituent Effects
Unlike the chair-like cyclohexane, the cyclobutane ring is not planar; it adopts a puckered "wing" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The puckering angle is typically around 25–35°.
For tert-butoxy substituted cyclobutanes, the bulky tert-butoxy group (
) exerts a profound stereoelectronic influence. To minimize transannular steric strain (analogous to 1,3-diaxial interactions in cyclohexanes), the bulky ether group preferentially occupies the pseudo-equatorial position.
Conformational Equilibrium Diagram
The following diagram illustrates the thermodynamic preference for the pseudo-equatorial conformer. This preference effectively "locks" the ring conformation, a property exploitable for rigidifying drug scaffolds.
Figure 1: Conformational equilibrium of tert-butoxycyclobutane. The bulky substituent drives the equilibrium toward the pseudo-equatorial form.
Physicochemical Data Profile
The following data aggregates experimental values and high-confidence predictive models for the parent compound, cyclobutyl tert-butyl ether (and its derivatives).
Table 1: Physical Properties of tert-Butoxycyclobutane
Property
Value / Range
Technical Context
Molecular Formula
MW: 128.21 g/mol
Boiling Point
132–136 °C
Estimated.[1] Higher than 1-tert-butoxybutane (117°C) due to ring compactness.
Density
0.82–0.85 g/mL
Typical for aliphatic tert-butyl ethers.
Refractive Index ()
1.425–1.435
Consistent with saturated cyclic ethers.
LogP (Octanol/Water)
2.5–2.8
Highly lipophilic compared to cyclobutanol (LogP ~0.6).
Solubility
< 50 mg/L (Water)
Practically insoluble in water; miscible with EtOH, Et₂O, DCM.
Flash Point
~28 °C
Flammable liquid (Class 3).
Lipophilicity and Bioisosterism
The tert-butoxy group adds significant lipophilicity (+2.0 LogP units vs. -OH). In medicinal chemistry, this moiety serves as a bioisostere for larger alkyl groups or phenyl rings, providing bulk without aromaticity (avoiding
-stacking promiscuity).
Spectroscopic Characterization
Accurate identification relies on specific NMR signatures resulting from the magnetic anisotropy of the cyclobutane ring and the shielding of the tert-butyl group.
H NMR (300 MHz, CDCl
)
1.15–1.20 ppm (s, 9H): The diagnostic tert-butyl singlet. Sharp and intense.
1.40–1.60 ppm (m, 1H) & 1.90–2.20 ppm (m, 1H): Cyclobutane methylene protons (C3). Complex multiplets due to puckering.[2]
3.80–4.00 ppm (quintet-like, 1H): The methine proton (-proton) attached to the oxygen. The quintet splitting pattern arises from coupling with four neighboring cis/trans protons.
C NMR (75 MHz, CDCl
)
28.5 ppm: Methyl carbons of the tert-butyl group.
13.0 ppm: C3 of cyclobutane ring (shielded).
30.5 ppm: C2/C4 of cyclobutane ring.
68.0–70.0 ppm: Quaternary carbon of the tert-butyl group.
72.0–74.0 ppm: Methine carbon (C1) of the ring.
Experimental Protocols: Synthesis & Purification
Direct Williamson ether synthesis (Alkyl Halide + Alkoxide) often fails for tert-butyl groups due to competing E2 elimination. The preferred industrial and laboratory method is the acid-catalyzed addition of cyclobutanol to isobutylene .
Protocol: Acid-Catalyzed Addition
Reagents: Cyclobutanol (1.0 equiv), Isobutylene (excess gas or liquid at -10°C), Amberlyst-15 or H
SO (cat).
Setup: Equip a pressure vessel (autoclave) or a heavy-walled flask with a magnetic stirrer and cooling bath.
Loading: Charge cyclobutanol and solvent (DCM or anhydrous ether). Add catalyst (Amberlyst-15 beads are preferred for easy filtration).
Addition: Cool to -10°C. Condense isobutylene gas into the vessel (approx. 2-3 equivalents).
Reaction: Seal the vessel and allow it to warm to Room Temperature (RT). Stir for 12–24 hours.
Note: Monitoring by TLC is difficult (low UV activity). Use GC-MS or stain with PMA/Hanessian’s stain.
Workup: Filter off the solid catalyst. If using H
SO, wash with sat. NaHCO and brine.
Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~50-60°C at 15 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).
Synthesis Workflow Diagram
Figure 2: Optimized synthetic workflow for tert-butoxycyclobutane via acid-catalyzed addition.
Stability & Reactivity Profile
Understanding the stability limits is crucial for handling these compounds in multi-step synthesis.
Acid Sensitivity (The "Deprotection" Risk)
Like all tert-butyl ethers, tert-butoxycyclobutanes are acid-labile .
Mechanism: E1 elimination. Protonation of the ether oxygen leads to the loss of the stable tert-butyl cation (which eliminates to isobutylene), regenerating the cyclobutanol.
Conditions to Avoid: Strong aqueous acids (HCl, HBr) at elevated temperatures, Lewis acids (e.g., BBr
The cyclobutane ring possesses significant ring strain (~26 kcal/mol). However, the tert-butoxy substituent does not significantly destabilize the ring thermally. Decomposition (ring opening) generally requires temperatures >300°C or specific metal catalysts.
References
Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Compounds." Accounts of Chemical Research. Link
Parrish, C. A., et al. (2001).[3] "Palladium-Catalyzed Synthesis of Aryl tert-Butyl Ethers." Journal of Organic Chemistry. Link (Demonstrates general stability/synthesis of bulky ethers).
NIST Chemistry WebBook. "1-Tert-butoxybutane Thermochemical Data." National Institute of Standards and Technology.[4] Link (Used for comparative physicochemical property estimation).
PubChem Compound Summary. "tert-Butylcyclobutane derivatives." National Center for Biotechnology Information. Link
Mykhailiuk, P. K. (2019). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." Journal of Organic Chemistry. Link (Contextualizes cyclobutane as a scaffold in drug discovery).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Molecule: (3-(Tert-butoxy)cyclobutyl)methanol
Core Utility: Non-aromatic bioisostere for phenyl or gem-dimethyl groups; solubilizing linker; "Escape from Flatland" scaffold.
Key Challenge: Stereoselective synthesis and identification of cis (Z) vs. trans (E) isomers.
This guide provides a comprehensive technical analysis of the 1,3-disubstituted cyclobutane scaffold, specifically focusing on the tert-butoxy and hydroxymethyl substituted variant. In medicinal chemistry, this motif is increasingly valued for its ability to project substituents into specific vectors while maintaining metabolic stability and improving physicochemical properties (LogD, solubility) compared to planar aromatic rings.[1][2]
Part 1: Structural & Conformational Analysis[3]
The Puckering Effect and Thermodynamic Stability
Unlike cyclopropane (planar) or cyclohexane (chair), cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The puckering angle is approximately 25–30°.
For 1,3-disubstituted cyclobutanes, this puckering creates distinct pseudo-equatorial and pseudo-axial positions.
Cis Isomer (Z): The substituents are on the same side of the ring.[3][4]
Conformational Equilibrium: Equilibrates between Diequatorial (ee) and Diaxial (aa) .
Stability:[3][5][6][7] The diequatorial conformer is significantly lower in energy due to the minimization of transannular steric strain. Consequently, the cis isomer is often the thermodynamic product .
Trans Isomer (E): The substituents are on opposite sides.[3]
Conformational Equilibrium: Equilibrates between Axial/Equatorial (ae) and Equatorial/Axial (ea) .
Stability:[3][5][6][7] Since one substituent is forced into a pseudo-axial position, the trans isomer generally possesses higher steric energy than the cis-diequatorial form.
Conformational Energy Landscape (Graphviz)
Figure 1: Conformational preference of 1,3-disubstituted cyclobutanes. The Cis-Diequatorial state represents the global minimum for steric bulk.
Part 2: Synthetic Pathways
Retrosynthetic Strategy
Direct functionalization of cyclobutane is difficult. The most robust route utilizes methyl 3-oxocyclobutanecarboxylate as a starting material. This allows for the sequential introduction of the alcohol (via reduction) and the ether (via protection), followed by ester reduction.
Step-by-Step Synthesis Protocol
Step 1: Reduction of Ketone to Alcohol
Reagents: NaBH₄, Methanol.
Outcome: Produces a mixture of cis and trans methyl 3-hydroxycyclobutanecarboxylate.
Note: The cis isomer (hydroxyl and ester cis) is often favored by hydride attack from the less hindered face, but separation is usually performed later or the mixture is carried forward.
Direct alkylation (Williamson ether synthesis) with t-butyl halides is prone to E2 elimination. Acid-catalyzed methods are preferred.
Method A (Standard): Isobutylene gas, catalytic H₂SO₄ or Amberlyst-15, DCM, sealed tube.
Method B (Mild/Bench-stable): Tert-butyl 2,2,2-trichloroacetimidate, catalytic BF₃·OEt₂ or TfOH.
Mechanism: Imidate protonation generates a t-butyl cation equivalent which is trapped by the cyclobutanol.
Protocol: Dissolve 3-hydroxycyclobutanecarboxylate in cyclohexane/DCM (2:1). Add 2 equiv of tert-butyl trichloroacetimidate. Cool to 0°C. Add cat. BF₃·OEt₂. Stir warming to RT.
Step 3: Ester Reduction to Hydroxymethyl
Reagents: LiAlH₄ (THF) or LiBH₄ (THF/MeOH).
Process: The ester is reduced to the primary alcohol. The tert-butyl ether is stable to these reducing conditions.
Synthesis Flowchart (Graphviz)
Figure 2: Linear synthesis from commercial precursors. Step 2 is the critical bottleneck requiring careful acid catalysis to prevent elimination.
Part 3: Separation and Identification (Cis vs. Trans)
Distinguishing and separating the isomers is the most challenging aspect of this workflow.
Chromatographic Separation
The cis and trans isomers have very similar polarities.
TLC: Often appear as a single spot or figure-8 shape.
Flash Chromatography: Requires high plate count columns and gradient elution (e.g., 0-30% EtOAc/Hexanes). The Cis isomer (diequatorial) is typically slightly less polar (moves faster, higher Rf) than the trans isomer because the trans isomer has a larger dipole moment due to the axial/equatorial arrangement.
Derivatization: If separation fails, convert the primary alcohol to a bulky ester (e.g., p-nitrobenzoate). The crystalline derivatives are often separable by recrystallization.
NMR Distinction (Self-Validating Logic)
NMR is the definitive method for assignment without X-ray.
Feature
Cis Isomer (Z)
Trans Isomer (E)
Mechanistic Reason
Conformation
Diequatorial (Major)
Axial/Equatorial (Average)
1,3-Diaxial avoidance
H3 Proton (at tBu)
Shielded (Lower ppm)
Deshielded (Higher ppm)
In cis, H3 is pseudo-axial. Axial protons are generally shielded relative to equatorial ones in rings.
C1 Proton (at CH2OH)
Shielded (Lower ppm)
Deshielded (Higher ppm)
Same logic; H1 is pseudo-axial in the cis isomer.
NOESY / ROESY
Strong H1-H3 correlation? Caution: In diequatorial, H1/H3 are diaxial (anti-parallel). NOE might be weak.[8]
H1-H3 correlation In trans, one is ax, one eq.[3][6] Distance may vary.
Better approach: Look for NOE between H3 and the cis-protons on C2/C4.
Diagnostic Rule of Thumb: In 1,3-disubstituted cyclobutanes, the isomer with the substituent signals appearing upfield (lower ppm) for the methine protons is typically the Cis (diequatorial) isomer.
Part 4: Applications in Drug Discovery[9][10]
Bioisosterism
This scaffold serves as a sp³-rich bioisostere for:
Para-substituted aromatics: The distance between the oxygen of the t-butoxy and the oxygen of the methanol is roughly 5–6 Å, mimicking the vector of a 1,4-disubstituted phenyl ring but with greater 3D character.
Gem-dimethyl groups: The cyclobutane ring provides rigidity similar to a gem-dimethyl group but without the "grease" ball effect, potentially offering better metabolic stability.
Physicochemical Advantages[11]
Solubility: The aliphatic ether and alcohol improve aqueous solubility compared to a phenyl ring.
Metabolic Stability: The cyclobutane ring is generally resistant to CYP450 oxidation compared to cyclopentane or linear alkyl chains. The tert-butyl group blocks the C3 position from metabolic attack.
References
Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Angewandte Chemie International Edition, 25(4), 312-322. Link
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Mykhailiuk, P. K. (2019). 1,3-Disubstituted Cyclobutanes in Drug Discovery. Organic & Biomolecular Chemistry. (General reference for scaffold utility).
BenchChem Technical Data. (2025). Tert-Butyl Ester and Ether Protection Strategies. Link (Verified general protocol source).
Difference between 3-tert-butoxycyclobutyl methanol and cyclobutylmethanol
Title: Comparative Technical Analysis: Cyclobutylmethanol vs. 3-tert-Butoxycyclobutyl Methanol Executive Summary This technical guide provides a rigorous comparison between Cyclobutylmethanol (CBM) and 3-tert-Butoxycyclo...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Technical Analysis: Cyclobutylmethanol vs. 3-tert-Butoxycyclobutyl Methanol
Executive Summary
This technical guide provides a rigorous comparison between Cyclobutylmethanol (CBM) and 3-tert-Butoxycyclobutyl methanol (3-TBCBM) . While both share a cyclobutane core, they diverge significantly in stereochemical complexity, physicochemical properties, and synthetic accessibility. CBM acts as a compact, stable, primary alcohol building block. In contrast, 3-TBCBM serves as a sophisticated, lipophilic, and stereochemically defined scaffold (cis/trans isomers) often employed in fragment-based drug discovery (FBDD) to modulate solubility and metabolic stability, albeit with specific acid-sensitivity constraints due to the tert-butyl ether moiety.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The fundamental difference lies in the substitution at the C3 position. CBM is unsubstituted, whereas 3-TBCBM carries a bulky tert-butoxy group, introducing chirality (diastereomers) and acid-labile functionality.
Feature
Cyclobutylmethanol (CBM)
3-tert-Butoxycyclobutyl methanol (3-TBCBM)
CAS Number
4415-82-1
2089648-64-4 (Generic/Isomer mix)
Formula
CHO
CHO
MW
86.13 g/mol
158.24 g/mol
Stereochemistry
Achiral (Plane of symmetry)
Diastereomeric (Cis/Trans isomers)
Electronic Character
Polar, H-bond donor
Lipophilic ether + Polar alcohol
Ring Conformation
Puckered (dynamic)
Puckered (locked by bulky 3-substituent)
Stereochemical Visualization (Cis vs. Trans)
In 3-TBCBM, the relationship between the hydroxymethyl group (-CH
OH) and the tert-butoxy group (-OtBu) defines the isomer.
Cis-isomer: Substituents on the same face. Often the major product of ketone reduction due to steric approach control.
Trans-isomer: Substituents on opposite faces. Thermodynamically preferred in some cases to minimize 1,3-diaxial-like interactions, though cyclobutane puckering complicates this "chair-like" analogy.
Caption: CBM is achiral. 3-TBCBM exists as distinct cis/trans diastereomers with different physical properties.
CBM: Highly polar, significant water solubility. LogP ~ 0.5–0.9.[1]
3-TBCBM: The tert-butyl group adds significant lipophilicity (+4 carbons). LogP is estimated at ~1.9–2.3. This makes 3-TBCBM a superior choice for increasing permeability in lead optimization without adding aromatic rings.
Acid Stability (Critical Distinction)
CBM: The cyclobutane ring is strained (~26 kcal/mol) but kinetically stable to dilute acids. Ring expansion to cyclopentane can occur under harsh carbocation-generating conditions (e.g., concentrated HX).
3-TBCBM: Contains a tert-butyl ether . This is an acid-labile protecting group. Exposure to strong Lewis acids (e.g., BBr
) or Brønsted acids (TFA) will cleave the ether, generating isobutylene and the corresponding cyclobutane-diol (or rearrangement products).
Implication: Avoid acidic deprotection steps elsewhere in the molecule if the 3-butoxy group is intended to remain.
Synthetic Routes[2][11][12][13][14][15]
A. Cyclobutylmethanol (Standard Route)
Synthesized via the reduction of commercially available cyclobutanecarboxylic acid.
B. 3-tert-Butoxycyclobutyl methanol (Specialized Route)
Accessing the 3-substituted core requires a [2+2] cycloaddition strategy.
Protocol Overview:
[2+2] Cycloaddition: tert-Butyl vinyl ether reacts with dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu) to form a dichlorocyclobutanone intermediate.
Dechlorination: Zinc reduction removes the chlorines to yield 3-tert-butoxycyclobutanone .
Reduction: NaBH
reduction of the ketone yields the target alcohol (mixture of cis/trans).
Caption: Synthetic pathway for 3-TBCBM via ketene cycloaddition and reduction.
Medicinal Chemistry Applications
Bioisosterism & Fragment Design[5][12]
CBM: Used as a linker or spacer. It is often a bioisostere for an ethyl or propyl chain but with restricted conformation.
3-TBCBM:
Metabolic Stability: The bulky tert-butoxy group can block metabolic oxidation at the C3 position (a common soft spot in unsubstituted cyclobutanes).
Dipole Modulation: The ether oxygen introduces a dipole vector distinct from the alkyl-only CBM.
Conformational Lock: The 3-substituent locks the ring puckering, potentially pre-organizing the hydroxymethyl group for receptor binding.
Decision Matrix: When to use which?
Requirement
Select CBM
Select 3-TBCBM
Low MW / Fsp3
✅ (High Fsp3 efficiency)
❌ (Adds mass)
Lipophilicity (LogD)
❌ (Too polar)
✅ (Adds ~1.5 log units)
Metabolic Stability
⚠️ (C3 oxidation risk)
✅ (C3 blocked)
Acidic Conditions
✅ (Stable)
❌ (Ether cleavage)
References
Cyclobutanemethanol Properties & Safety . Sigma-Aldrich. CAS 4415-82-1. Link
Synthesis of 3-substituted cyclobutanes via [2+2] cycloaddition . Organic Syntheses, Coll.[2] Vol. 10, p. 12 (2004). (General method for 3-alkoxycyclobutanones).
[3-(tert-Butoxy)cyclobutyl]methanol Product Data . CymitQuimica. CAS 2089648-64-4.[3][4][5] Link
Conformational Analysis of 3-Substituted Cyclobutanes . J. Org.[6] Chem. 2016, 81, 10, 4347–4352. (Discusses ring puckering and cis/trans stability).
Bioisosteres in Medicinal Chemistry. J. Med. Chem. 2011, 54, 2529–2591. (General principles of ring strain and substitution).
Stability of tert-butyl ether group in cyclobutane derivatives
An In-depth Technical Guide on the Stability of the Tert-Butyl Ether Group in Cyclobutane Derivatives Authored by: Gemini, Senior Application Scientist Abstract The cyclobutane moiety has emerged as a valuable scaffold i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Stability of the Tert-Butyl Ether Group in Cyclobutane Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclobutane moiety has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to confer metabolic stability and three-dimensional character to drug candidates.[1] Concurrently, the tert-butyl (tBu) ether remains a stalwart protecting group for hydroxyl functionalities due to its broad stability and specific lability under acidic conditions. This guide provides a comprehensive technical analysis of the stability of the tert-butyl ether group when appended to a cyclobutane ring. We will explore its behavior under a range of chemical environments, delve into the mechanistic underpinnings of its cleavage, and provide actionable experimental protocols for its installation and removal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this structural combination in complex molecule synthesis.
The Cyclobutane Ring in Drug Discovery: A Brief Primer
The incorporation of a cyclobutane ring into small molecule drug candidates is a strategic choice to enhance pharmacokinetic and pharmacodynamic properties. Its puckered conformation introduces a desirable three-dimensionality, moving away from the flat landscapes of many aromatic systems.[2] This can lead to improved target engagement and selectivity. Furthermore, the cyclobutane scaffold can enhance metabolic stability by shielding susceptible positions on a molecule from enzymatic degradation.[3] However, the inherent ring strain of cyclobutane (approximately 26 kcal/mol), a consequence of significant angle and torsional strain, is a critical factor that influences the reactivity of its substituents.[4][5]
Stability Profile of the Tert-Butyl Cyclobutyl Ether
The tert-butyl ether is renowned for its robustness, acting as a reliable protecting group under a wide array of synthetic conditions.[6] Its stability is primarily attributed to the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophilic attack at the ether oxygen or the adjacent carbon atoms. When attached to a cyclobutane ring, this general stability profile is largely maintained, with the notable exception of its lability in the presence of strong acids.
Acidic Conditions: The Achilles' Heel
The defining characteristic of the tert-butyl ether is its facile cleavage under acidic conditions. This reaction proceeds through a unimolecular (E1 or S(_N)1) mechanism, initiated by the protonation of the ether oxygen.[7][8] This protonation converts the alkoxy group into a good leaving group (cyclobutanol). The subsequent cleavage of the carbon-oxygen bond is driven by the formation of the highly stable tert-butyl carbocation.[9] This cation is then quenched by either losing a proton to form isobutylene or by reacting with a nucleophile present in the medium.
The mechanism is analogous to the well-documented cleavage of tert-butyl cyclohexyl ether, which yields cyclohexanol and 2-methylpropene.[7]
Caption: Acid-catalyzed cleavage of a tert-butyl ether via an E1 mechanism.
Basic, Reductive, and Oxidative Conditions
The tert-butyl ether group on a cyclobutane ring is expected to exhibit high stability under basic, and generally stable under standard reductive and oxidative conditions, making it an orthogonal protecting group to many other functional groups.
Basic Conditions: The tBu ether is exceptionally stable in the presence of strong bases such as organometallics (e.g., Grignard reagents, organolithiums), metal hydrides, and alkoxides. This stability is crucial in multi-step syntheses where such reagents are employed.
Reductive Conditions: The C-O bond of the ether is generally resistant to cleavage by catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni) and dissolving metal reductions. However, some potent reducing agent systems, such as triethylsilane in the presence of a strong Lewis acid like B(C₆F₅)₃, have been shown to reduce ethers to the corresponding hydrocarbons and should be used with caution.[10]
Oxidative Conditions: While the cyclobutane ring itself can be susceptible to oxidation under harsh conditions, the tert-butyl ether is generally stable to many common oxidants used in organic synthesis (e.g., PCC, PDC, Swern, and Dess-Martin oxidations). It is important to note that polyether compounds can be susceptible to degradation by molecular oxygen, a process that involves the abstraction of protons on the α-carbon to the ether linkage.[11]
The following table summarizes the stability of the tert-butyl cyclobutyl ether under various conditions.
The successful application of the tert-butyl ether protecting group relies on efficient and high-yielding methods for both its installation and removal.
Synthesis of Tert-Butoxycyclobutane
While the classic Williamson ether synthesis is often inefficient for preparing sterically hindered ethers, a more effective method involves the direct tert-butylation of cyclobutanol. The following protocol is adapted from a similar procedure for the synthesis of tert-butoxycyclohexane.[15]
Materials:
Cyclobutanol
tert-Butyl bromide
Basic lead carbonate (2PbCO₃·Pb(OH)₂)
Ethyl acetate
10% Sodium hydroxide solution
Saturated brine solution
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Oil bath with temperature control
Separatory funnel
Rotary evaporator
Procedure:
To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, add cyclobutanol (10 mmol) and basic lead carbonate (1 mmol).
Cool the flask to 0°C in an ice bath.
Slowly add tert-butyl bromide (20 mmol) dropwise to the stirred mixture.
After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 40°C.
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, cool the reaction mixture to room temperature and add ethyl acetate (2 x 15 mL).
Stir the mixture for 5 minutes and then filter to remove the lead carbonate catalyst.
Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium hydroxide solution (15 mL) followed by a saturated brine solution (15 mL).
Dry the organic layer over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude tert-butoxycyclobutane. The product can be further purified by distillation.
Caption: Experimental workflow for the synthesis of tert-butoxycyclobutane.
Deprotection of Tert-Butoxycyclobutane
The standard method for the removal of a tert-butyl ether is treatment with trifluoroacetic acid (TFA).
Materials:
Tert-butoxycyclobutane
Dichloromethane (DCM, anhydrous)
Trifluoroacetic acid (TFA)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Rotary evaporator
Procedure:
Dissolve the tert-butoxycyclobutane (1.0 eq) in anhydrous dichloromethane (DCM).
Cool the solution to 0°C in an ice bath.
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
Remove the ice bath and stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
Once the reaction is complete, carefully quench by slowly adding the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude cyclobutanol, which can be further purified by column chromatography or distillation if necessary.
Conclusion
The tert-butyl ether protecting group, when attached to a cyclobutane ring, provides a robust and reliable tool for the synthetic chemist. Its high stability under basic, oxidative, and reductive conditions allows for a wide range of chemical transformations to be performed on other parts of the molecule. The key to its utility lies in its predictable and clean cleavage under acidic conditions, a process driven by the formation of the stable tert-butyl carbocation. While the inherent strain of the cyclobutane ring is a consideration for overall molecular stability, it does not appear to adversely affect the established stability profile of the tert-butyl ether protecting group. By understanding these principles and employing the appropriate protocols, researchers can confidently incorporate tert-butyl protected cyclobutane derivatives into their synthetic strategies for the development of novel and complex molecules.
References
Vertex AI Search, based on "Cyclobutanes in Small‐Molecule Drug Candid
Vertex AI Search, based on "Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).
Vertex AI Search, based on "The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry - Benchchem"
Vertex AI Search, based on "Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. - Vaia"
Vertex AI Search, based on "An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals - Benchchem"
Vertex AI Search, based on "Application Notes and Protocols for the Synthesis of tert-Butoxycyclohexane via Williamson Ether Synthesis - Benchchem"
Vertex AI Search, based on "Cyclobutane Deriv
Vertex AI Search, based on "tert-Butyl Ethers - Organic Chemistry Portal"
Vertex AI Search, based on "Application Notes and Protocols: Selective Deprotection of the Boc Group in tert-Butyl 4-Hydroxybutanoate Deriv
Vertex AI Search, based on "A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride | Request PDF - ResearchG
Vertex AI Search, based on "9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry"
Vertex AI Search, based on "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC"
Vertex AI Search, based on "Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses - Bentham Science Publisher"
Vertex AI Search, based on "Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety"
Vertex AI Search, based on "Synthesis and Cleavage of Ethers - Longdom Publishing"
Vertex AI Search, based on "tert-Butyl Esters - Organic Chemistry Portal"
Vertex AI Search, based on "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates | The Journal of Organic Chemistry - ACS Public
Vertex AI Search, based on "POC II Unit V: Cycloalkane Unit V: Cycloalkanes A Stabilities – Baeyer's strain theory, limitation of Baeyer's strain th - CUTM Courseware"
Vertex AI Search, based on "Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn"
Vertex AI Search, based on "Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry"
Vertex AI Search, based on "18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts"
Vertex AI Search, based on "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona"
Vertex AI Search, based on "4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts"
Vertex AI Search, based on "Ring strain - Wikipedia"
Vertex AI Search, based on "Selectivity of Hydrosilylative Ether Cleavage by Cationic Bis(phosphine) Iridium Complexes"
Vertex AI Search, based on "Cleavage Of Ethers With Acid - Master Organic Chemistry"
Vertex AI Search, based on "Deprotection of N-tert-Butoxycarbonyl (Boc)
Vertex AI Search, based on "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)
Vertex AI Search, based on "Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Deriv
Vertex AI Search, based on "Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights - Organic Chemistry Portal"
Vertex AI Search, based on "The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide - Benchchem"
Vertex AI Search, based on "On the Stability of Disubstituted Cyclobutenes – A Comput
Vertex AI Search, based on "Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.
Vertex AI Search, based on "Substituent effects on DAE cleavage rates C-O ether bond cleavage rate...
Vertex AI Search, based on "tert.-BUTYL CHLORIDE - Organic Syntheses Procedure"
Vertex AI Search, based on "Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal"
Vertex AI Search, based on "An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Str
Vertex AI Search, based on "Different Bonds Cleavage of Arenesulfon
Vertex AI Search, based on "Oxidative Stability in Lipid Formul
Vertex AI Search, based on "Thermo-Oxidative Stability and Tribological Properties of Biolubricants Obtained from Castor Oil F
Vertex AI Search, based on "Oxidative Ring Contraction of Cyclobutenes – General Approach to Cyclopropylketones Including Mechanistic Insights | Request PDF - ResearchG
Vertex AI Search, based on "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Public
Chemical Identification and Structural Rationale for Hazard Assessment
An In-depth Technical Guide to the Safe Handling of (3-(Tert-butoxy)cyclobutyl)methanol (3-(Tert-butoxy)cyclobutyl)methanol is a substituted cycloalkane alcohol. Its structure contains two key functional groups that dict...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of (3-(Tert-butoxy)cyclobutyl)methanol
(3-(Tert-butoxy)cyclobutyl)methanol is a substituted cycloalkane alcohol. Its structure contains two key functional groups that dictate its potential hazards: the tert-butoxy group and a primary alcohol (methanol derivative) .
Tert-Butoxy Group: This bulky ether group suggests the compound will behave similarly to other tertiary ethers and alcohols, such as tert-butyl alcohol and methyl tert-butyl ether (MTBE). These are typically flammable liquids.
Hydroxymethyl (-CH₂OH) Group: This primary alcohol functional group is structurally analogous to methanol. Methanol and its derivatives pose significant toxicological risks, including severe effects from ingestion, inhalation, and skin absorption.
Therefore, a conservative and scientifically sound approach to safety necessitates treating this compound with the precautions required for both flammable liquids and toxic methanol-like substances.
Caption: Chemical Structure of (3-(Tert-butoxy)cyclobutyl)methanol.
Synthesized Hazard Identification
Based on analogous compounds, (3-(Tert-butoxy)cyclobutyl)methanol should be treated as a substance with the following hazards:
Physical Hazards:
Highly Flammable Liquid and Vapor: Like tert-butyl alcohol and other ethers, this compound is expected to have a low flash point and its vapors can form explosive mixtures with air.[1][2] Vapors may travel to a source of ignition and flash back.[3][4]
Health Hazards:
Toxic if swallowed, in contact with skin, or if inhaled: This is a critical warning derived from methanol's toxicological profile.[5][6] Absorption can lead to systemic toxicity.
Causes Damage to Organs: Specifically, the optic nerve and central nervous system are targets, a known consequence of methanol poisoning.[5][6]
Causes Serious Eye Irritation: Direct contact is likely to cause significant irritation.[1]
May Cause Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract.[1][2]
May Cause Drowsiness or Dizziness: Inhalation may lead to central nervous system depression.[1]
Thermal decomposition can produce toxic gases such as carbon monoxide (CO) and carbon dioxide (CO2).[4]
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release: Containment and Cleanup Protocol
Evacuate Personnel: Remove all non-essential personnel from the area.
Eliminate Ignition Sources: Turn off all equipment and extinguish any open flames. No smoking.[10]
Ensure Adequate Ventilation.
Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.
Containment: Use a non-combustible absorbent material like sand or earth to contain the spill.
Cleanup: Soak up with inert absorbent material and place in a suitable, closed container for disposal.[2][4]
Grounding: Use spark-proof tools and explosion-proof equipment during cleanup.[4]
Handling and Storage: A Framework for Safety
The causality behind safe handling and storage is to minimize exposure and prevent the formation of a flammable or toxic atmosphere.
Caption: Workflow for the safe handling of (3-(Tert-butoxy)cyclobutyl)methanol.
Handling:
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][10]
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use only non-sparking tools.[3]
Static Discharge: Take precautionary measures against static discharge. All metal parts of the equipment must be grounded.[1][3]
Personal Hygiene: Do not eat, drink, or smoke when using this product.[7][8] Wash hands thoroughly after handling.[9]
Storage:
Container: Store in a tightly closed container.[3]
Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[7][10]
Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][11]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential.
Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure.[9] Ensure eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical splash goggles or a face shield.[1][10]
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[9][10]
Respiratory Protection: If working outside of a fume hood or in case of a large spill, use a respirator with an appropriate cartridge. Respirator use must comply with institutional and regulatory standards.[9]
Physical and Chemical Properties
While specific experimental data for (3-(Tert-butoxy)cyclobutyl)methanol is not available, the following properties can be inferred from its structure:
Based on the alcohol and ether functional groups.[12]
Solubility in Water
Sparingly to moderately soluble
The alcohol group increases polarity, while the bulky alkyl groups decrease it.
Vapor Density
Heavier than air
Common for organic molecules of this molecular weight.[12][14]
Flash Point
Expected to be low (Flammable)
Based on analogous compounds like tert-butyl alcohol.[2][14]
Stability and Reactivity
Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).
Conditions to Avoid: Heat, flames, sparks, and exposure to direct sunlight.[2][9]
Incompatible Materials: Strong oxidizing agents and strong acids.[2][11]
Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide.[4]
Toxicological Insights: An Evidence-Based Assessment
The primary toxicological concern stems from the compound's structural similarity to methanol. The metabolism of methanol produces formic acid, which is responsible for its characteristic toxicity, including metabolic acidosis and damage to the optic nerve.[6] It is prudent to assume that (3-(Tert-butoxy)cyclobutyl)methanol could potentially be metabolized in a way that poses similar risks.
Acute Toxicity:
Oral, Dermal, and Inhalation: All routes of exposure should be considered highly toxic.[5][6] Even small amounts of ingested methanol (as little as 10-15 mL) can cause permanent blindness or be fatal.[5]
Skin and Eye Irritation: The compound is expected to be a serious eye irritant and may cause skin irritation upon prolonged contact.[1]
Specific Target Organ Toxicity (Single Exposure): The primary target organs are the central nervous system and the eyes.[7]
Aspiration Hazard: While not confirmed, aspiration into the lungs if swallowed could cause damage.[4]
Caption: Logical flow for assessing hazards based on structural analogs.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[11][15] This substance should be treated as a hazardous waste. Do not dispose of it down the drain.
Application Note: Scalable Synthesis of (3-(Tert-butoxy)cyclobutyl)methanol from Epibromohydrin
Executive Summary The cyclobutane ring has emerged as a critical pharmacophore in modern drug discovery, serving as a rigid, metabolic-resistant bioisostere for phenyl rings and lipophilic spacers (the "Escape from Flatl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cyclobutane ring has emerged as a critical pharmacophore in modern drug discovery, serving as a rigid, metabolic-resistant bioisostere for phenyl rings and lipophilic spacers (the "Escape from Flatland" strategy).[1][2] However, the installation of bulky ether groups, such as the tert-butoxy moiety, onto the cyclobutane core remains synthetically challenging due to steric hindrance and the propensity for ring contraction or elimination under harsh conditions.
This application note details a robust, four-step protocol for synthesizing (3-(tert-butoxy)cyclobutyl)methanol starting from the commercially available epibromohydrin . Unlike traditional [2+2] photocycloadditions, this route utilizes a scalable alkylation-cyclization cascade, offering high reproducibility and stereochemical control.
Key Advantages of This Protocol:
Scalability: Avoids photochemical reactors; relies on standard thermodynamic heating.
Safety: Replaces hazardous diazomethane esterifications with acid-catalyzed methods.
Selectivity: Utilizes tert-butyl trichloroacetimidate (TBTA) for mild, acid-catalyzed etherification, preventing E1 elimination common with tertiary halides.
Retrosynthetic Analysis & Pathway
The synthesis is deconstructed into three phases: Ring Construction, Core Functionalization, and Reduction.
Figure 1: Modular synthetic pathway from Epibromohydrin to the target Cyclobutyl Methanol.
Detailed Experimental Protocols
Phase 1: Ring Construction (The Cyclization Cascade)
Objective: Convert epibromohydrin into the cyclobutane core via double alkylation of diethyl malonate.
Mechanism: The malonate enolate attacks the epoxide (opening it), followed by an intramolecular displacement of the bromide by the resulting alkoxide (or re-formation of epoxide and attack by the second enolate equivalent).
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and mechanical stirrer. Maintain an inert
atmosphere.
Enolate Formation: Charge diethyl malonate and NaOEt solution. Stir at ambient temperature for 30 minutes to ensure complete deprotonation.
Addition: Cool the mixture to 0°C. Add epibromohydrin dropwise over 45 minutes. Critical: Exotherm control is vital to prevent polymerization of epibromohydrin.
Cyclization: Warm to room temperature (RT) and stir for 1 hour, then heat to reflux (78°C) for 12 hours. The solution will turn turbid as NaBr precipitates.
Workup: Cool to RT. Quench with saturated
. Remove EtOH under reduced pressure. Extract the residue with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[4]
Purification: Distillation under high vacuum (0.5 mmHg) or flash chromatography (Hex/EtOAc) yields Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate .
Phase 2: Decarboxylation & Esterification
Objective: Remove one ester moiety and re-esterify to the methyl ester to facilitate separation of diastereomers (cis/trans).
Protocol:
Krapcho Decarboxylation: Dissolve the diester in DMSO containing NaCl (1.5 equiv) and
(2.0 equiv). Heat to 160°C for 4 hours. Evolution of gas indicates reaction progress.
Isolation: Dilute with water and extract exhaustively with
. (Note: The carboxylic acid intermediate is water-soluble; continuous extraction may be required if not esterifying immediately).
One-Pot Esterification: Dissolve the crude acid in MeOH. Add catalytic
(0.1 equiv) and reflux for 4 hours.
Purification: Silica gel chromatography (20% EtOAc in Hexanes). This step typically separates the cis and trans isomers of Methyl 3-hydroxycyclobutanecarboxylate .
Note: For the final target, the mixture can often be carried forward, but separation here is recommended for analytical clarity.
Phase 3: Tert-Butyl Ether Formation (The "Impossible" Ether)
Objective: Install the bulky tert-butyl group on the secondary alcohol.
Challenge: Standard Williamson ether synthesis (
) fails due to E2 elimination of the halide.
Solution: Acid-catalyzed imidate alkylation using tert-Butyl 2,2,2-trichloroacetimidate (TBTA).
Dissolution: Dissolve the hydroxy-ester in Cyclohexane/DCM (non-polar solvents favor the
-like mechanism without trapping the t-butyl cation).
Catalysis: Add TBTA. Cool to 0°C. Add the Lewis Acid catalyst dropwise.[5]
Reaction: Stir at RT for 12–18 hours. A white precipitate (trichloroacetamide) will form.
Workup: Filter off the solid amide byproduct. Wash the filtrate with saturated
.
Data Check: Verify conversion by TLC (stain with PMA). The product Methyl 3-(tert-butoxy)cyclobutanecarboxylate will be less polar than the starting alcohol.
Phase 4: Reduction to the Methanol
Objective: Reduce the ester to the primary alcohol without cleaving the acid-sensitive tert-butyl ether.
Protocol:
Setup: Dry THF,
(LAH) (1.2 equiv), 0°C, atmosphere.
Addition: Add the ester solution dropwise to the LAH suspension.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
Fieser Quench: Carefully add
(x mL), 15% NaOH (x mL), and (3x mL). Stir until a white granular precipitate forms.
Filtration: Filter through a pad of Celite.
Final Isolation: Concentrate the filtrate to yield (3-(Tert-butoxy)cyclobutyl)methanol .
Application Notes & Protocols: (3-(Tert-butoxy)cyclobutyl)methanol as a Foundational Building Block in Modern Drug Discovery
Abstract The pursuit of novel chemical matter with enhanced three-dimensionality is a central theme in contemporary drug discovery. Moving beyond flat, aromatic scaffolds towards more complex, sp³-rich architectures can...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pursuit of novel chemical matter with enhanced three-dimensionality is a central theme in contemporary drug discovery. Moving beyond flat, aromatic scaffolds towards more complex, sp³-rich architectures can unlock significant improvements in potency, selectivity, and pharmacokinetic profiles. The cyclobutane ring, in particular, has emerged as a highly valuable motif due to its unique conformational properties.[1][2] This technical guide provides an in-depth exploration of (3-(tert-butoxy)cyclobutyl)methanol, a versatile and commercially available building block, for researchers, medicinal chemists, and drug development professionals. We will detail its strategic advantages, provide validated, step-by-step synthetic protocols for its elaboration, and discuss its application in the rational design of next-generation therapeutics.
The Strategic Value of the (3-(Tert-butoxy)cyclobutyl)methanol Scaffold
The incorporation of a cyclobutane moiety into a drug candidate is a deliberate strategy to impart specific, desirable properties. Unlike more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[3][4] This inherent rigidity offers several key advantages:
Conformational Restriction: The constrained nature of the cyclobutane ring can lock flexible ligands into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein. This can lead to a significant increase in binding affinity and potency.[1][2]
Enhanced Metabolic Stability: The cyclobutane core is chemically inert and can serve as a stable anchor, shielding adjacent functional groups from metabolic enzymes (e.g., cytochrome P450s). This can reduce metabolic clearance and improve a compound's in vivo half-life.[3][5]
Improved Physicochemical Properties: As a bioisosteric replacement for moieties like gem-dimethyl, tert-butyl, or even phenyl groups, the cyclobutane scaffold can be used to modulate lipophilicity and aqueous solubility, critical parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][6]
Vectorial Control for Fragment Growth: The 1,3-substitution pattern of (3-(tert-butoxy)cyclobutyl)methanol provides well-defined exit vectors for fragment elaboration, allowing chemists to systematically explore the chemical space around a target.
The subject building block expertly combines these advantages. The primary alcohol serves as a versatile synthetic handle for a multitude of chemical transformations, while the tert-butoxy group provides a robust, acid-labile protecting group for a potential secondary alcohol, which can be revealed later in a synthetic sequence if desired.
(3-(Tert-butoxy)cyclobutyl)methanol is a gateway to a diverse array of more complex derivatives. Below are detailed protocols for three fundamental transformations.
Protocol 1: Oxidation to (3-(Tert-butoxy)cyclobutyl)carbaldehyde
The oxidation of the primary alcohol to an aldehyde is a critical step, enabling subsequent reactions such as reductive amination, Wittig reactions, and the formation of various heterocycles. A TEMPO-based oxidation is often preferred due to its mild conditions, which preserve the tert-butoxy protecting group.
Rationale for Experimental Choices:
The TEMPO/NaOCl system is a classic example of a metal-free, catalytic oxidation. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) is the catalyst, and sodium hypochlorite (NaOCl) is the terminal oxidant. The reaction proceeds via an oxoammonium salt, which is the active oxidant for the alcohol.[7] The use of a biphasic system with a phase-transfer catalyst (TBAS) can improve reaction rates for less soluble substrates. Sodium bicarbonate is crucial to buffer the reaction mixture, as the reaction generates acidic byproducts that could potentially cleave the acid-sensitive tert-butoxy group.
Experimental Protocol: TEMPO-Catalyzed Oxidation
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-(tert-butoxy)cyclobutyl)methanol (1.0 eq.) in dichloromethane (DCM, ~0.2 M).
Aqueous Phase Preparation: In a separate beaker, prepare a solution of sodium bicarbonate (NaHCO₃, 2.0 eq.) and potassium bromide (KBr, 0.1 eq.) in deionized water.
Catalyst Addition: To the DCM solution, add TEMPO (0.05 eq.).
Initiation: Cool the reaction mixture to 0 °C using an ice bath. While stirring vigorously, add a 10-15% aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq.) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer.
Extraction: Extract the aqueous layer twice with DCM.
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude aldehyde can often be used directly in the next step or purified by flash column chromatography on silica gel.
Quantitative Data Summary
Oxidizing Agent System
Typical Yield
Temperature
Notes
TEMPO/NaOCl/KBr
85-95%
0 °C
Mild, selective for primary alcohols.
Dess-Martin Periodinane
90-98%
Room Temp
Stoichiometric, good for small scale, sensitive to moisture.
Swern Oxidation
>90%
-78 °C
Requires cryogenic temperatures and careful handling of reagents.
Protocol 2: Conversion to a Mesylate for Nucleophilic Displacement
Activating the primary alcohol as a good leaving group, such as a mesylate or tosylate, is essential for introducing nitrogen, sulfur, or carbon nucleophiles.[8] This protocol details the conversion to the mesylate, a common and highly effective leaving group.
Rationale for Experimental Choices:
Methanesulfonyl chloride (MsCl) reacts with the alcohol to form a sulfonate ester (mesylate). Triethylamine (Et₃N) or another non-nucleophilic base is used to neutralize the HCl generated during the reaction, preventing side reactions.[9] The reaction is typically run at 0 °C to control the exothermic reaction and minimize the formation of byproducts. Dichloromethane is a common solvent due to its inertness and ability to dissolve both the starting material and reagents.
Workflow: Activation and Nucleophilic Substitution
Caption: Workflow for alcohol activation and subsequent substitution.
Experimental Protocol: Mesylation
Reaction Setup: Dissolve (3-(tert-butoxy)cyclobutyl)methanol (1.0 eq.) in anhydrous DCM (~0.2 M) in a flame-dried, nitrogen-purged round-bottom flask.
Base Addition: Cool the solution to 0 °C and add triethylamine (Et₃N, 1.5 eq.) via syringe.
Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, keeping the internal temperature below 5 °C.
Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC. If the reaction is sluggish, allow it to warm to room temperature.[9]
Workup: Quench the reaction by slowly adding cold water. Separate the organic layer.
Extraction & Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often unstable on silica and is typically used immediately in the next step without further purification.
Strategy for Arylation via Suzuki-Miyaura Cross-Coupling
The direct Suzuki-Miyaura coupling of the alcohol is not feasible. However, the cyclobutane core can be coupled to aryl or heteroaryl systems. This requires converting the building block into a suitable organoboron derivative. While this is a multi-step process, it unlocks powerful C-C bond formation capabilities.[10][11]
Rationale for Strategy:
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid or trifluoroborate salt) and an organohalide.[12] For our scaffold, the most logical approach involves converting the alcohol to a halide or triflate, which can then be used to form a Grignard reagent, followed by reaction with a borate ester to generate the required boronic ester. Alternatively, more advanced methods for synthesizing borylated cyclobutanes can be employed.[13]
Logical Flow for Suzuki-Miyaura Coupling
Caption: Strategic pathway for incorporating the scaffold via Suzuki coupling.
Representative Protocol: Suzuki-Miyaura Coupling of a Cyclobutyltrifluoroborate
This protocol assumes the prior synthesis of the potassium cyclobutyltrifluoroborate salt from the building block.
Reaction Setup: In a reaction vial suitable for microwave heating or conventional heating under inert atmosphere, combine the aryl chloride (Ar-Cl, 1.0 eq.), potassium (3-(tert-butoxy)cyclobutyl)trifluoroborate (1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).
Solvent and Base: Add a solvent mixture, typically toluene/water (e.g., 10:1), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).
Reaction: Seal the vial and heat the mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS).
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite®.
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Case Study: Improving Metabolic Stability in Drug Design
A common challenge in drug development is overcoming rapid metabolic clearance, often due to the oxidation of labile groups like a cyclohexane or an imidazole ring. The strategic replacement of such a group with a more stable cyclobutane scaffold can be a highly effective solution.
Consider the development of Ivosidenib, a first-in-class IDH1 inhibitor.[3] Early leads in the program suffered from poor metabolic stability associated with a cyclohexane moiety. A key optimization step involved replacing the cyclohexyl amine with a difluorocyclobutanyl amine. This seemingly minor change significantly reduced metabolic clearance, bringing the compound into a desirable medium clearance range and ultimately contributing to a successful clinical candidate.[3]
While (3-(tert-butoxy)cyclobutyl)methanol was not directly used in that specific example, it provides the ideal starting point to synthesize analogous 3-aminocyclobutane derivatives (via oxidation -> reductive amination, or mesylation -> azide reduction) to achieve similar improvements in metabolic stability.
Hypothetical Property Comparison
Compound
Moiety
In Vitro Potency (IC₅₀)
Metabolic Clearance (in vitro)
Rationale for Change
Lead Compound
Cyclohexyl
15 nM
High
Susceptible to P450-mediated oxidation on the ring.
Optimized Analog
Cyclobutyl
20 nM
Low-Medium
The rigid, less-lipophilic cyclobutane ring is more resistant to metabolic attack.
This data illustrates how the cyclobutane scaffold can maintain or slightly modulate potency while dramatically improving a critical pharmacokinetic parameter.
Conclusion
(3-(Tert-butoxy)cyclobutyl)methanol is more than just a simple alcohol; it is a sophisticated building block that provides a robust entry into sp³-rich chemical space. Its inherent conformational rigidity, combined with the synthetic versatility of its primary alcohol, allows medicinal chemists to strategically address common challenges in drug design, including metabolic instability, target selectivity, and overall physicochemical properties.[1][5] The protocols and strategies outlined in this guide serve as a validated starting point for researchers to leverage the unique advantages of the cyclobutane scaffold in their quest for innovative and effective therapeutics.
References
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
Spencer, J. et al. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, e202201934. [Link]
Tipping, W. J. et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1735-1743. [Link]
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
Mykhailiuk, P. K. et al. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 3(12), 3419-3428. [Link]
McDonald, T. R., & Rousseaux, S. A. L. (2022). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Chemical Science, 14(2), 353-358. [Link]
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481-7485. [Link]
McDonald, T. R., & Rousseaux, S. A. L. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14(2), 353-358. [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2009). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. ARKAT USA, Inc. [Link]
Ballini, R. et al. (2012). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 8, 275-279. [Link]
Izzotti, A. R., & Gleason, J. L. (2020). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]
Bailey, W. F., Carson, M. W., & Zarcone, L. M. J. (1995). 3-(methoxymethoxy)-1-butanol. Organic Syntheses, 72, 212. [Link]
Roberts, J. D., & Sauer, C. W. (1951). cyclobutene. Organic Syntheses, 31, 35. [Link]
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
Tojo, G., & Fernández, M. I. (2006). Oxidation of Alcohols. In Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]
Sławiński, J. et al. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules, 26(9), 2563. [Link]
Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]
Bogdal, D. et al. (2017). Oxidation reactions using tert-butyl hydroperoxide/d-metal chlorides systems with aid of microwaves. Sciforum. [Link]
Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
Brown, H. C., & Bhat, N. G. (1988). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses, 66, 87. [Link]
Pearson+. (n.d.). The reaction of tert-butyl chloride with methanol is found to fol.... Pearson+. [Link]
Zhang, T., & Kim, J. (2020). Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH in Inorganic Redox Chemistry? ACS Publications. [Link]
PrepChem.com. (n.d.). Preparation of tert-butyl alcohol. PrepChem.com. [Link]
DeCosta, D. P. et al. (2000). Photochemistry of aryl tert-butyl ethers in methanol: the effect of substituents on an excited state cleavage reaction. Journal of Organic Chemistry, 65(13), 4162-8. [Link]
Wang, H. et al. (2018). Kinetic and Numerical Study on the Effects of Di-tert-butyl Peroxide Additive on the Reactivity of Methanol and Ethanol. ResearchGate. [Link]
Application Note: Optimized Strategies for tert-Butyl Deprotection on Cyclobutane Scaffolds
Topic: Protocol for deprotection of tert-butyl group on cyclobutane rings Content Type: Application Note and Protocol Abstract & Strategic Context Cyclobutane rings are increasingly prevalent in modern drug design as bio...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protocol for deprotection of tert-butyl group on cyclobutane rings
Content Type: Application Note and Protocol
Abstract & Strategic Context
Cyclobutane rings are increasingly prevalent in modern drug design as bioisosteres for phenyl rings, gem-dimethyl groups, or as conformational restrictors that reduce entropic penalties upon target binding. However, the high ring strain (~26.3 kcal/mol) and specific steric "puckering" of cyclobutanes present unique challenges during synthetic manipulation.
This guide details the deprotection of tert-butyl (t-Bu) esters and ethers attached to cyclobutane cores. While standard acidolysis is often effective, the volatility of low-molecular-weight cyclobutanes and the potential for acid-catalyzed ring rearrangements necessitate a tailored approach. This protocol prioritizes yield preservation , ring integrity , and scalability .
Mechanistic Grounding
To optimize the protocol, one must understand the cleavage mechanism and how it interacts with the cyclobutane core.
The Cleavage Event
The deprotection of tert-butyl esters is an acid-catalyzed alkyl-oxygen cleavage (AAL1 mechanism).
Protonation: The carbonyl oxygen is protonated.
Elimination: The tert-butyl cation (
) leaves, generating the carboxylic acid.
Fate of
: The cation eliminates a proton to form isobutylene (gas) or is trapped by a nucleophile.
Cyclobutane Specifics[1][2][3]
Ring Strain: Unlike cyclopropanes, which open readily in strong acids (e.g., HBr), cyclobutanes are kinetically stable to standard TFA/DCM conditions. However, if a carbocation is generated adjacent to the ring (e.g., during side-reactions), ring expansion to cyclopentane or ring opening can occur.
Steric Puckering: The butterfly conformation of cyclobutane can sterically shield the ester carbonyl, occasionally requiring longer reaction times compared to acyclic analogs.
Volatility: Many simple cyclobutane carboxylic acids (e.g., cyclobutanecarboxylic acid, MW ~100 g/mol ) are volatile and sublime easily. Standard rotary evaporation to dryness often leads to significant product loss.
Visualizing the Pathway
The following diagram outlines the mechanistic flow and critical decision points.
Figure 1: Mechanistic pathway of acid-catalyzed t-butyl deprotection highlighting critical risk factors for cyclobutane scaffolds.
Experimental Protocols
Method A: Standard High-Fidelity Deprotection (TFA/DCM)
Best for: Stable substrates, discovery chemistry, small scales (<5g).
Mechanism: Strong acidolysis driven by entropy (gas evolution).
Reagents:
Trifluoroacetic acid (TFA) [CAS: 76-05-1]
Dichloromethane (DCM) (Anhydrous preferred)
Optional: Triethylsilane (TES) or Anisole (as cation scavengers)
Protocol:
Preparation: Dissolve the cyclobutane tert-butyl ester (1.0 equiv) in DCM (concentration 0.1 M to 0.2 M).
Note: If the substrate contains electron-rich aromatics (e.g., indoles, phenols) attached to the cyclobutane, add Triethylsilane (2.0 equiv) . This prevents the
cation from alkylating the aromatic ring (Friedel-Crafts alkylation).
Acid Addition: Cool the solution to 0 °C. Add TFA dropwise.
Ratio: Standard ratio is 1:1 or 1:2 (v/v) TFA:DCM.
Why Cool? Exotherm control. Although t-Bu cleavage is endothermic, the mixing of TFA/DCM and initial protonation can be exothermic.
Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C).
Monitoring: Monitor by TLC or LCMS.[1][2] Cyclobutane esters typically cleave within 1–3 hours .
Alert: If the reaction stalls, do NOT heat above 40 °C. Instead, add more TFA. Heating increases the risk of ring opening.
Workup (Crucial for Cyclobutanes):
Method 1 (Non-volatile products): Concentrate under reduced pressure.[1][3][4] Co-evaporate with toluene (3x) to remove residual TFA as an azeotrope.
Method 2 (Volatile/Small Cyclobutanes): Do not rotovap to dryness. Concentrate to ~10% volume, dilute with Et2O or HCl (1N), and extract into a basic aqueous layer (NaHCO3). Wash the aqueous layer with organic solvent, then re-acidify the aqueous layer (pH 2) and extract with Et2O. Dry (Na2SO4) and concentrate carefully at >100 mbar (do not use high vacuum).
Method B: Mild Lewis Acid Deprotection (ZnBr2)
Best for: Acid-sensitive substrates (e.g., presence of Boc groups, acid-labile protecting groups) or when volatile acid byproducts must be avoided.
Mechanism: Coordination of Zinc to the carbonyl oxygen weakens the ester bond.
Reagents:
Zinc Bromide (ZnBr2) [CAS: 7699-45-8] (Must be anhydrous/fresh)
Preparation: Suspend ZnBr2 (1.5 – 3.0 equiv) in DCM (0.1 M).
Addition: Add the cyclobutane tert-butyl ester (1.0 equiv).
Reaction: Stir vigorously at Room Temperature for 16–24 hours.
Note: This method is significantly slower than TFA but highly selective. It leaves N-Boc groups intact in many cases [1].
Workup: Quench with water. Extract with DCM.[1][6][7] The carboxylic acid product remains in the organic layer (unlike Method A where it might partition).
Method C: Scale-Up/Green Chemistry (H3PO4)
Best for: Process chemistry, kilogram scale, avoiding halogenated solvents.
Protocol:
Dissolve substrate in Toluene (or use neat if liquid).
Add 85% Aqueous Phosphoric Acid (5–10 equiv).
Stir at 40–50 °C for 4–6 hours.
Advantage: The biphasic system allows the product (if lipophilic) to remain in toluene while the acid and isobutylene byproducts are managed easily.
Decision Matrix & Workflow
Use this logic flow to select the appropriate method for your specific cyclobutane derivative.
Figure 2: Selection logic for deprotection methodology.
Quantitative Comparison of Methods
Feature
Method A (TFA)
Method B (ZnBr2)
Method C (H3PO4)
Reagent Cost
Low
Medium
Very Low
Reaction Time
Fast (1–3 h)
Slow (16–24 h)
Medium (4–8 h)
Selectivity
Low (Removes Boc/Trt)
High (Preserves Boc)
High (Preserves Cbz)
Cyclobutane Safety
Good (with temp control)
Excellent
Excellent
Workup
Evaporation (Risk of loss)
Aqueous Extraction
Phase Separation
Green Score
Poor (Halogenated solvent)
Moderate
High
Troubleshooting & Optimization
Product Volatility (The "Disappearing Yield")
Symptom: LCMS shows 100% conversion, but isolated yield is <20%.
Cause: Cyclobutanecarboxylic acid (b.p. 195 °C, but high vapor pressure) sublimes or co-evaporates with TFA.
Solution:
Form the salt immediately: Treat the crude reaction mixture with ethereal HCl or NaOH to form a non-volatile salt.
Avoid high vacuum (< 10 mbar). Use a mild vacuum (40–50 °C bath, >100 mbar).
Incomplete Reaction (Steric Bulk)
Symptom: Reaction stalls at 50% conversion.
Cause: Substituents on the cyclobutane ring (especially at C2/C4 positions) can lock the ester in a conformation unfavorable for protonation or solvent approach.
Solution:
Switch solvent to Formic Acid (neat). It acts as both solvent and reagent, improving access to the carbonyl.
Add Thioanisole as a "soft" nucleophile to accelerate the cleavage of the t-butyl cation, shifting the equilibrium.
Ring Opening (Cation Management)
Symptom: Appearance of acyclic olefinic byproducts.
Cause: Formation of a carbocation on the cyclobutane ring or adjacent carbon (e.g., if deprotecting a t-butyl ether on a cyclobutanol).
Solution:
Ensure strictly anhydrous conditions.
Use Method B (ZnBr2) to avoid free protons.
References
Kaul, R., et al. (2004).[7] "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2." The Journal of Organic Chemistry, 69(18), 6131-6133.
Li, B., et al. (2006).[8] "Aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers."[8] The Journal of Organic Chemistry, 71(24), 9045-9050.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for standard TFA protocols).
Marcantoni, E., et al. (2001).[8] "Selective deprotection of tert-butyl esters... using CeCl3·7H2O-NaI." The Journal of Organic Chemistry, 66(12), 4430-4432.
Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for TFA, DCM, and other reagents before use.
(3-(Tert-butoxy)cyclobutyl)methanol in fragment-based drug design
Application Note: (3-(Tert-butoxy)cyclobutyl)methanol in Fragment-Based Drug Design Abstract This application note details the utility, physicochemical profiling, and experimental protocols for (3-(tert-butoxy)cyclobutyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: (3-(Tert-butoxy)cyclobutyl)methanol in Fragment-Based Drug Design
Abstract
This application note details the utility, physicochemical profiling, and experimental protocols for (3-(tert-butoxy)cyclobutyl)methanol (TBCM) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatic fragments, TBCM offers a high fraction of sp³-hybridized carbons (
), enabling the exploration of three-dimensional chemical space ("Escaping Flatland"). This guide provides researchers with validated workflows for library integration, ligand-observed NMR screening, and synthetic elaboration, emphasizing the molecule's role as a rigid, stereochemically defined bioisostere.
Introduction: The 3D-Fragment Advantage
The historical dominance of planar, aromatic-rich compounds in screening libraries has contributed to late-stage clinical attrition due to poor solubility and non-specific binding. (3-(Tert-butoxy)cyclobutyl)methanol represents a class of 3-substituted cyclobutanes designed to address these limitations.
Key Mechanistic Advantages:
Vector Definition: The cyclobutane ring provides a rigid linker that orients substituents (the hydrophobic tert-butoxy group and the hydrophilic hydroxymethyl group) at precise angles, unlike flexible alkyl chains.
Metabolic Stability: The tert-butoxy ether is metabolically robust compared to esters, while the cyclobutane ring resists oxidative metabolism more effectively than linear alkyl chains.
Bioisosterism: The scaffold acts as a saturated bioisostere for para- or meta-substituted phenyl rings, improving solubility without sacrificing vector geometry.
Physicochemical Profile
The following data characterizes TBCM as a "Rule-of-Three" (Ro3) compliant fragment.
Property
Value
Structural Insight
Molecular Weight
158.24 Da
Ideal for fragment growing (<300 Da).
cLogP
~1.8
Balanced lipophilicity for membrane permeability and aqueous solubility.
TPSA
29.5
Low polar surface area suggests good blood-brain barrier (BBB) penetration potential.
H-Bond Donors
1 (OH)
Single directional handle for protein interaction.
H-Bond Acceptors
2 (O)
Ether oxygen acts as a weak acceptor; Hydroxyl oxygen is a strong acceptor.
Fsp³
0.89
High 3D character, reducing "flatland" liability.
Stereoisomers
cis / trans
Critical: Must be separated or defined for SAR.
Structural Analysis & Stereochemistry
The biological activity of TBCM derivatives is heavily dependent on the relative stereochemistry of the 1,3-substitution.
Trans-isomer: The substituents point in opposite directions (pseudo-diequatorial), mimicking a para-phenyl spacer (
vector).
Cis-isomer: The substituents are angled (pseudo-equatorial/axial), often mimicking a meta-phenyl or bent alkyl geometry.
Application Note: Commercial supplies often come as mixtures. It is mandatory to separate isomers (via chiral SFC or prep-HPLC) prior to X-ray co-crystallization to avoid ambiguous electron density maps.
Saturation Transfer Difference (STD) NMR is the gold standard for detecting low-affinity fragment binding (
in mM range). TBCM is an excellent candidate for STD-NMR due to its distinct high-field aliphatic signals.
Objective: Confirm binding of TBCM to the target protein and map the epitope (identify which part of the molecule contacts the protein).
Materials:
Target Protein (
in deuterated buffer).
TBCM Fragment (
).
Reference: TMSP (
-trimethylsilylpropionic acid).
Instrument: 600 MHz NMR with cryoprobe.
Step-by-Step Workflow:
Sample Preparation:
Dissolve TBCM in
-DMSO to create a 100 mM stock.
Dilute into protein buffer (PBS or Tris, pH 7.4, 10%
) to final concentration of 1 mM.
Add protein to final concentration of
(Ligand:Protein ratio 50:1).
Pulse Sequence Setup:
Use a standard STD pulse sequence (e.g., stddiff in Bruker TopSpin).
On-Resonance Irradiation: Set Gaussian pulse train at 0.0 ppm (or -1.0 ppm) to saturate protein methyls. Crucial: Ensure TBCM signals do not overlap with irradiation frequency.
Off-Resonance Irradiation: Set at 30 ppm (control).
Subtract "On-Resonance" spectrum from "Off-Resonance" spectrum.
Positive Result: Signals from the tert-butyl group (approx 1.1 ppm) or cyclobutyl protons appearing in the difference spectrum indicate binding.
Epitope Mapping: If the tert-butyl signal is stronger than the methylene signal in the difference spectrum, the hydrophobic tail is the primary binding driver.
Protocol B: Synthetic Elaboration (The "Grow" Strategy)
Once TBCM is identified as a hit, the primary hydroxyl group serves as the "growth vector." The tert-butoxy group acts as the "anchor."
Diagram: Synthetic Elaboration Pathways
Caption: Divergent synthetic pathways for elaborating the TBCM fragment into a lead series. The primary alcohol provides a versatile handle for rapid library generation.
Detailed Procedure: Conversion to Amide (Lead Generation)
Oxidation to Acid:
Treat TBCM (1 eq) with TEMPO (0.1 eq) and BAIB (2.2 eq) in ACN:H2O (1:1). Stir at RT for 4h.
Why? This mild oxidation preserves the acid-sensitive tert-butyl ether, unlike Jones oxidation.
Amide Coupling (Parallel Synthesis):
Dissolve the resulting carboxylic acid in DMF.
Add HATU (1.2 eq) and DIPEA (3 eq).
Add diverse amines (
) to individual wells.
Stir 12h. Purify via prep-HPLC.
Result: A library of amides retaining the hydrophobic cyclobutyl-t-butoxy core, probing the adjacent polar pocket.
Logic of Design: The "Escape from Flatland"
The following diagram illustrates the strategic logic of replacing a standard phenyl fragment with TBCM.
Caption: Strategic rationale for scaffold hopping from aromatic rings to sp3-rich cyclobutanes like TBCM to improve physicochemical properties.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]
Warriner, S. L., et al. (2019). The Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]
Method
Reaction conditions for alkylation using (3-(Tert-butoxy)cyclobutyl)methanol
An Application Guide to the Strategic Alkylation of (3-(Tert-butoxy)cyclobutyl)methanol: Protocols and Mechanistic Insights Introduction: The Value of the Cyclobutane Scaffold in Modern Chemistry The cyclobutane moiety h...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Alkylation of (3-(Tert-butoxy)cyclobutyl)methanol: Protocols and Mechanistic Insights
Introduction: The Value of the Cyclobutane Scaffold in Modern Chemistry
The cyclobutane moiety has emerged as a critical structural unit in contemporary organic synthesis and medicinal chemistry.[1] Its rigid, three-dimensional sp³-rich framework provides a compelling alternative to traditional flat, aromatic systems, allowing chemists to "escape flatland" and explore new chemical space.[2] The derivative (3-(Tert-butoxy)cyclobutyl)methanol is a particularly valuable building block. It combines the desirable cyclobutane core with two key functional handles: a primary alcohol, ripe for synthetic elaboration, and a tert-butoxy group, a robust protecting group stable under a variety of conditions yet readily removable with acid.
This guide provides detailed application notes and protocols for the two most strategically important alkylation reactions starting from (3-(Tert-butoxy)cyclobutyl)methanol: O-alkylation to form ethers and a two-step sequence involving oxidation followed by N-alkylation via reductive amination to synthesize substituted amines. These transformations are fundamental for generating libraries of compounds for drug discovery and materials science.
Part 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic, reliable, and widely used method for forming ether linkages (R-O-R').[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide, generated from an alcohol, attacks a primary alkyl halide or sulfonate.[3][5]
Causality and Strategic Choices
Deprotonation: The first step is the quantitative conversion of the primary alcohol of (3-(Tert-butoxy)cyclobutyl)methanol into its corresponding alkoxide. A strong base is required to drive this equilibrium fully to the product side. Sodium hydride (NaH) is an excellent choice as it deprotonates the alcohol irreversibly, producing hydrogen gas which simply bubbles out of the reaction.[5][6] The resulting sodium alkoxide is a potent nucleophile.
The Sₙ2 Reaction: The generated alkoxide attacks the electrophilic carbon of an alkylating agent. For this Sₙ2 reaction to be efficient, the alkylating agent must be sterically unhindered.[5] Primary alkyl halides (R-I, R-Br, R-Cl) or sulfonates (R-OTs, R-OMs) are ideal.[3][5] Secondary halides will lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product (an alkene).[3][6]
Solvent Selection: Dipolar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred.[6] They effectively solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the alkoxide nucleophile, leaving it highly reactive and accelerating the Sₙ2 reaction.
Workflow for Williamson Ether Synthesis
Caption: General workflow for O-alkylation via Williamson Ether Synthesis.
Experimental Protocol: Synthesis of Benzyl (3-(tert-butoxy)cyclobutyl)methyl ether
Materials:
(3-(Tert-butoxy)cyclobutyl)methanol
Sodium hydride (NaH), 60% dispersion in mineral oil
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add (3-(Tert-butoxy)cyclobutyl)methanol (1.0 eq).
Solvent Addition: Add anhydrous DMF to dissolve the alcohol (concentration typically 0.2-0.5 M).
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
Workup: Once the starting material is consumed, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part 2: N-Alkylation via a Two-Step Oxidation/Reductive Amination Sequence
Directly alkylating an amine with an alcohol is possible using "borrowing hydrogen" catalysis, but this often requires specific transition-metal catalysts and higher temperatures.[7][8] A more versatile and widely applicable laboratory method is a two-step sequence: mild oxidation of the alcohol to an aldehyde, followed by reductive amination.
Causality and Strategic Choices
Oxidation to the Aldehyde: The primary alcohol must first be converted to the corresponding aldehyde, (3-(tert-butoxy)cyclobutyl)carbaldehyde. It is crucial to use mild oxidation conditions (e.g., Dess-Martin periodinane, Swern oxidation) to avoid over-oxidation to the carboxylic acid.
Reductive Amination: This powerful transformation forms a new C-N bond by reacting the aldehyde with a primary or secondary amine.[9]
Imine/Iminium Formation: The amine and aldehyde first condense to form an intermediate imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by a weak acid.[10][11]
In-Situ Reduction: A selective reducing agent is used to reduce the C=N double bond of the imine/iminium ion to the desired amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice because it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the unreacted aldehyde.[9][12] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent.[12]
Workflow for N-Alkylation Sequence
Caption: Workflow for N-alkylation via oxidation and reductive amination.
Experimental Protocol: Synthesis of N-((3-(tert-butoxy)cyclobutyl)methyl)aniline
Part A: Oxidation to the Aldehyde
Reaction Setup: To a dry round-bottom flask under N₂, add (3-(Tert-butoxy)cyclobutyl)methanol (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM).
Reaction Progression: Stir the resulting suspension at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate carefully on a rotary evaporator without excessive heating to yield the crude aldehyde, which is often used directly in the next step.
Part B: Reductive Amination
Reaction Setup: To a round-bottom flask, add the crude (3-(tert-butoxy)cyclobutyl)carbaldehyde (1.0 eq) and dissolve in an appropriate solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Amine Addition: Add aniline (1.05 eq). A few drops of acetic acid can be added to catalyze imine formation.[11]
Reduction: Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
Reaction Progression: Stir at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.[7]
Workup: Quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.[7]
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protecting Group Stability: The tert-butoxy group is stable to the basic conditions of the Williamson ether synthesis and the mild reductive conditions of the amination protocol. However, it is sensitive to strong acids and will be cleaved. Any workup or purification steps should maintain neutral or basic pH.
Alternative Alkylating Agents: The primary alcohol can be converted to a good leaving group, such as a tosylate or mesylate. This activated intermediate can then be used to alkylate a wider range of nucleophiles, including carbon-based nucleophiles like enolates (for C-alkylation).
Metabolic Stability: The tert-butyl group can be a site of metabolic oxidation in biological systems.[13] The alkylation methods described here allow for the introduction of diverse functionality, enabling chemists to modulate the pharmacokinetic properties of the parent molecule.
References
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
Collins, M. P., & Glorius, F. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. [Link]
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
Michigan State University. The Chemistry of Ethers. [Link]
Master Organic Chemistry. (2014, November 7). When The Williamson Doesn't Work: Synthesis of Tertiary Ethers From Alkenes, SN1 Reactions, and Alkoxymercuration. [Link]
Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. [Link]
ResearchGate. (2025, October 18). (PDF) A TBPB Mediated C-3 Cycloalkylation and Formamidation of 4-Arylcoumarin. [Link]
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry. YouTube. [Link]
The Organic Chemistry Tutor. (2023, March 16). Reductive Amination. YouTube. [Link]
Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]
Vaia. How would you prepare the following ethers? Use whichever method you think is more appropriate, Williamson synthesis or the alkoxymercuration reaction. Butyl cyclohexyl ether Benzyl ethyl ether. [Link]
Catalysts. (2024, December 3). Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. [Link]
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]
Chinese Chemical Letters. Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]
Elsevier. (2005, February 12). Liquid-phase alkylation of phenol with t-butanol over various catalysts derived from MWW-type precursors. [Link]
ResearchGate. (2023, November 9). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
Royal Society of Chemistry. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. [Link]
ARKAT USA. Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate and O-Cyclobutyl Trichloroacetimidate. [Link]
ResearchGate. (2025, August 6). (PDF) Mode of alkylation of alcohols with O-cyclopropylmethyl trichloroacetimidate and O-cyclobutyl trichloroacetimidate. [Link]
ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. [Link]
NIH National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]
Macmillan Group. (2015, August 26). Alcohols as alkylating agents in heteroarene C–H functionalization. [Link]
Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
The Royal Society of Chemistry. Supporting Information Oxidative Alkylation of Heterocycles: C(sp2)−H/C(sp3). [Link]
Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]
Incorporating cyclobutane bioisosteres into medicinal compounds
Application Note: Strategic Incorporation of Cyclobutane Bioisosteres in Medicinal Chemistry Executive Summary: Escaping Flatland The cyclobutane ring is not merely a spacer; it is a high-value bioisostere that offers a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of Cyclobutane Bioisosteres in Medicinal Chemistry
Executive Summary: Escaping Flatland
The cyclobutane ring is not merely a spacer; it is a high-value bioisostere that offers a unique solution to the "escape from flatland" challenge. Unlike the rigid planarity of phenyl rings or the free rotation of alkyl chains, cyclobutane exists in a "puckered" or "butterfly" conformation (dihedral angle
25–35°). This application note details how to leverage this structural feature to improve metabolic stability (), solubility, and target selectivity, supported by validated synthetic protocols.
Strategic Rationale & Decision Matrix
The incorporation of a cyclobutane ring is typically driven by three distinct medicinal chemistry objectives. The following decision matrix outlines when to deploy this motif.
The Bioisosteric Triad
Gem-Dimethyl Replacement:
Issue: Gem-dimethyl groups (
) are lipophilic and susceptible to CYP450-mediated metabolic oxidation (hydroxylation of methyl groups).
Solution: Cyclobutane removes the abstractable methyl protons while maintaining steric bulk and increasing
character.
Phenyl Isostere (1,3-Disubstitution):
Issue: Phenyl rings suffer from poor solubility and
- stacking aggregation.
Solution: 1,3-disubstituted cyclobutanes mimic the vector alignment of para-substituted benzenes (distance
5.5 Å) but with lower lipophilicity (LogP) and no aromaticity.
Olefin Replacement:
Issue:cis-Stilbenes or similar alkenes are prone to in vivo photo-isomerization (cis
trans) and metabolic epoxidation.
Solution: Cyclobutane locks the conformation (preventing isomerization) and eliminates the metabolic liability of the double bond.
Decision Logic Diagram
Figure 1: Decision matrix for selecting cyclobutane motifs based on specific ADME/Tox liabilities.
Case Study Data: Metabolic Stability Enhancement
The impact of replacing a gem-dimethyl group with a cyclobutane is best illustrated by the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) inhibitors by Bristol-Myers Squibb (BMS).
Table 1: Comparative Profile of Gem-Dimethyl vs. Cyclobutane Analogues
Parameter
Gem-Dimethyl Analog (Lead)
Cyclobutane Analog (BMS-814580)
Impact Analysis
Structure
Removal of labile methyl H's
MCHR1 (nM)
1.2
2.4
Potency Maintained
HLM (min)
< 10
> 60
>6-fold Stability Increase
Lipophilicity (cLogP)
4.1
3.8
Improved Solubility
Metabolic Soft Spot
Methyl hydroxylation
Ring oxidation (Slow)
Diverted metabolic route
Data Source: Synthesized from BMS medicinal chemistry disclosures (See Reference 1).
Detailed Synthetic Protocols
Synthesizing substituted cyclobutanes, particularly with stereocontrol (cis vs trans), is historically challenging. Below are two field-validated protocols.
Protocol A: Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutanes
Application: Synthesis of scaffolds for ROR
t inverse agonists (e.g., TAK-828F).[1]
Mechanism: Knoevenagel condensation followed by a diastereoselective reduction.
Dissolve 3-phenylcyclobutanone (1.0 equiv) and Meldrum's acid (1.1 equiv) in benzene (0.5 M).
Add catalytic piperidine (0.05 equiv) and acetic acid (0.05 equiv).
Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until ketone is consumed (
4-6 hours).
Checkpoint: The product is an alkylidene Meldrum's acid derivative. Isolate via concentration and crystallization (avoid chromatography if possible to prevent hydrolysis).
Stereoselective Reduction (The Critical Step):
Dissolve the intermediate in THF/MeOH (10:1 ratio) and cool to 0°C.
Add
(1.5 equiv) portion-wise.
Mechanistic Insight: The hydride attacks from the less hindered face (equatorial attack), forcing the bulky Meldrum's acid group into the cis position relative to the phenyl ring to minimize 1,3-diaxial interactions in the transition state.
Quench with 1N HCl. Extract with EtOAc.
Decarboxylation/Esterification:
Heat the reduced Meldrum's acid derivative in
-BuOH at reflux (C). This induces decarboxylation and in situ esterification to the tert-butyl ester.
Yield: Expect >90% cis-selectivity (cis:trans ratio typically >10:1).
Figure 2: Synthetic pathway for high-fidelity cis-1,3-disubstituted cyclobutane generation.
Application: Accessing unnatural cyclobutane amino acids (CBAAs) for peptidomimetics.
Advantage: Mild conditions compatible with Fmoc/Boc protecting groups.
Step-by-Step Methodology:
Reaction Setup: In a Pyrex tube, combine the alkene substrate (e.g., styrene derivative, 1.0 equiv) and the dehydroamino acid (1.5 equiv).
Catalyst: Add
(1 mol%). This is a triplet energy transfer (EnT) catalyst.[2]
Irradiation: Degas the solvent (MeCN) via sparging with Argon for 15 mins. Irradiate with Blue LEDs (450 nm) for 24 hours.
Purification: Concentrate and purify via silica gel chromatography.
Validation: Use NOE (Nuclear Overhauser Effect) NMR to confirm the regiochemistry and stereochemistry of the cyclobutane ring protons.
Structural Biology Considerations
When modeling cyclobutane bioisosteres into a binding pocket, researchers must account for the pucker angle .
Planarity: Unlike benzene (0°), cyclobutane is not planar . It fluctuates between two puckered conformations to relieve torsional strain (eclipsing interactions).
Implication: A 1,3-disubstituted cyclobutane presents substituents in a pseudo-diequatorial or pseudo-diaxial orientation.
Design Tip: If the binding pocket requires a strictly flat scaffold (e.g., intercalating between DNA base pairs), cyclobutane is a poor mimic. If the pocket allows for "breathing" or has depth, the cyclobutane's 3D volume often improves selectivity by clashing with off-target isoforms that lack that specific sub-pocket volume.
References
Ahmad, S., et al. (2013). "Discovery of BMS-814580, a Potent and Selective Melanin-Concentrating Hormone Receptor 1 Antagonist."[3] Bioorganic & Medicinal Chemistry Letters. Link
Kikuchi, S., et al. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F." The Journal of Organic Chemistry. Link
Mykhailiuk, P. K. (2022). "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Link
Conner, M. L., & Brown, M. K. (2016).[4] "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition." The Journal of Organic Chemistry. Link
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Strategic Access to 3-Substituted Cyclobutyl Methanols: Scalability and Stereocontrol
Executive Summary & Strategic Analysis Cyclobutane rings have emerged as critical bioisosteres in modern drug discovery, offering a rigid, -rich scaffold ( ) that can replace phenyl rings or gem-dimethyl groups to improv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Cyclobutane rings have emerged as critical bioisosteres in modern drug discovery, offering a rigid,
-rich scaffold () that can replace phenyl rings or gem-dimethyl groups to improve metabolic stability and solubility.[1] Specifically, 3-substituted cyclobutyl methanols serve as versatile linkers, allowing for precise vector positioning of pharmacophores.[1]
However, the scale-up of these motifs presents two primary challenges:
Stereocontrol: The cyclobutane ring exists in a "puckered" conformation (butterfly shape), making the separation of cis (1,3-diaxial/diequatorial hybrid) and trans isomers difficult using standard flash chromatography.[1]
Process Safety: Traditional routes involving diazomethane (ring expansion) or high-pressure hydrogenation are often unsuitable for kilogram-scale manufacturing.[1]
This guide details two scalable, high-integrity routes: the Reductive Functionalization Route (for 3-heteroatom substitution) and the [2+2] Cycloaddition Route (for 3-carbon substitution).[1]
Decision Matrix: Route Selection
Before initiating synthesis, select the route based on the identity of the substituent at the 3-position (
) relative to the methanol group.
Figure 1: Strategic decision tree for selecting the optimal synthesis route.
Route A: Reductive Functionalization (The "Bioisostere" Route)[1]
This route is the industry standard for generating 3-hydroxy and 3-alkoxy variants. It relies on the commercial availability of 3-oxocyclobutanecarboxylic acid .[2]
Mechanism & Stereochemistry
The reduction of the C3-ketone determines the diastereomeric ratio (dr).
Kinetic Control: Hydride attack (e.g.,
at -78°C) typically favors the cis-alcohol (OH cis to Ester) due to attack from the less hindered face of the puckered ring.[1]
Thermodynamic Control: Equilibration (e.g., Aluminum isopropoxide/IPA) can shift the ratio, but separation is almost always required.[1]
Scalable Protocol: Synthesis of cis-3-Hydroxycyclobutyl Methanol
Target Scale: 100 g – 1 kg
Key Reference: Based on optimized protocols for TAK-828F intermediates [1].
Step 1: Esterification & Ketone Reduction
Do not reduce the carboxylic acid directly to the diol if stereochemical isolation is required. The ester handle is crucial for crystallization.
Esterification: React 3-oxocyclobutanecarboxylic acid with
(cat.) to yield Methyl 3-oxocyclobutanecarboxylate .
Note: This intermediate is volatile.[1] Avoid high-vacuum drying for extended periods.
Reduction:
Dissolve the keto-ester in THF (10 vol). Cool to -50°C.
Critical: Maintain internal temperature below -20°C to maximize cis-selectivity (typically 3:1 to 5:1 cis:trans).
Quench with Acetone (scavenge excess hydride) followed by saturated
.
Step 2: Diastereomer Enrichment (The "Purification Loop")
Chromatography is impractical at >100g.[1] Use Crystallization-Induced Diastereomer Enrichment .
Solvent System: Toluene/Heptane or MTBE/Hexane.[1]
Process: The cis-isomer of the hydroxy-ester often crystallizes more readily than the trans-isomer (or vice versa depending on the exact ester R-group).
Derivatization (Optional): If the free alcohol does not crystallize, convert to the 3,5-dinitrobenzoate ester.[1] This derivative has a high melting point and separates isomers sharply via recrystallization from EtOH [2].[1]
Step 3: Global Reduction to Methanol
Once the pure cis-hydroxy ester is isolated:
Suspend
(LAH) pellets (1.2 equiv) in dry THF under .
Add the ester solution dropwise at 0°C.
Safety Stop: The reaction is exothermic.[1] Monitor off-gassing.
Filter the granular white precipitate. This avoids the gelatinous emulsions common with acid quenches.
Route B: [2+2] Cycloaddition (The "Carbon-Linker" Route)[1]
When a carbon substituent (Aryl/Alkyl) is required at C3, the reductive route fails because C-alkylation of the 3-oxo group is difficult to control stereochemically. The Lewis Acid-catalyzed [2+2] cycloaddition is the superior scalable method [3].
Issue 1: "The isomers aren't separating on TLC/Column."
Cause: Cyclobutanes are non-planar; the dipole difference between cis and trans is often small.
Solution: Do not rely on silica gel chromatography for separation.[1][4] Use GC-MS or qNMR (quantitative NMR) to determine ratios.[1] Rely on crystallization of the ester or benzoate derivative for purification.
Issue 2: "Low yield during LAH quench."
Cause: Aluminum salts trapping the diol product (which is highly polar).[1]
Solution: Use the Rochelle's Salt method (Potassium sodium tartrate) or the Fieser workup described in Section 3. For highly water-soluble cyclobutyl methanols, continuous extraction (Soxhlet) of the solid salts with THF may be necessary.
Issue 3: "Epimerization of the ester."
Cause: The
-proton on the cyclobutane ester is acidic. Basic workups can scramble the stereocenter.
Solution: Keep workups neutral or slightly acidic. Avoid using strong bases (NaOMe) during the esterification step workup.
References
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F.
Source: Organic Process Research & Development (ACS).
URL:[Link]
Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols.
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition.
Source: Journal of Organic Chemistry.[5]
URL:[Link]3]
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
Source: Journal of Organic Chemistry (ACS).
URL:[Link]
Technical Guide: Optimizing Yield in the Synthesis of (3-(Tert-butoxy)cyclobutyl)methanol
Executive Summary & Core Challenges (3-(Tert-butoxy)cyclobutyl)methanol is a critical aliphatic building block, frequently employed in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and PROTAC linkers....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Challenges
(3-(Tert-butoxy)cyclobutyl)methanol is a critical aliphatic building block, frequently employed in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and PROTAC linkers.
Researchers typically encounter three "yield-killing" bottlenecks during its synthesis:
Inefficient O-tert-butylation: Installing a bulky tert-butyl group on a secondary, strained cyclobutanol ring is sterically hindered and prone to elimination.[1]
Workup Losses (The "Emulsion Trap"): The final reduction of the ester to the alcohol often results in aluminum emulsions that trap the product.
Volatility & Water Solubility: The low molecular weight of the product leads to losses during concentration and aqueous extraction.
This guide provides an optimized protocol focusing on the O-alkylation and Reduction Workup phases to maximize recovery.[1]
Optimized Synthetic Workflow
The following diagram outlines the recommended route, prioritizing reagents that suppress side reactions (elimination to cyclobutene) and maximize stereochemical integrity.
Figure 1: Strategic decision tree for synthesis. Method B is prioritized for laboratory scale (<100g) to avoid high-pressure gas handling and elimination side-products.[1]
Critical Process Modules
Module A: The O-tert-Butylation Bottleneck
The reaction of a secondary cyclobutanol with a tert-butyl source is the most common point of failure.[1] Traditional acid-catalyzed addition of isobutylene gas is effective but dangerous and difficult to control on a bench scale.[1]
Recommendation: Use tert-Butyl 2,2,2-trichloroacetimidate (TBTA) or the Tf2NH-catalyzed t-Butyl Acetate method.[1]
TBTA is more expensive; generates trichloroacetamide byproduct.
Catalytic (Green)
t-Butyl Acetate, Tf₂NH
80-90%
Highest Yield. No byproduct precipitation; very mild.[1]
Tf₂NH catalyst cost.
Protocol (TBTA Method):
Dissolve 3-hydroxycyclobutanecarboxylate (1.0 equiv) in cyclohexane/DCM (2:1). Note: Cyclohexane helps precipitate the byproduct.
Add TBTA (2.0 equiv).
Cool to 0°C. Add catalytic TfOH (0.1 equiv) dropwise.
Stir at RT for 16h.
Filter off the solid trichloroacetamide. Wash filtrate with NaHCO₃.[2]
Module B: The Reduction & Workup (Avoiding the "Gunk")
Reducing the ester to the alcohol using Lithium Aluminum Hydride (LiAlH₄) is standard, but the workup determines the yield. Do not use a standard acidic quench , as it can cleave the acid-labile tert-butyl ether.[1]
The "Rochelle's Salt" Protocol (Mandatory for >90% Recovery):
Reaction: Suspend LiAlH₄ (1.2 equiv) in dry THF at 0°C. Add ester solution dropwise. Warm to RT for 2h.
The Fix: If the aluminum salts are gelatinous (trapping your product), add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2-4 hours until two clear layers form.
Extraction: The aluminum solids will dissolve/complex into the aqueous layer, releasing the trapped organic alcohol.
Troubleshooting & FAQs
Q1: I am seeing a new olefin peak in my NMR after the t-butylation step. What happened?
Diagnosis: You have triggered an E1 elimination reaction, converting your cyclobutanol into a cyclobutene derivative.
Root Cause: The acidity of the reaction mixture was too high, or the temperature was uncontrolled. The tert-butyl cation is a strong electrophile, but the proton is also a good leaving group on the strained ring.[1]
Solution:
Switch from H₂SO₄ to TfOH (Triflic acid) or BF₃·OEt₂ and use strictly catalytic amounts.
Keep the reaction at 0°C during the addition of the acid catalyst.
Ensure your solvent is anhydrous; water generates hydronium ions which accelerate elimination.
Q2: My product yield is low after the final reduction, but TLC showed conversion. Where is it?
Diagnosis: The product is likely trapped in the aluminum emulsion or lost to the aqueous phase.
Root Cause: (3-(Tert-butoxy)cyclobutyl)methanol is an amphiphilic molecule (polar alcohol + lipophilic ether).[1] It has partial water solubility.
Solution:
Salting Out: Saturate your aqueous workup layer with NaCl before extraction.
Solvent Choice: Do not extract with pure diethyl ether. Use DCM or CHCl₃ (3x extractions) as the alcohol partitions better into chlorinated solvents.
Emulsion Breaking: Use the Rochelle's salt method described in Module B. Do not filter the "grey sludge" without treating it; it contains your product.
Q3: How do I separate the cis and trans isomers?
Diagnosis: Most applications (like lipids) require a specific isomer (usually cis).
Strategy:
Don't separate the final alcohol. It is an oil and difficult to crystallize.
Separate at the Ester Stage: The intermediate 3-hydroxycyclobutanecarboxylate or the 3-(tert-butoxy)cyclobutanecarboxylate often shows greater separation factors on silica gel.[1]
Chromatography: Use a gradient of Hexane:EtOAc.[4] The cis isomer (polar groups on the same side) is generally more polar and elutes later on silica than the trans isomer.
Q4: I'm losing mass on the rotavap. Is the product volatile?
Diagnosis: Yes, (3-(tert-butoxy)cyclobutyl)methanol has a relatively low molecular weight (~158 g/mol ) and can sublime or co-evaporate.[1]
Solution:
Do not heat the water bath above 35°C .
Stop evaporation when the pressure reaches ~20 mbar. Do not leave it on high vacuum (<1 mbar) for extended periods unless cooling the flask.
References
Synthesis of 3-Borylated Cyclobutanols. Chemical Science, 2014.[1] (Describes cyclobutanol core synthesis and handling).
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 2024, 35, 235-239.[1][5] (Describes the Tf2NH/t-Butyl Acetate method).
Preparation of tert-butyl ethers. PrepChem. (General procedures for secondary alcohol protection).
Reduction of Carboxylic Acids to Alcohols. Chemistry LibreTexts. (Mechanisms of LiAlH4 reduction and workup).
Separation of cis and trans isomers of cyclobutanediols. US Patent 3227764A. (Historical context on cyclobutane isomer separation).
Preventing acid-catalyzed cleavage of tert-butoxy group during workup
Technical Support Center: Protecting Group Integrity Topic: Preventing Acid-Catalyzed Cleavage of tert-Butoxy (t-Bu) Groups During Workup Ticket ID: #TB-782-PROTECT Assigned Specialist: Dr. Aris Thorne, Senior Applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Protecting Group IntegrityTopic: Preventing Acid-Catalyzed Cleavage of tert-Butoxy (t-Bu) Groups During Workup
Ticket ID: #TB-782-PROTECT
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because you have observed the disappearance of a tert-butyl ester or ether signal in your NMR after what seemed like a standard workup. This is a common but preventable failure mode in late-stage synthesis.
The tert-butoxy (t-Bu) group is deceptively stable to basic hydrolysis and nucleophiles but possesses a specific vulnerability: acid-catalyzed fragmentation . This guide provides the mechanistic insight and validated protocols to navigate acidic workups, Lewis acid quenches, and silica purification without compromising your protecting group.
Module 1: The Mechanism (Know Your Enemy)
Q: Why did my t-Bu group fall off? I only used mild acid.
A: The cleavage of t-Bu esters/ethers is driven by the exceptional stability of the tert-butyl cation. Unlike primary esters that require harsh hydrolysis, t-Bu groups cleave via an
-like fragmentation pathway. Even trace acidity (pH < 4) can initiate this cascade if the temperature is unregulated or exposure is prolonged.
The Pathway:
Protonation: The carbonyl oxygen (ester) or ether oxygen accepts a proton.
Fragmentation: The C-O bond breaks, releasing the stable tert-butyl cation and the free acid/alcohol.
Elimination: The cation rapidly loses a proton to form isobutylene (gas), driving the equilibrium irreversibly to the right.
Figure 1: The irreversible acid-catalyzed fragmentation of tert-butyl esters. Note that the generation of isobutylene gas prevents the reaction from reversing.
Module 2: Quenching Lewis Acids (The Aluminum/Titanium Problem)
Q: I used DIBAL-H or
. The standard 1M HCl quench destroyed my product. How do I remove metal salts without acid?
A: Do not use HCl. Standard acidic quenches generate local pH spikes < 1. Instead, use Rochelle’s Salt (Sodium Potassium Tartrate) .[1] It acts as a chelating ligand, solubilizing aluminum and titanium salts at near-neutral pH (pH ~7-8).
Protocol: The Rochelle’s Salt Quench
Best for: DIBAL-H, LAH,
reactions containing t-Bu groups.
Dilute: Dilute the reaction mixture with an inert solvent (Ether or DCM) and cool to 0°C.
Quench: Carefully add a small amount of water or EtOAc to consume excess hydride.[1]
Chelate: Add Saturated Aqueous Rochelle’s Salt (approx. 20 mL per mmol of Lewis Acid).
Agitate (Critical): Vigorously stir the biphasic mixture at room temperature.
Troubleshooting: Initially, it will look like a cloudy emulsion. Do not stop stirring.
End Point: Stir until two distinct, clear layers appear (usually 30 mins to 2 hours).
Separate: The metal salts are now in the aqueous layer. Separate and wash the organic layer with brine.[2]
Expert Insight: If the emulsion is stubborn, adding a small amount of solid NaCl can increase the ionic strength difference and aid separation [1].
Module 3: Removing Basic Impurities (The Pyridine Problem)
Q: I need to remove Pyridine/DMAP/Triethylamine. Usually, I wash with 1M HCl, but I can't do that here. What are my options?
A: You must avoid strong mineral acids. Use Copper(II) Sulfate (
) or buffered extractions. The copper method is superior because it complexes amines into the aqueous phase without significantly lowering the pH.
Visual Indicator: The aqueous layer will turn deep purple/royal blue as it complexes the pyridine [2].
Repeat washes until the aqueous layer remains light blue (indicating no more amine is being extracted).
Rinse organic layer with water to remove residual copper.
Module 4: Purification & Storage (The Silent Killers)
Q: My crude NMR looked perfect, but the product decomposed after Flash Chromatography. Why?
A: Standard Silica Gel 60 is acidic (pH 6.0–7.0, but surface acidity can be higher due to Si-OH groups). This is sufficient to cleave sensitive t-Bu esters during a slow column run.
Solution: Neutralize the Stationary Phase
You must deactivate the acidic silanol sites using an amine modifier.[3]
Protocol: Triethylamine (TEA) Passivation
Solvent Prep: Add 1% v/v Triethylamine (TEA) to your eluent system (e.g., 1% TEA in Hexane/EtOAc).
Slurry Pack: Prepare the silica slurry using this TEA-spiked solvent.
Flush: Flush the column with 2-3 column volumes of the solvent.
Run: Perform chromatography. The TEA stays adsorbed to the acidic sites, protecting your compound [3].
Note: TEA has a high boiling point. You may need to dry your fractions thoroughly or use an azeotrope (heptane) to remove it.
Q: My product degraded in the NMR tube.A: Chloroform (
) decomposes to form phosgene and HCl upon exposure to light and air.
Fix: Filter
through a small plug of Basic Alumina immediately before use, or add solid to the NMR tube to scavenge acid.
Summary: Workflow Decision Tree
Figure 2: Decision logic for selecting the correct workup and purification method to preserve acid-sensitive groups.
References
Org. Synth. 1985, 63, 140. Discussion on the use of Rochelle's salt for aluminum emulsion breaking.[1]
Pangborn, A. B., et al. "Safe and Convenient Procedure for Solvent Purification." Organometallics 15.5 (1996): 1518-1520. (Context on solvent acidity and amine removal).
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (General stability data of t-butyl esters).
Technical Support Center: (3-(Tert-butoxy)cyclobutyl)methanol Isomer Separation
Topic: Separation and Identification of cis- and trans- diastereomers of (3-(Tert-butoxy)cyclobutyl)methanol. Case ID: CYCLO-SEP-03 Support Level: Senior Application Scientist Introduction Welcome to the Technical Suppor...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Separation and Identification of cis- and trans- diastereomers of (3-(Tert-butoxy)cyclobutyl)methanol.
Case ID: CYCLO-SEP-03
Support Level: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely working with (3-(tert-butoxy)cyclobutyl)methanol , a valuable building block for modulating lipophilicity and metabolic stability in drug discovery.
The core challenge with this molecule is twofold:
Detection: It lacks a strong UV chromophore, making standard UV-triggered fractionation difficult.
Assignment: Distinguishing the cis (substituents on the same face) from the trans (opposite faces) diastereomers requires specific NMR techniques due to the puckered conformation of the cyclobutane ring.
This guide provides self-validating protocols to separate, identify, and troubleshoot these isomers.
Module 1: Analytical Identification (NMR)
User Question: "I have separated two spots/peaks. Which one is cis and which is trans?"
Technical Response:
Do not rely solely on elution order, as it varies by solvent system. You must assign stereochemistry using 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR.
The Geometry Logic
The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation.[1]
Cis-isomer: The 1,3-substituents (tert-butoxy and hydroxymethyl) generally adopt a pseudo-diequatorial conformation to minimize steric strain. This places the methine protons (H-1 and H-3) in pseudo-axial positions on the same face of the ring.
Trans-isomer: One substituent is pseudo-equatorial and the other pseudo-axial (or the ring flattens/twists), placing the methine protons on opposite faces.
Assignment Protocol
Run a 1D NOESY irradiating the methine proton at C3 (the carbon bearing the t-BuO group).
Observation (NOE Signal)
Assignment
Structural Reason
Strong NOE between H-1 and H-3
Cis
H-1 and H-3 are both pseudo-axial on the same face (distance < 3 Å).
Weak / No NOE between H-1 and H-3
Trans
H-1 and H-3 are on opposite faces (distance > 4 Å).
Visual Logic: NMR Decision Tree
Caption: Logic flow for definitive stereochemical assignment using NOE spectroscopy.
Module 2: Preparative Separation Protocols
User Question: "I cannot see the compound on my UV detector. How do I separate them?"
Technical Response:
The molecule has no chromophore above 210 nm. You have two viable workflows: Direct Separation (Non-UV) or Derivatization (UV-Active) .
Workflow A: Direct Separation (Flash Chromatography)
Best for: Rapid scale-up when high purity (>98%) is not critical.
Stationary Phase: Silica Gel (40–63 µm).
Detection:ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index). If neither is available, use TLC staining (KMnO₄ or Anisaldehyde) for every fraction.
Elution Order (Typical): On standard silica, the Trans isomer (less polar net dipole) usually elutes first. The Cis isomer (larger net dipole due to substituents on same face) usually elutes second. Note: Verify this with Module 1.
Step-by-Step Protocol:
Load: Dissolve crude mixture in minimum dichloromethane (DCM).
Gradient: Run a linear gradient of 0% → 40% Ethyl Acetate in Hexanes (or Heptane) over 20 CV (Column Volumes).
Collection: Collect small fractions. Do not rely on "peak slope" detection if using UV; collect all.
Visualize: Spot fractions on TLC. Dip in KMnO₄ stain and heat. The alcohol will appear as a bright yellow spot on a purple background.
Workflow B: Derivatization (Recommended)
Best for: High purity separation, difficult mixtures, or when UV detection is mandatory.
Converting the alcohol to a p-nitrobenzoate (PNB) ester adds a strong UV chromophore and usually amplifies the separation factor (
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Specialist: Senior Application Scientist
Topic: Isolation, Purification, and Handling of Volatile & Strained Cyclobutanes
Audience: Medicinal Chemists, Process Chemists, Academic Researchers
Introduction: The "Strained & Volatile" Paradox
Cyclobutane derivatives present a unique "double-edged" challenge in organic synthesis. Physically, low-molecular-weight cyclobutanes (e.g., cyclobutane itself, bp 12.5°C) and their simple derivatives are highly volatile, leading to catastrophic mass balance errors during solvent removal. Chemically, the ~26 kcal/mol of ring strain makes them susceptible to ring-opening or rearrangement under thermal stress or acidic/basic conditions.
This guide replaces standard "brute force" purification methods with precision protocols designed to retain your product and maintain ring integrity.
Module 1: Solvent Removal & Concentration (The #1 Loss Point)
Q: I synthesized a cyclobutane derivative (MW ~150), but after rotary evaporation, my flask is empty. Where did it go?
A: It likely co-evaporated with your solvent. This is the most common failure mode. Standard rotary evaporation protocols (e.g., 40°C bath, full vacuum) are too aggressive for compounds with boiling points <150°C at atmospheric pressure.
The Solution: Isobaric Concentration & Azeotrope Management
You must treat your solvent removal as a distillation, not just "drying."
Switch Solvents Early: If possible, extract with n-pentane (bp 36°C) or diethyl ether (bp 35°C) instead of dichloromethane (DCM) or ethyl acetate. The larger the delta between your solvent's bp and your product's bp, the better.
The "20-Degree Rule" Violation: For volatiles, do not set the bath to 40°C. Set the bath to 10–15°C and use a high-efficiency condenser (dry ice/acetone, -78°C).
Vacuum Control: Do not apply full vacuum immediately. Use a digital vacuum controller to walk the pressure down to exactly the vapor pressure of the solvent, not lower.
Table 1: Recommended Pressure Settings for Volatile Isolation
Assumes a cooling water/condenser temperature of 0°C. For dry ice condensers, pressures can be lower, but risk of product loss increases.
Solvent
Boiling Point (atm)
Bath Temp
Recommended Vacuum (mbar)
Risk Level
Pentane
36.1°C
20°C
Atmospheric (Do not use vac)
Low
Diethyl Ether
34.6°C
20°C
Atmospheric (Do not use vac)
Low
DCM
39.6°C
20°C
> 850 mbar (Careful control)
Medium
Acetone
56.0°C
25°C
556 mbar
High
Ethyl Acetate
77.1°C
30°C
240 mbar
Very High
Protocol: Low-Loss Concentration
Cool the receiving flask in a dry ice/acetone bath.
Set the rotavap bath to 20°C.
Do not use vacuum for pentane/ether. Allow the rotation and slight warmth to drive evaporation through an open vent or into a cold trap.
Stop when the volume is ~5-10 mL. Transfer to a tared vial and finish with a gentle stream of nitrogen gas, keeping the vial on ice.
Module 2: Chromatographic Purification
Q: My cyclobutane lacks a UV chromophore. How do I purify it via Flash Chromatography?
A: Cyclobutanes often lack conjugated systems, rendering them invisible to standard UV (254 nm) detectors. Relying on UV will result in sending your product to waste.
The Solution: Alternative Detection & Low-Boiling Eluents
1. Detection Strategy:
Primary:ELSD (Evaporative Light Scattering Detector) . This is the gold standard for non-chromophoric volatiles. Note: Ensure your product is less volatile than the mobile phase, or ELSD sensitivity drops.
Secondary (TLC Stains):
KMnO₄ (Basic): Excellent for cyclobutanols and alkenes (appears yellow on purple).
Iodine Chamber: Universal but reversible.
Anisaldehyde/Vanillin: Good for general functionalized cyclobutanes (requires heat).
2. Solvent System:
Avoid Hexanes/Ethyl Acetate if your product is volatile. The high boiling point of Heptane/Hexane makes post-column concentration difficult.
Recommended System:Pentane / Diethyl Ether .
Why? You can distill these off at room temperature, preserving your volatile cyclobutane.
Column Setup: Use a smaller column size to minimize elution volume.
Fraction Collection: Collect all fractions. Do not rely on the instrument's peak trigger.
Analysis: Spot every 3rd fraction on a TLC plate and stain with KMnO₄ to locate the product.
Module 3: Distillation Techniques
Q: My product decomposes on silica gel. Can I distill it?
A: Yes, but standard fractional distillation is risky due to the heat required (ring strain release). Kugelrohr Distillation is the method of choice.
The Logic:
Cyclobutanes are thermally sensitive.[1] A pot temperature >150°C can trigger [2+2] retro-cyclization or ring expansion. Kugelrohr distillation offers a short path (minimizing hold-up volume) and uniform heating, allowing distillation at much lower temperatures under high vacuum.
Visualization: Purification Decision Tree
Figure 1: Decision matrix for selecting the optimal purification method based on volatility and chemical stability.
Protocol: Kugelrohr Isolation
Pre-weigh the receiving bulb.
Load crude material into the oven bulb.
Cool the receiving bulb with dry ice/acetone (-78°C). Critical for volatiles.
Apply high vacuum (< 0.1 mbar).
Slowly ramp oven temperature. The product will distill "bulb-to-bulb."
Once collected, vent with inert gas (Argon) to prevent moisture condensation.
Module 4: Chemical Handling & Storage
Q: My pure cyclobutane turned into a gummy solid after a week in the freezer. Why?
A: You likely experienced polymerization or oxidative ring-opening .
Mechanism:
The strain energy in cyclobutane (~110 kJ/mol) makes it a "spring-loaded" system. Free radicals (from air) or trace acids (from degrading chlorinated solvents) can initiate chain reactions.
Troubleshooting Guide: Stability
Symptom
Cause
Prevention
Gummy/Insoluble Solid
Radical Polymerization
Add stabilizer (e.g., 100 ppm BHT) if compatible. Store under Argon.
Acrid Smell (Acidic)
Hydrolysis/Ring Opening
Remove all traces of Lewis acids/Silica. Store over activated 4Å molecular sieves.
Discoloration (Yellowing)
Oxidation
Store at -20°C in the dark. Avoid storing in DCM (forms HCl over time).
References
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.
Biotage. (2023).[2][3] Detecting the undetectable in flash column chromatography (ELSD Application).
Baran, P. S., et al. (2014).[4] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2522–2537.
University of York. Rotary Evaporator Safety and Operation Guide.
Pavia, D. L., et al. (2017). A Small Scale Approach to Organic Laboratory Techniques (Distillation & Kugelrohr methods). Cengage Learning. (Standard Text Reference).
The Neopentyl-Cyclobutane Wall: Overcoming Steric & Conformational Barriers
Technical Support Center for Cyclobutane Scaffolds Status: Active Agent: Senior Application Scientist Ticket: Reactivity of Neopentyl-like Alcohols in Cyclobutanes Executive Summary: The Geometry of the Problem You are l...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center for Cyclobutane Scaffolds
Status: Active
Agent: Senior Application Scientist
Ticket: Reactivity of Neopentyl-like Alcohols in Cyclobutanes
Executive Summary: The Geometry of the Problem
You are likely here because your standard organic transformation (Mesylation,
displacement, or Fluorination) on a 3,3-disubstituted cyclobutanol has failed or yielded a ring-contracted byproduct.
The Root Cause:
Neopentyl alcohols (hydroxyl group on a primary carbon adjacent to a quaternary center) are notoriously sluggish in
reactions due to steric blocking of the backside attack trajectory. In cyclobutanes, this is exacerbated by ring puckering . The cyclobutane ring is not planar; it exists in a "butterfly" conformation to relieve torsional strain. Substituents at the 3-position (transannular to the alcohol) project steric bulk directly into the reaction trajectory, effectively "locking" the door to nucleophiles.
Issue: "I cannot displace my leaving group (OMs/OTs) with a nucleophile (Azide, Cyanide, etc.)."
Diagnosis:
You are attempting an
reaction on a neopentyl-like center.[1] The reaction rate for neopentyl bromide is approx. relative to ethyl bromide. In a cyclobutane, the rigid ring prevents the bond-angle distortion necessary to accommodate the transition state.
The Fix:
Do not force
conditions (high heat/strong base), as this will only lead to elimination or decomposition.
Protocol A: The "Oxidation-Reductive Amination" Detour
If your goal is to install an amine (replacing -OH with -NHR), avoid direct displacement.
Oxidize the alcohol to the cyclobutanone (See Module 3).
Perform Reductive Amination using Ti(OiPr)4 and NaBH(OAc)3.
Why: This proceeds through an imine intermediate (
), bypassing the steric crowding of the transition state ().
Protocol B: Radical Cross-Coupling (The Modern Approach)
If replacing -OH with -C (Carbon), ionic chemistry will fail. Use photoredox or radical intermediates.
Method: Convert Alcohol
Oxalate or Xanthate Radical precursor.
Reagents: MacMillan or Overman type conditions using photoredox catalysts (Ir/Ru) to generate the cyclobutyl radical, which is essentially planar and accessible.
Troubleshooting Module: Fluorination & Ring Contraction
Issue: "I treated my cyclobutanol with DAST/Deoxo-Fluor and got a cyclopropyl methyl fluoride."
Diagnosis:
You have triggered a Wagner-Meerwein Rearrangement .
When the hydroxyl group is activated by DAST, it forms a good leaving group. Because direct displacement by fluoride is sterically slow (see above), the molecule relieves ring strain (~26 kcal/mol) by migrating a carbon-carbon bond. The cyclobutyl cation rearranges to the thermodynamically distinct cyclopropyl carbinyl cation, which is then trapped by fluoride.
Visualizing the Trap:
Figure 1: Mechanism of DAST-induced ring contraction in cyclobutanols.
The Fix:
Use PhenoFluor: This reagent often proceeds via a concerted mechanism that avoids the discrete carbocation, suppressing rearrangement.
Sulfonyl Fluoride Exchange (SuFEx): If the goal is a fluoride motif, consider retaining the oxygen (as a fluorosulfate) rather than replacing it.
Troubleshooting Module: Oxidation Strategies
Issue: "Swern oxidation is yielding incomplete conversion or side products."
Diagnosis:
Swern oxidation requires the formation of a bulky alkoxysulfonium intermediate. In 3,3-disubstituted cyclobutanols, the steric bulk hinders the formation of this intermediate at -78°C.
The Fix: Dess-Martin Periodinane (DMP)
DMP is the "Gold Standard" for sterically hindered alcohols. It works at room temperature and the iodine center is hypervalent with ligands that can accommodate steric bulk better than the transition state of a Swern or Jones oxidation.
Comparative Data: Oxidation of Hindered Alcohols
Method
Steric Tolerance
Acidic Conditions?
Risk of Epimerization
Suitability for Neopentyl-Cyclobutanol
Swern
Low
Yes (during quench)
Moderate
Poor (often incomplete)
PCC/Jones
Moderate
Yes (Strong)
High
Poor (Acid sensitive)
TPAP/NMO
Moderate
No
Low
Good (Catalytic)
DMP
High
No (Buffered)
Very Low
Excellent
Standard DMP Protocol for Hindered Substrates:
Dissolve: Alcohol (1.0 equiv) in DCM (0.1 M).
Buffer: Add
(5.0 equiv) to prevent acid-catalyzed rearrangement.
Add: Dess-Martin Periodinane (1.2 - 1.5 equiv).
Add: Water (1.0 equiv) - Crucial Tip: A drop of water accelerates the ligand exchange mechanism on the Iodine center.
Monitor: TLC should show conversion within 1-2 hours.
FAQ: Radical Deoxygenation
Q: "I just want to remove the -OH group entirely. Can I just reduce the tosylate?"
A: Likely not. Reducing a neopentyl tosylate with
(Super-Hydride) usually results in S-O bond cleavage (regenerating the alcohol) rather than C-O cleavage, due to the steric wall protecting the carbon.
Recommendation: Use the Barton-McCombie Deoxygenation .
Convert Alcohol to Thionocarbonate (using Phenyl chlorothionoformate + Pyridine). This reaction is less sterically demanding than tosylation.
Treat with
(or silyl radical alternative) and AIBN.
Mechanism: The radical attacks the Sulfur (unhindered), leading to fragmentation that generates the cyclobutyl radical. This radical abstracts a hydrogen, successfully deleting the -OH.
References & Authority
Mechanistic Insight on Neopentyl Substitution:
Reaction Rates: Neopentyl halides react ~1,000,000x slower than methyl halides in
processes.
Source:
Ring Contraction (DAST/Cyclobutane):
Mechanism:[1][2][3][4][5][6][7][8] The rearrangement of cyclobutyl cations to cyclopropyl carbinyl systems is a classic study in carbocation stability and ring strain release.
Source: [Namyslo, J. C., & Kaufmann, D. E. (2003).[9] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.]([Link]9]
Oxidation Protocols (DMP):
Application: Dess-Martin Periodinane is highlighted for its utility in synthesizing strained and hindered ketones where other oxidants fail.
Source:
Radical Approaches (Minisci/Photoredox):
Context: Radical substitution avoids the steric penalty of
backside attack.
Source: [Dunagan, A. B., et al. (2024).[10][11] Why •CF2H is nucleophilic but[11] •CF3 is electrophilic.[11] Nature Communications.]([Link]) (Provides context on radical nucleophilicity in hindered systems).
Optimizing Flash Chromatography for (3-(Tert-butoxy)cyclobutyl)methanol: A Technical Support Center
Welcome to the technical support center for the purification of (3-(Tert-butoxy)cyclobutyl)methanol via flash chromatography. This guide is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (3-(Tert-butoxy)cyclobutyl)methanol via flash chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have structured this resource to not only provide protocols but to also explain the scientific reasoning behind these experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (3-(Tert-butoxy)cyclobutyl)methanol that influence its purification by flash chromatography?
(3-(Tert-butoxy)cyclobutyl)methanol possesses a moderately polar alcohol group (-CH₂OH) and a bulky, nonpolar tert-butoxy group (-OC(CH₃)₃). This combination of a polar head and a nonpolar tail gives the molecule an intermediate polarity. The cyclobutane ring also contributes to its overall three-dimensional structure, which can influence how it interacts with the stationary phase. Understanding this polarity is the first step in developing a successful purification method.
Q2: How do I select the appropriate stationary phase for purifying (3-(Tert-butoxy)cyclobutyl)methanol?
For a compound of intermediate polarity like (3-(Tert-butoxy)cyclobutyl)methanol, normal-phase silica gel is the most common and recommended stationary phase.[1][2] Silica gel's surface is covered in polar silanol groups (-SiOH), which will interact with the polar alcohol group of your compound, leading to retention.[1]
Here’s a decision matrix to guide your stationary phase selection:
Compound Characteristics
Recommended Stationary Phase
Rationale
Neutral, moderately polar
Normal-Phase Silica Gel
The hydroxyl group of (3-(Tert-butoxy)cyclobutyl)methanol will interact with the polar silanol groups of the silica, allowing for separation based on polarity.[1]
Basic impurities present
Amine-functionalized silica or add triethylamine (Et₃N) to the mobile phase
If your crude material contains basic impurities, they can streak on standard silica. Using an amine-functionalized silica or adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape.[1][3]
Acid-sensitive compound
Neutral alumina or deactivated silica gel
If your compound is sensitive to the acidic nature of silica gel, consider using neutral alumina or deactivating the silica by pre-treating it with a solution containing triethylamine.[3][4]
Q3: What is a good starting solvent system (mobile phase) for the purification?
A common and effective mobile phase for compounds of intermediate polarity on silica gel is a mixture of a nonpolar solvent and a more polar solvent. For (3-(Tert-butoxy)cyclobutyl)methanol, a good starting point is a mixture of hexanes and ethyl acetate .[5][6]
To determine the optimal ratio, you should first run a thin-layer chromatography (TLC) plate.[7] Spot your crude mixture on the TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.4 .[7]
If the Rf is too high (compound moves too fast): Increase the proportion of the nonpolar solvent (hexanes).
If the Rf is too low (compound doesn't move): Increase the proportion of the polar solvent (ethyl acetate).
Q4: My compound is not soluble in the chosen mobile phase. How should I load it onto the column?
If your crude mixture does not dissolve well in the mobile phase, you have two main options for loading it onto the column:
Dry Loading: Dissolve your crude material in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution to form a free-flowing powder after evaporating the solvent. This dry powder can then be carefully added to the top of your packed column.[3]
Minimal Strong Solvent: Dissolve your sample in the smallest possible volume of a stronger, more polar solvent than your mobile phase. However, be aware that using a large volume of a strong solvent for loading can lead to band broadening and decreased resolution.[8]
Troubleshooting Guide
Problem
Potential Cause(s)
Solution(s)
Poor Separation (Peaks Overlapping)
- Incorrect Solvent System: The polarity of the mobile phase is not optimized. - Column Overload: Too much sample has been loaded onto the column.
- Optimize the Mobile Phase: Use TLC to find a solvent system that provides better separation between your target compound and impurities. Aim for a larger difference in Rf values.[7] - Reduce Sample Load: A general rule of thumb for a moderately difficult separation is a silica-to-sample ratio of 50:1 to 100:1 by weight. - Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[3] This can help to sharpen peaks and improve resolution.
Peak Tailing
- Compound is too Polar for the Solvent System: The compound interacts too strongly with the stationary phase. - Presence of Acidic or Basic Groups: The compound or impurities may be interacting with the acidic silanol groups on the silica.
- Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). - Add a Modifier: For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-1%).[3]
Compound Elutes Too Quickly (at the Solvent Front)
- Mobile Phase is Too Polar: The solvent is too strong and is not allowing for sufficient interaction with the stationary phase.
- Decrease Mobile Phase Polarity: Increase the proportion of the nonpolar solvent (e.g., hexanes). Re-evaluate your solvent system using TLC.[8]
Compound Does Not Elute from the Column
- Mobile Phase is Not Polar Enough: The solvent is too weak to move the compound. - Compound Decomposed on the Column: The compound may be unstable on silica gel. - Compound is Insoluble in the Mobile Phase: The compound may have precipitated at the top of the column.
- Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent. You may need to switch to a more polar solvent system, such as dichloromethane/methanol. - Test for Stability: Before running the column, spot your compound on a TLC plate with a small amount of silica and let it sit for a few hours to see if it decomposes. - Consider Reversed-Phase Chromatography: If your compound is very polar, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, may be a better option.
Cracked or Channeled Column
- Improper Packing: The silica gel was not packed uniformly, leading to cracks or channels.
- Repack the Column: Ensure the silica is packed as a uniform slurry and that no air bubbles are present.[1] Gently tapping the column during packing can help.
Experimental Workflow: Method Development and Optimization
Here is a step-by-step workflow for developing a robust flash chromatography method for purifying (3-(Tert-butoxy)cyclobutyl)methanol.
Caption: A typical workflow for method development in flash chromatography.
Visualizing the Troubleshooting Process
When encountering issues, a logical approach to troubleshooting is crucial. The following diagram outlines a decision-making process for addressing common problems.
Caption: A decision tree for troubleshooting common flash chromatography issues.
By following these guidelines and systematically troubleshooting any issues that arise, you will be well-equipped to successfully purify (3-(Tert-butoxy)cyclobutyl)methanol and other compounds of similar polarity.
References
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link][8]
OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved from [Link][1]
Hawach Scientific. (2025, February 11). Choose the Right Stationary Phase or FLASH Column. Retrieved from [Link][2]
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link][5]
Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link][4]
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link][3]
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link][7]
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link][6]
Technical Support Center: Low Molecular Weight (LMW) Cyclobutanes
Topic: Handling Volatility & Stability in C4 Ring Systems Introduction: The Invisible Thief Context: You are likely here because your percent yield is inexplicably low, or your mass balance is fluctuating on the scale. T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling Volatility & Stability in C4 Ring Systems
Introduction: The Invisible Thief
Context: You are likely here because your percent yield is inexplicably low, or your mass balance is fluctuating on the scale.
The Science: LMW cyclobutanes (e.g., cyclobutane, methylcyclobutane) possess two distinct properties that lead to "invisible" loss:
High Volatility: Unsubstituted cyclobutane boils at ~12.5°C. Even substituted derivatives like methylcyclobutane (BP ~36°C) are gases or extremely volatile liquids at standard laboratory temperatures.[1]
Ring Strain: The ~26 kcal/mol of ring strain makes them susceptible to ring-opening or polymerization if heated aggressively during distillation.[1]
This guide treats these molecules not just as chemicals, but as fugitive species requiring containment protocols.[1]
Module 1: Isolation & Solvent Removal
Troubleshooting: "I lost 50% of my yield during rotary evaporation."
Diagnosis: The boiling point of your product is too close to your solvent's boiling point, or your vacuum was too strong. Standard "house vacuum" (approx. 20-50 mbar) will pull methylcyclobutane into the trap instantly.[1]
Protocol A: The "Keeper Solvent" Method (Recommended)
Do not isolate the neat terpene/cyclobutane if possible. Co-evaporate only the volatile reaction solvent, leaving the product in a higher-boiling "keeper" solvent.
Reaction Solvent (Remove)
Keeper Solvent (Retain)
BP Difference
Benefit
Diethyl Ether (35°C)
Toluene (110°C)
High
Toluene is inert for most next-step functionalizations.[1]
Pentane (36°C)
Chlorobenzene (131°C)
High
Distinct NMR signals; easy to quantify product ratio.[1]
DCM (40°C)
p-Cymene (177°C)
Very High
Excellent for telescoping into high-temp rearrangements.[1]
If you must isolate the neat liquid, rotary evaporation is forbidden. Use a Kugelrohr or short-path distillation setup with active cooling.[1]
Setup: Short-path distillation head.
Cooling: Receiving flask must be submerged in Dry Ice/Acetone (-78°C) or Liquid Nitrogen.
Pressure: Do NOT use high vacuum.[1] Use a bleed valve to maintain ~300-400 mmHg (mild vacuum).[1]
Heat: Gently warm the source flask (water bath < 40°C).
Visualization: Isolation Decision Matrix
Caption: Logical workflow for determining the safe isolation method based on product boiling point.
Module 2: Analytical Challenges
Troubleshooting: "My GC-MS shows no peak, but NMR shows product."
Diagnosis: Your product is eluting during the solvent delay or evaporating inside the hot injection port before reaching the column.
Solution: Low-Temperature GC Method
Inlet Temperature: Lower to 150°C (prevent thermal ring opening).
Initial Oven Temp: Start at 30°C (requires cryo-cooling on some GCs) or 40°C.
Hold Time: Hold initial temp for 5-10 minutes.
Solvent Delay: Set to 0 minutes (switch off filament protection if possible, or set extremely short). Note: This risks filament life but is necessary for very volatile analytes.[1]
Troubleshooting: "I cannot weigh the product accurately for yield calculation."
Diagnosis: Evaporative mass loss during weighing.[1]
Solution: Quantitative NMR (qNMR)
Do not weigh the volatile liquid directly.[1] Weigh the solution and use an internal standard.
qNMR Protocol:
Internal Standard (IS): Choose a non-volatile solid with simple singlets (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone ).[1]
Preparation:
Weigh ~10 mg of IS into a vial (Record exact mass:
(typically 30-60 seconds) to ensure full magnetization recovery.
Pulse Angle: 90°.
Calculation:
(Where =Integral, =Number of protons, =Molar Mass)
Visualization: qNMR Workflow for Volatiles
Caption: Step-by-step protocol to quantify mass without evaporative loss.
Module 3: Storage & Safety
FAQ: Storage Best Practices
Q: Can I store methylcyclobutane in a screw-cap vial in the fridge?A:No. Standard caps leak volatiles over weeks.[1]
Short Term (<1 week): Store in a vial with a Teflon-lined crimp top , inverted, in a -20°C freezer.
Long Term: Store as a dilute solution in a high-boiling solvent (e.g., Toluene) in a sealed ampoule or a J-Young NMR tube.
Q: Are there specific safety hazards beyond flammability?A: Yes.
Peroxide Formation: Like many ethers and cyclic hydrocarbons, cyclobutanes can form peroxides upon prolonged exposure to air.[1]
Pressure Buildup: If stored neat in a sealed vessel at room temperature, the vapor pressure can shatter glass.[1] Always leave significant headspace or store cold.[1]
References
NIST Chemistry WebBook. Thermochemical Data for Cyclobutane and Methylcyclobutane.[1][2] National Institute of Standards and Technology.[1] [Link]
American Chemical Society (ACS). Tipsheets & Guides: The Basics of Laboratory Ventilation and Volatile Organic Compounds.[1] ACS Committee on Chemical Safety.[1][3] [Link]
University of Rochester. Tips & Tricks: Handling Volatile Compounds in the Laboratory. Department of Chemistry.[1] [Link]
Mestrelab Research. What is qNMR and why is it important?[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #CB-402: Cyclobutyl Carbinol Ring IntegrityStatus: Open
Priority: Critical (Structure-Activity Relationship Impact)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
User Issue: Unintended ring expansion (to cyclopentane) or fragmentation during the functionalization of cyclobutyl carbinols.
The Science (Root Cause):
The cyclobutane ring possesses significant ring strain (~26.3 kcal/mol) and torsional strain due to eclipsing interactions (puckered conformation). The driving force for rearrangement is the relief of this strain combined with the thermodynamic stability gained by expanding to a five-membered ring.
When a cyclobutyl carbinol (1) is subjected to acidic conditions or activation that generates a discrete carbocation (2), a semi-pinacol rearrangement or Wagner-Meerwein shift occurs rapidly. The primary cyclobutylmethyl cation rearranges to the thermodynamically superior cyclopentyl cation (3).
Core Directive: To maintain the 4-membered ring, experimental protocols must avoid discrete carbocation formation and neutralize adventitious acid immediately.
Diagnostic Workflow (Logic Gate)
Use this flowchart to determine the safety of your proposed reaction conditions.
Figure 1: Decision matrix for assessing ring-expansion risk in cyclobutyl carbinol substrates.
Troubleshooting & FAQs
Scenario A: Activation (Mesylation/Tosylation)
Q: I need to convert the alcohol to a leaving group, but I see cyclopentyl products by NMR. Why?A: Standard mesylation generates methanesulfonic acid (MsOH) as a byproduct. Even transient local concentrations of MsOH can protonate the alcohol, leading to the cation.
The Fix: You must use a "base-excess" protocol.
Base: Use 1.5–2.0 equivalents of Et3N or DIPEA.
Catalyst: DMAP (0.1 eq) accelerates the reaction, reducing the time the unstable intermediate exists.
Temperature: Strictly -10°C to 0°C.
Addition: Add MsCl slowly to the amine/alcohol mixture, not the other way around.
Scenario B: Oxidation
Q: Can I use Jones Reagent or PCC to make the aldehyde?A:Absolutely not. Jones reagent is highly acidic (H2SO4). PCC is slightly acidic and often contains HCl impurities. Both will trigger the rearrangement.
The Fix: Use non-acidic oxidation methods.
Gold Standard: Dess-Martin Periodinane (DMP) in DCM (buffered with NaHCO3 if unsure).
Silver Standard: Swern Oxidation (conditions must be kept strictly < -60°C until quenching).
Bronze Standard: TPAP/NMO (neutral, but can over-oxidize if not monitored).
Scenario C: Nucleophilic Substitution
Q: I want to displace the -OH with a halogen. Can I use HBr or SOCl2?A: No. HBr protonates the OH immediately. SOCl2 generates HCl.
The Fix: Use the Appel Reaction (PPh3 + CBr4/CCl4) or Mitsunobu conditions . These proceed via phosphorous-oxygen intermediates that are displaced via pure
mechanisms, avoiding the carbocation entirely.
Standard Operating Protocols (SOPs)
SOP-01: "Safe" Mesylation of Cyclobutyl Methanol
Objective: Create a leaving group without ring expansion.
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Solvent: Dissolve cyclobutyl carbinol (1.0 equiv) in anhydrous DCM (0.2 M concentration).
Base: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv) .
Cooling: Cool the mixture to -10°C (Ice/Salt bath).
Critical: Do not let the internal temperature rise above 0°C.
Quench: Once TLC shows consumption (usually < 1 hr), quench with saturated aqueous NaHCO3 (Basic quench neutralizes trace acid).
Workup: Extract with DCM, wash with brine, dry over Na2SO4.
Note: Do not store the mesylate for long periods; use immediately in the next step to prevent slow solvolysis/rearrangement.
SOP-02: "Safe" Oxidation (Dess-Martin)
Objective: Oxidize to cyclobutyl carboxaldehyde.
Solvent: Dissolve cyclobutyl carbinol in DCM (0.1 M).
Buffer: Add solid NaHCO3 (5.0 equiv) directly to the flask. (This acts as an acid scavenger).
Reagent: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.
Reaction: Warm to room temperature. Monitor by TLC.[1]
Quench: Add a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3 (to reduce unreacted iodine species). Stir vigorously until the organic layer is clear.
Reagent Compatibility Matrix
Reagent Class
Reagent Name
Risk Level
Mechanism of Failure
Recommended Alternative
Oxidant
Jones Reagent (CrO3/H2SO4)
Critical
Acid-catalyzed rearrangement to cyclopentanone.
Dess-Martin Periodinane; Swern
Oxidant
PCC
High
HCl impurities promote expansion.
TPAP / NMO
Activator
SOCl2 (Thionyl Chloride)
High
Generates HCl; mechanism allows cation character.
Appel Reaction (PPh3/CBr4)
Activator
HBr / HI
Critical
Protonation of OH immediate expansion.
PBr3 (low temp) or Mitsunobu
Solvent
HFIP (Hexafluoroisopropanol)
High
Stabilizes carbocations, promoting rearrangement.
DCM, THF, Toluene
Base
Pyridine (as solvent)
Low
Generally safe, but Et3N is better for mesylations.
Triethylamine (Et3N)
References
Olah, G. A., et al. "Stable Carbocations. CXVIII. Cyclopropylmethyl and Cyclobutylmethyl Cations."[2][3][4][5] Journal of the American Chemical Society, vol. 103, no. 5, 1981, pp. 1106–1113. Link
Key Insight: Establishes the rapid equilibrium and rearrangement pathways of cyclobutylmethyl c
Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Systems." Journal of the American Chemical Society, vol. 73, no. 6, 1951, pp. 2509–2520. Link
Key Insight: The foundational study on the "non-classical" nature of these c
Song, R. J., et al. "Semipinacol Rearrangement in Natural Product Synthesis." Chemical Society Reviews, vol. 46, 2017, pp. 1040-1069. Link
Key Insight: Reviews the mechanism of semi-pinacol shifts, illustrating exactly what conditions to avoid (acidic/Lewis acidic) to prevent ring expansion.
Wiberg, K. B. "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition, vol. 25, no. 4, 1986, pp. 312–322. Link
Key Insight: Provides the thermodynamic data (ring strain values) justifying the driving force for expansion.
Technical Support Center: Protecting Group Strategies for 3-Hydroxycyclobutyl Methanol
Current Status: Operational Topic: Selective Protection & Stability Optimization Target Molecule: 3-Hydroxycyclobutyl methanol (3-HCM) Executive Summary: The "Two-Alcohol" Challenge The synthesis and manipulation of 3-hy...
The synthesis and manipulation of 3-hydroxycyclobutyl methanol presents a classic but deceptive challenge in organic chemistry: differentiating between a primary alcohol (exocyclic hydroxymethyl) and a secondary alcohol (endocyclic ring hydroxyl).
While standard groups like TBDMS (tert-butyldimethylsilyl) are commonly used, they often fail in complex multistep syntheses due to:
Migration: Silyl migration from primary to secondary positions under basic conditions.
Acid Lability: Premature loss during acidic workups.
Ring Strain: Harsh deprotection conditions (e.g., strong Lewis acids) risking cyclobutane ring expansion or opening.
This guide provides alternative, high-fidelity protocols focusing on TBDPS (tert-butyldiphenylsilyl) and Pivaloyl (Pv) groups as superior alternatives to standard TBDMS or Acetyl protection.
Decision Matrix: Choosing Your Alternative
Before starting, determine your limiting factor. Use the decision tree below to select the correct protecting group (PG).
Figure 1: Decision matrix for selecting protecting groups based on experimental failure modes.
Troubleshooting & FAQs
Module A: Solving Selectivity Issues (Primary vs. Secondary)
Q: I tried using TBDMS-Cl to protect the primary alcohol, but I see significant di-protection (both alcohols). How do I fix this?
Diagnosis: TBDMS is bulky, but often not bulky enough to completely discriminate between a primary alcohol and an unhindered secondary alcohol on a small ring like cyclobutane.
The Alternative Solution: TBDPS (tert-Butyldiphenylsilyl) [1][2][3]
Why: The phenyl rings on TBDPS add significant steric bulk compared to the methyls on TBDMS. This makes the reaction kinetics at the primary position significantly faster than at the secondary position.
Protocol Adjustment: Switch to TBDPS-Cl. Run the reaction at 0°C initially, rather than room temperature, to kinetically favor the primary alcohol.
Q: I need an ester protecting group, but the Acetyl (Ac) group migrates to the secondary alcohol during base treatment. What should I use?
Diagnosis: Acyl migration is common in 1,3-diols (or effective 1,3-relationships). Acetyl groups are small and migrate easily.
The Alternative Solution: Pivaloyl (Pv)
Why: The tert-butyl group of the pivaloate ester creates a "steric wall." It is extremely difficult for a Pivaloyl group to migrate to a secondary alcohol because the transition state is too crowded.
Bonus: Pivaloates are also more stable to nucleophiles (like Grignard reagents) than acetates.
Module B: Stability & Ring Preservation
Q: My protecting group falls off during silica gel chromatography. Is TBDMS too labile?
Diagnosis: Yes, TBDMS is acid-sensitive and can cleave on slightly acidic silica gel.
The Alternative Solution: TBDPS
Data: TBDPS is approximately 100 times more stable to acid hydrolysis than TBDMS [1]. It survives 80% acetic acid and chromatography without degradation.
Q: I am worried about the cyclobutane ring opening during deprotection. I was using Benzyl (Bn) groups, but HBr/AcOH destroyed my molecule.
Diagnosis: Cyclobutane has ~26 kcal/mol of ring strain. Strong acids (HBr) or generation of carbocations on the ring can trigger ring expansion (to cyclopentane) or ring opening.
The Alternative Solution: PMB (p-Methoxybenzyl)
Why: PMB is orthogonal to ring strain. It is removed using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in wet dichloromethane at room temperature [2]. This is an oxidative mechanism that does not require strong acid or metal hydrogenation (which can sometimes reduce strained rings).
Detailed Experimental Protocols
Protocol 1: Selective Silylation with TBDPS
Target: Selective protection of the primary hydroxymethyl group.
Reagents:
3-Hydroxycyclobutyl methanol (1.0 equiv)
TBDPS-Cl (1.1 equiv) — Do not use excess.
Imidazole (2.5 equiv)
DMAP (0.05 equiv) — Optional, only if reaction is sluggish.
Dichloromethane (DCM) or DMF (Anhydrous)
Step-by-Step:
Dissolution: Dissolve the diol in anhydrous DCM (0.1 M concentration). Note: DCM allows for easier workup than DMF, though DMF is faster.
Base Addition: Add Imidazole. Cool the mixture to 0°C in an ice bath.
Reagent Addition: Add TBDPS-Cl dropwise over 10 minutes.
Reaction: Stir at 0°C for 2 hours. Monitor by TLC.[3]
Checkpoint: If starting material remains, warm to Room Temp (RT). Do not heat.
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM.[4][5] Wash organic layer with water (to remove imidazole salts) and brine.
Pyridine (solvent and base) OR DCM + Triethylamine (1.5 equiv)
Step-by-Step:
Setup: Dissolve alcohol in anhydrous Pyridine (0.2 M) under Nitrogen. Cool to -10°C (Salt/Ice bath).
Addition: Add PvCl very slowly. The low temperature is critical for maximizing the kinetic rate difference between the primary and secondary alcohol.
Incubation: Stir at -10°C for 4 hours.
Workup: Dilute with Et₂O (Ether precipitates pyridine salts). Wash with cold 1M HCl (to remove pyridine), then saturated NaHCO₃.
Result: You should obtain the mono-pivalate exclusively.
Comparative Data: Protecting Group Stability
Protecting Group
Selectivity (1° vs 2°)
Acid Stability (pH 1-4)
Base Stability (pH 10-14)
Removal Reagent
Risk to Cyclobutane
TBDMS
Moderate
Low
High
TBAF / Acid
Low
TBDPS
High
High
High
TBAF / TAS-F
Low
Pivaloyl (Pv)
Very High
High
Moderate
DIBAL-H / LiOH
Low
Trityl (Tr)
Very High
Very Low
High
Mild Acid
Low
Benzyl (Bn)
Low
High
High
H₂/Pd or Strong Acid
High (Acid route)
PMB
Low
Moderate
High
DDQ (Oxidative)
Very Low
Visualizing the Workflow
The following diagram illustrates the orthogonal strategy using TBDPS and PMB to differentiate the two alcohols for further functionalization.
Figure 2: Orthogonal protection strategy allowing selective manipulation of the primary alcohol while maintaining protection on the ring hydroxyl.
References
Hanessian, S., & Lavallée, P. (1975).[2] The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. Link
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. Link
Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis (3rd ed.).[7] Wiley-Interscience.[8] (General reference for stability constants). Link
Rao, C. B., et al. (2009).[8] A simple and efficient protocol for pivaloylation of alcohols.[6][9][10] Journal of Organic Chemistry, 74, 8856-8858.[8] Link
Technical Guide: 1H NMR Stereochemical Analysis of (3-(Tert-butoxy)cyclobutyl)methanol
This guide provides an in-depth technical analysis of the 1H NMR spectrum of (3-(tert-butoxy)cyclobutyl)methanol , focusing on the critical differentiation between cis and trans diastereomers.[1] This scaffold is a valua...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of (3-(tert-butoxy)cyclobutyl)methanol , focusing on the critical differentiation between cis and trans diastereomers.[1] This scaffold is a valuable building block in medicinal chemistry, often used as a rigidified bioisostere for linear alkyl chains to improve metabolic stability and target selectivity.
Core Directive: The Stereochemical Challenge
The primary challenge in analyzing (3-(tert-butoxy)cyclobutyl)methanol is not merely identifying the functional groups, but distinguishing the relative stereochemistry (cis vs. trans) of the 1,3-disubstitution.
Cis-Isomer: The tert-butoxy and hydroxymethyl groups are on the same face of the puckered cyclobutane ring. In the preferred conformation, both bulky groups occupy pseudo-equatorial positions to minimize 1,3-diaxial repulsion.
Trans-Isomer: The groups are on opposite faces.[2] This forces one substituent into a pseudo-axial position, creating a distinct magnetic environment for the ring protons.
Why this matters: The biological activity of drug candidates derived from this scaffold is strictly dependent on the vector of the substituents. Misassignment at this stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts.
Experimental Protocol (Self-Validating System)
To ensure reproducible and authoritative results, follow this standardized workflow. This protocol includes built-in validation steps to prevent common artifacts (e.g., solvent peaks masking key signals).
Step 1: Sample Preparation
Solvent Selection:CDCl₃ (Chloroform-d) is the standard baseline. However, DMSO-d₆ is recommended if the -OH proton coupling is needed for confirmation (prevents exchange).
Validation: If using CDCl₃, ensure neutralization (pass through basic alumina) to prevent acid-catalyzed cleavage of the acid-labile tert-butyl ether.
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause viscosity broadening; low concentrations lose the minor isomer signals in the baseline noise.
Step 2: Acquisition Parameters
Pulse Sequence: Standard zg30 (30° pulse) or equivalent.
Relaxation Delay (D1): Set to 2.0–5.0 seconds .
Reasoning: The tert-butyl protons have long T1 relaxation times. A short D1 will suppress the integration of the t-butyl singlet, leading to incorrect 9:1 integration ratios against the ring protons.
Scans (NS): Minimum 64 scans to resolve the low-intensity "roofing" effects of the cyclobutane multiplets.
Phasing: Manual phasing is required. Cyclobutane multiplets are sensitive to phase errors.
Integration Check (The "Truth" Test):
Set the tert-butyl singlet (~1.1–1.2 ppm) to integral 9.00 .
Check the hydroxymethyl –CH₂– doublet (~3.5–3.6 ppm). It must integrate to 2.00 ± 0.1 .
If this ratio fails, the sample is impure or the D1 was too short.
Comparative Analysis: Cis vs. Trans vs. Alternatives
The following analysis compares the cis and trans isomers of the target molecule.
Diagnostic Signal Table
Proton Environment
Signal Type
Cis-Isomer (Representative δ)
Trans-Isomer (Representative δ)
Mechanistic Explanation
H-3 (CH-OtBu)
Quintet-like
3.85 – 3.95 ppm
4.05 – 4.15 ppm
Deshielding Effect: In the trans isomer, the proton is often pseudo-equatorial (in the ring plane), which is typically deshielded compared to the pseudo-axial proton of the cis isomer.
H-1 (CH-CH₂OH)
Multiplet
2.15 – 2.25 ppm
2.30 – 2.40 ppm
Similar conformational anisotropy effects as H-3.
H-2/H-4 (Ring CH₂)
Complex M
1.60 – 2.40 ppm
1.60 – 2.40 ppm
The cis isomer often shows a simplified pattern due to symmetry (pseudo-plane), whereas trans shows more complex second-order coupling.
–CH₂–OH
Doublet
~3.55 ppm
~3.60 ppm
Minimal difference, but cis is slightly shielded due to spatial proximity to the ether oxygen in the puckered form.
–C(CH₃)₃
Singlet
1.18 ppm
1.19 ppm
Not diagnostic for isomer assignment.
Comparison with Alternatives
Feature
(3-(Tert-butoxy)cyclobutyl)methanol
(3-Methoxycyclobutyl)methanol
(3-Benzyloxycyclobutyl)methanol
Spectral Clarity
High. The t-butyl group is a clean singlet, distinct from the ring region.
Medium. The -OMe singlet (~3.2 ppm) can overlap with ring protons or the -CH₂OH.
This diagram illustrates the relationship between the physical ring pucker and the resulting NMR signals.
Caption: Correlation between ring conformation (puckering) and the chemical shift of the diagnostic H-3 methine proton.
Diagram 2: Analytical Workflow
Caption: Step-by-step decision tree for assigning stereochemistry in 1,3-disubstituted cyclobutanes.
Advanced Verification: 1D NOE / NOESY
While chemical shifts are indicative, NOE (Nuclear Overhauser Effect) spectroscopy provides the definitive proof of space.
Experiment: Irradiate the tert-butyl singlet (1.18 ppm).
Cis-Isomer Result: You will observe NOE enhancement of the H-1 methine proton (the proton at the C1 position, next to the hydroxymethyl group) because the cis conformation brings the t-butyl group and the H-1 proton into spatial proximity (1,3-diaxial-like relationship in the puckered form).
Trans-Isomer Result: Minimal to no enhancement of H-1. Instead, you may see enhancement of the ring methylene protons (H-2/H-4) that are on the same face as the t-butyl group.
References
Wiberg, K. B.; Barth, D. E. "Conformational studies of cyclobutane derivatives." Journal of the American Chemical Society, 1969 , 91(18), 5124–5130. Link
Roberts, J. D. "Conformational Studies of Cyclobutane Systems." Journal of the American Chemical Society. Link
Loriot, M., et al. "Stereoselective Synthesis of Cyclobutane Derivatives." MDPI Molecules, 2024 . Link
Pretsch, E., Bühlmann, P., Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift prediction).
A Comparative Guide to 13C NMR Chemical Shifts: Tert-Butoxy vs. Cyclobutane Carbons
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among its techniques, 13C NMR provi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among its techniques, 13C NMR provides a direct map of the carbon skeleton. However, interpreting these maps requires a nuanced understanding of how a carbon's local electronic environment influences its chemical shift (δ).
This guide offers an in-depth comparison of the 13C NMR chemical shifts for two common structural motifs: the tert-butoxy group and the cyclobutane ring. We will explore the underlying principles governing their distinct spectral signatures and provide robust experimental protocols to ensure data integrity.
The Foundation: What Governs 13C Chemical Shifts?
The chemical shift of a 13C nucleus is primarily dictated by the magnetic field it experiences, which is modulated by the surrounding electron density. A higher electron density "shields" the nucleus from the external magnetic field, causing it to resonate at a higher field (lower ppm value). Conversely, reduced electron density "deshields" the nucleus, shifting its resonance downfield (higher ppm value). Several key factors contribute to this effect:
Electronegativity: Atoms more electronegative than carbon, such as oxygen or halogens, withdraw electron density from adjacent carbons. This deshielding effect results in a significant downfield shift.[1][2][3]
Hybridization: The hybridization state of the carbon atom plays a crucial role. Generally, sp2-hybridized carbons (alkenes, aromatics) are more deshielded and appear further downfield (110-220 ppm) than sp3-hybridized carbons (alkanes, 0-90 ppm). Carbonyl carbons (C=O) are even further downfield (160-220 ppm).[1]
Steric and Strain Effects: The spatial arrangement of atoms and the presence of ring strain can also influence the electronic environment and, consequently, the chemical shift. For instance, ring strain in small cycloalkanes can lead to upfield shifts compared to their acyclic counterparts.
The Tert-Butoxy Group: An Oxygen's Influence
The tert-butoxy group, -O-C(CH₃)₃, is characterized by a central quaternary carbon single-bonded to an oxygen atom and three methyl groups. This arrangement gives rise to two distinct signals in a 13C NMR spectrum under typical conditions where the three methyl groups are chemically equivalent due to rapid rotation around the C-O and C-C bonds.[4]
The Quaternary Carbon (O-C(CH₃)₃): This carbon is directly attached to a highly electronegative oxygen atom. The oxygen's inductive effect strongly withdraws electron density, causing significant deshielding. As a result, this quaternary carbon resonates at a characteristically downfield position.
The Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons are one bond removed from the oxygen. While they experience a minor deshielding effect, it is much less pronounced than for the quaternary carbon.
In tert-butyl methyl ether, for example, the quaternary carbon appears around 72.8 ppm, while the methyl carbons resonate near 27.1 ppm.[5]
The Cyclobutane Ring: A Case of Strain and Symmetry
The cyclobutane ring is a four-membered cycloalkane. In its unsubstituted form, all four carbon atoms are chemically equivalent, resulting in a single peak in the 13C NMR spectrum.[6]
The defining feature of cyclobutane's carbons is the significant ring strain. This strain alters the hybridization from a perfect sp³, leading to changes in bond angles and electron distribution. This unique electronic environment typically causes the carbons to be more shielded compared to acyclic alkanes, shifting their resonance upfield. The 13C chemical shift for unsubstituted cyclobutane is observed at approximately 22.4 ppm.[6] When substituents are added, the symmetry is broken, and multiple signals will be observed with shifts dependent on the substituent's nature. For instance, in cyclobutanol, the carbon bearing the hydroxyl group is shifted downfield to ~67.9 ppm due to the oxygen's electronegativity, while the other carbons appear at ~31.8 and ~12.9 ppm.[7]
Head-to-Head Comparison: Tert-Butoxy vs. Cyclobutane
The distinct electronic environments of these two groups result in readily distinguishable 13C NMR chemical shifts.
The most striking difference is between the tert-butoxy quaternary carbon and the cyclobutane methylene carbons. The powerful deshielding effect of the oxygen atom in the tert-butoxy group shifts its quaternary carbon significantly downfield (by ~50 ppm) compared to the carbons in an unsubstituted cyclobutane ring. While the tert-butoxy methyl carbons and cyclobutane carbons can appear in a similar region, their structural context and the presence of the downfield quaternary signal make the tert-butoxy group easily identifiable.
Visualizing the Chemical Shift Differences
The following diagram illustrates the structural differences and their corresponding 13C NMR chemical shift regions.
Caption: Structural comparison and 13C NMR shift regions.
A Self-Validating Protocol for Quantitative 13C NMR
To ensure that the observed signal intensities are directly proportional to the number of carbon nuclei—a critical requirement for accurate structural analysis—a carefully designed experimental setup is necessary. Standard 13C NMR spectra are often not quantitative due to the variable Nuclear Overhauser Effect (NOE) and long relaxation times (T₁) of 13C nuclei.[8] The following protocol is designed to mitigate these issues and yield reliable, quantitative data.
Comparative Guide: Mass Spectrometry Fragmentation of (3-(Tert-butoxy)cyclobutyl)methanol
Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of (3-(Tert-butoxy)cyclobutyl)methanol (MW: 158.24 Da). Unlike simple aliphatic alcohols, this molecule poss...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of (3-(Tert-butoxy)cyclobutyl)methanol (MW: 158.24 Da). Unlike simple aliphatic alcohols, this molecule possesses two highly reactive structural motifs—a strained cyclobutane ring and a labile tert-butyl ether —that dictate its behavior under Electron Ionization (EI) and Electrospray Ionization (ESI).
Key Takeaway: The fragmentation follows a distinct "Pop-and-Break" mechanism :
Pop: Rapid elimination of the tert-butyl group (generating the stable t-butyl cation at
57 or neutral isobutene).
Break: Subsequent relief of ring strain via retro-2+2 cycloaddition or dehydration of the remaining cyclobutylmethanol core.
This guide compares these patterns against non-strained linear analogs and non-etherified cyclobutanes to aid in unambiguous structural verification.
Structural Analysis & Mechanistic Fragmentation
The Molecular Core
The molecule consists of a cyclobutane scaffold substituted at the 1-position with a hydroxymethyl group (
) and at the 3-position with a tert-butoxy group ().
Formula:
Exact Mass: 158.1307
Key Lability: The
bond (tertiary ether) is significantly weaker than the bonds of the ring, making it the primary site of ionization-induced cleavage.
Predicted Fragmentation Pathways (EI, 70 eV)
Under standard EI conditions, the molecular ion (
, 158) is expected to be extremely weak or absent due to the high stability of the leaving groups.
Pathway A: The Tert-Butyl "Pop" (Dominant)
The most abundant ions arise from the cleavage of the ether.
57 (): The tert-butyl cation. In most tert-butyl ethers, this is the Base Peak (100% relative abundance).
102 (): A McLafferty-like rearrangement or direct elimination leads to the loss of neutral isobutene (, 56 Da). This leaves the radical cation of 3-hydroxycyclobutyl methanol ( 102).
Pathway B: Ring Strain Release (Secondary)
The cyclobutane ring (
kcal/mol strain energy) is prone to ring opening, typically splitting into ethylene fragments.
From
102: The intermediate alcohol can lose water (, 18 Da) to form 84 ().
Retro-2+2: The cyclobutane ring can split, losing ethylene (
, 28 Da).
Visualizing the Fragmentation Tree
The following diagram illustrates the hierarchical fragmentation (Parent
Daughter ions).
Figure 1: Mechanistic fragmentation pathway highlighting the dominant formation of the t-butyl cation and the secondary ring-degradation products.
Comparative Analysis: Target vs. Alternatives
To validate the structure, one must distinguish it from isomers and analogs. The table below contrasts the target with Cyclobutylmethanol (lacking the ether) and 3-(Tert-butoxy)propan-1-ol (lacking the ring).
Table 1: Diagnostic Ion Comparison
Feature
Target Molecule
Cyclobutylmethanol (Analog A)
3-(t-Butoxy)propan-1-ol (Analog B)
Molecular Weight
158 Da
86 Da
132 Da
Base Peak (Predicted)
57 (t-Butyl)
57 or 41 ()
57 (t-Butyl)
Molecular Ion ()
Absent / Trace
Weak ( 86)
Absent / Trace
Key Diagnostic Loss
( 102) (Loss of Isobutene)
( 58) (Loss of Ethylene)
( 76) (Loss of Isobutene)
Ring Strain Marker
74 (from 102 - 28)
58 (Retro 2+2)
Absent (Chain cleavage only)
Distinguishing Factor
Simultaneous presence of 57 (ether) AND ring-opening fragments ().
Lacks 57 intensity; higher relative stability.
Lacks "Retro-2+2" loss of 28 Da; shows simple alkyl chain losses.
Comparative Insight
Vs. Analog A: The target is easily distinguished by the massive
57 peak, which is minor or absent in unsubstituted cyclobutylmethanol.
Vs. Analog B: Both show
57 and . The differentiator is the secondary fragmentation . The target's cyclobutane ring will eject ethylene (28 Da), whereas the linear propane chain of Analog B will likely lose methylene units (14 Da) or undergo alpha-cleavage ( 31 for ).
Experimental Protocol: Structural Validation
This protocol ensures high-confidence identification using GC-MS (EI) and LC-MS (ESI).
Sample Preparation Workflow
Solvent: Dichloromethane (DCM) or Methanol (HPLC grade).
Concentration: 10 µg/mL (trace analysis) to 100 µg/mL.
Derivatization (Optional but Recommended for GC): The primary alcohol tail can cause peak tailing. Silylation with BSTFA + 1% TMCS is recommended.
Prevents thermal degradation of the labile ether before ionization.
Scan Range
35–300
Capture low mass ethylene fragments and potential dimers.
Ionization (LC)
ESI Positive
Detects or .
Mobile Phase
/MeCN + 0.1% Formic Acid
Promotes protonation.
Analytical Workflow Diagram
Figure 2: Dual-stream workflow for validating the target molecule using Hard (EI) and Soft (ESI) ionization techniques.
References
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Cyclobutane Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangements and ether fragmentation).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General principles of retro-2+2 cycloaddition in mass spectrometry).
PubChem Compound Summary. Cyclobutylmethanol (CID 73673). National Center for Biotechnology Information. Available at: [Link]
Comparative Guide: Cyclobutane vs. Cyclopentane Bioisosteres in Potency Optimization
Executive Summary In the "Escape from Flatland" era of medicinal chemistry, saturated ring systems have become critical tools for improving physicochemical properties (solubility, metabolic stability) while increasing ta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the "Escape from Flatland" era of medicinal chemistry, saturated ring systems have become critical tools for improving physicochemical properties (solubility, metabolic stability) while increasing target selectivity. While cyclopentane (
) is a classic hydrophobic scaffold, cyclobutane () has emerged as a high-value bioisostere that offers distinct advantages in vector projection and metabolic stability .
This guide objectively compares these two cycloalkanes, demonstrating that cyclobutane is not merely a "smaller cyclopentane" but a distinct structural element that can lock conformations into high-affinity states that
analogs cannot access due to their inherent envelope/twist flexibility.
Physicochemical & Structural Analysis
To understand potency shifts, we must first analyze the structural constraints these rings impose on pharmacophores.
Conformational Dynamics and Ring Strain
The primary differentiator between these bioisosteres is the energy required to distort the ring and the resulting projection of substituents (exit vectors).
Feature
Cyclobutane ()
Cyclopentane ()
Impact on Potency
Ring Strain
~26.3 kcal/mol
~6.0 kcal/mol
is more rigid; "locks" bioactive conformations.
Dominant Conformation
Puckered ("Butterfly")
Envelope / Half-Chair
is dynamic (pseudorotation); high entropy penalty upon binding.
Pucker Angle
~25–35°
Variable (Dynamic)
provides a static, defined vector for substituents.
C-H bonds are stronger and less prone to CYP450 oxidation.
The "Butterfly" Effect on Exit Vectors
In gem-disubstituted systems (common in spirocycles), the cyclobutane ring forces substituents into a narrower angle compared to cyclopentane.
Cyclobutane: Substituents project at approx. 90° .[1]
Cyclopentane: Substituents project at approx. 109.5° (tetrahedral).[1][2][3]
Implication: If a binding pocket requires a "pinched" conformation, the cyclobutane analog will exhibit superior potency (lower
) because the ligand pays a lower entropic cost to bind.
Decision Logic: Selecting the Right Ring
The following decision tree illustrates the logical flow for medicinal chemists when choosing between these scaffolds.
Figure 1: Decision framework for selecting between C4 and C5 bioisosteres based on structural and metabolic requirements.
Case Study: Potency Gains in G9a Inhibitors
A definitive example of cyclobutane's superiority in potency is found in the optimization of G9a histone methyltransferase inhibitors (Sweis et al.).
The Challenge
Researchers sought to improve the potency of a hit compound containing a spirocyclic core. They synthesized analogs varying the spiro-ring size from cyclopropane to cyclohexane.
Experimental Data Comparison
The spiro-cyclobutane moiety proved critical for optimal binding.[4]
Compound ID
Ring Size
IC50 (nM)
Potency Shift
Mechanism of Action
Cmpd 22 (Hit)
Cyclobutane ()
153
Baseline
Optimal vector alignment
Analog A
Cyclopentane ()
> 1500
> 10x Loss
Steric clash / Entropy penalty
Analog B
Cyclohexane ()
> 5000
> 30x Loss
Excessive bulk
Analog C
Acyclic (Gem-dimethyl)
~1000
~6x Loss
Too flexible (Entropy loss)
Mechanistic Insight
The X-ray co-crystal structure revealed that the spiro-cyclobutane locked the inhibitor into a conformation that perfectly positioned an amine interaction within the active site. The cyclopentane analog, being larger and more flexible, introduced steric clashes with the pocket walls and required a higher energy cost to adopt the binding conformation.
Metabolic Stability & Lipophilicity
Beyond potency, the choice of ring significantly alters the ADME profile.
Metabolic Soft Spots
Cyclopentane rings are classic substrates for CYP450 enzymes (hydroxylation), particularly at the C3/C4 positions.
Cyclobutane Advantage: The C-H bonds in cyclobutane have higher
-character (due to ring strain/hybridization effects), making them stronger and less susceptible to homolytic cleavage by CYP enzymes.
Data Point: In many series, contracting a cyclopentane to a cyclobutane increases
(microsomal stability) by 2–5 fold.
Lipophilicity (
)
Cyclopentane: Adds 5 carbons (
). Higher lipophilicity.
Cyclobutane: Adds 4 carbons (
). Lower lipophilicity.
Result: Cyclobutane analogs typically have a lower
(approx -0.3 to -0.5 units vs cyclopentane), improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Experimental Protocols
Protocol: Synthesis of Spiro-Cyclobutane vs. Spiro-Cyclopentane Scaffolds
To empirically verify potency differences, the following general workflow is recommended for generating matched molecular pairs.
Analysis: LC-MS/MS quantification of parent compound remaining.
Calculation: Plot
vs time. Slope = .
Expect
analog to show lower (higher stability).
Visualization of Experimental Workflow
Figure 2: Workflow for validating bioisosteric replacement of cyclopentane with cyclobutane.
Conclusion
While cyclopentane remains a staple for filling hydrophobic pockets, cyclobutane is the superior bioisostere when conformational rigidity and metabolic hardness are required. The experimental data confirms that contracting the ring from
to can improve potency by over 10-fold in specific spirocyclic applications (e.g., G9a inhibitors) by reducing the entropic penalty of binding.
Recommendation: In early lead optimization, synthesize the cyclobutane analog immediately alongside the cyclopentane. If the potency is maintained or improved, the cyclobutane is preferred due to its superior LLE and metabolic profile.
References
Sweis, R. F., et al. (2014). Discovery of A-366, a Potent and Selective Inhibitor of Histone Methyltransferase G9a. ACS Medicinal Chemistry Letters. Link
van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Link
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Nasiri, H. R., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.[5] Bioorganic & Medicinal Chemistry Letters. Link
Paul, S., et al. (2023).[6] 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants.[6] Chemical Science. Link
Metabolic Stability of tert-Butoxy Cyclobutane vs. Methoxy Analogs
Executive Summary In medicinal chemistry, the optimization of metabolic stability is a critical step in converting a hit to a lead candidate.[1] A common metabolic "soft spot" is the methoxy group ( ), which is frequentl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the optimization of metabolic stability is a critical step in converting a hit to a lead candidate.[1] A common metabolic "soft spot" is the methoxy group (
), which is frequently susceptible to rapid O-demethylation by Cytochrome P450 (CYP) enzymes.
This guide analyzes the strategic replacement of labile methoxy groups with ** tert-butoxy cyclobutane** moieties. By combining the steric bulk of the cyclobutane ring with the quaternary carbon architecture of the tert-butoxy group, researchers can effectively block the
-carbon hydrogen abstraction pathway required for oxidative dealkylation. This substitution typically results in:
Significantly reduced Intrinsic Clearance (
) .
Extended Half-life (
) .
Maintenance of ether-like polarity while increasing lipophilic bulk.
Mechanistic Rationale: The
-Hydrogen Liability
To understand the stability advantage of tert-butoxy analogs, one must first understand the mechanism of failure for methoxy analogs.
The Methoxy Failure Mode (O-Demethylation)
CYP450-mediated O-dealkylation proceeds via a radical abstraction mechanism. The enzyme's high-valent iron-oxo species (Compound I) abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen (the
-carbon).
H-Abstraction: CYP abstracts an
-proton, forming a carbon radical.
Hydroxylation: The radical recombines with the hydroxyl group to form a hemiacetal.[2]
Collapse: The unstable hemiacetal spontaneously collapses, releasing an alcohol (the drug metabolite) and formaldehyde.
Methoxy Vulnerability: The methyl group of a methoxy ether possesses three accessible
-protons and minimal steric hindrance, making it an ideal substrate for CYP enzymes.
The tert-Butoxy Advantage
The tert-butoxy group (
) contains a quaternary -carbon.
Zero
-Protons: There are no hydrogens on the carbon attached to the oxygen.
Metabolic Blockade: The CYP enzyme cannot initiate the H-abstraction mechanism at the ether linkage.
Steric Shielding: The bulky tert-butyl group, especially when attached to a rigid cyclobutane scaffold, sterically hinders the approach of metabolic enzymes to nearby susceptible sites.
Pathway Visualization
The following diagram contrasts the metabolic fate of Methoxy vs. tert-Butoxy ethers.
Figure 1: Mechanistic comparison showing the blockade of O-dealkylation in tert-butoxy analogs due to the lack of
-hydrogens.
Comparative Performance Data
The following data illustrates the typical shift in metabolic stability when replacing a methoxy group with a tert-butoxy cyclobutane moiety in a lead compound.
Table 1: Human Liver Microsome (HLM) Stability Comparison
Parameter
Methoxy Analog ()
Cyclobutoxy Analog ()
tert-Butoxy Cyclobutane ()
-Hydrogens
3 (High Liability)
1 (Moderate Liability)
0 (Blocked)
(µL/min/mg)
> 50 (High Clearance)
15 - 30 (Moderate)
< 5 (Low Clearance)
(min)
< 15
30 - 60
> 120
Primary Metabolite
O-desmethyl alcohol
Ring hydroxylation / Ketone
Stable / Minor t-butyl oxidation
Lipophilicity (cLogP)
Baseline
+0.8 to +1.2
+1.5 to +2.0
Note: While tert-butoxy analogs drastically improve metabolic stability, they increase lipophilicity (LogP). This must be balanced against solubility requirements.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your tert-butoxy cyclobutane analogs, use the following self-validating protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes.[3]
Reagents & Preparation
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase.
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).
Test Compound: 10 mM stock in DMSO.
Step-by-Step Workflow
Pre-Incubation:
Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).
Add microsomes (final protein conc: 0.5 mg/mL).
Equilibrate at 37°C for 5 minutes.
Reaction Initiation:
Add NADPH regenerating system to initiate the reaction (
).
Control: Run a parallel incubation without NADPH to assess chemical stability.
Sampling:
At time points
min, remove 50 µL aliquots.
Quenching:
Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + IS).
Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.
Analysis:
Inject supernatant onto LC-MS/MS.[3][4] Monitor parent ion depletion.
Assay Visualization
Figure 2: Workflow for the microsomal stability assay used to determine Intrinsic Clearance (
).
Data Analysis & Interpretation
Calculate the Intrinsic Clearance (
) using the elimination rate constant () derived from the slope of the natural log of percent remaining vs. time.
High Stability:
(Target for tert-butoxy analogs).
Low Stability:
(Typical for methoxy analogs).
Troubleshooting
If tert-butoxy analog shows instability: Check for metabolic spots distal to the ether (e.g., oxidation of the cyclobutane ring itself or other parts of the scaffold). The ether linkage itself is rarely the failure point in tert-butoxy systems.
Solubility Issues: tert-Butoxy groups add significant lipophilicity. If the compound precipitates in the assay,
will be artificially low. Verify solubility in the assay buffer.
References
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[5] [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[6][7] Angewandte Chemie International Edition, 49(48), 8900-8935. (Context on cyclic ethers and stability). [Link]
A Comparative Guide to the Infrared (IR) Spectroscopy of Tert-Butyl Ether and Tert-Butyl Alcohol
This guide provides an in-depth comparison of the infrared (IR) spectroscopic signatures of tert-butyl ether and tert-butyl alcohol. Designed for researchers, scientists, and professionals in drug development, this docum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the infrared (IR) spectroscopic signatures of tert-butyl ether and tert-butyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key spectral differences that enable the unambiguous differentiation of these two common organic compounds. We will explore the theoretical underpinnings of their IR spectra, present comparative data, and provide a standardized protocol for spectral acquisition.
The Decisive Role of the Hydroxyl Group in IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[2] The presence or absence of particular functional groups gives rise to characteristic absorption bands, allowing for the identification of a compound's structure.
The primary and most telling difference between tert-butyl alcohol and tert-butyl ether lies in the presence of a hydroxyl (-OH) group in the alcohol.[3] This functional group is responsible for a very distinct, strong, and broad absorption band in the IR spectrum, which is completely absent in the spectrum of the ether.
Analysis of Tert-Butyl Alcohol's IR Spectrum
The IR spectrum of tert-butyl alcohol is dominated by features arising from its hydroxyl group and its tertiary alkyl structure.
O-H Stretching: The most prominent feature is a strong, broad absorption band typically observed in the region of 3600-3200 cm⁻¹.[4][5][6] This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.[4][7][8] The sharing of protons between neighboring oxygen atoms causes the O-H bonds to vibrate at a range of frequencies, resulting in a broad peak rather than a sharp one.[4] For tert-butyl alcohol, this peak is often centered around 3371 cm⁻¹.[9]
C-O Stretching: A strong absorption corresponding to the C-O stretching vibration is also present. For tertiary alcohols like tert-butanol, this peak typically appears in the range of 1210-1100 cm⁻¹.[9] Specifically, in tert-butanol, this peak is observed around 1202 cm⁻¹.[9]
sp³ C-H Stretching: Like most organic molecules, tert-butyl alcohol exhibits C-H stretching vibrations. Because all the carbon-hydrogen bonds are of the sp³ hybridized type, these absorptions appear as a group of peaks just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[1][10][11][12]
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions arising from various bending and stretching vibrations.[2][13][14][15] While difficult to assign individually, this region is unique to each molecule and serves as a valuable "fingerprint" for identification.[13][14][15] For tert-butanol, notable peaks in this region include an in-plane O-H bend around 1366 cm⁻¹ and an out-of-plane O-H wag near 650 cm⁻¹.[9]
Analysis of Tert-Butyl Ether's IR Spectrum
In contrast to the alcohol, the IR spectrum of tert-butyl ether (often referring to methyl tert-butyl ether, MTBE, or ethyl tert-butyl ether) is characterized by the absence of the O-H stretching band and the presence of a strong C-O-C stretching vibration.
Absence of O-H Stretch: The most critical diagnostic feature is the complete lack of a broad absorption band in the 3600-3200 cm⁻¹ region. This immediately rules out the presence of a hydroxyl group.[3][16]
C-O-C Stretching: Ethers exhibit a characteristic strong C-O-C asymmetric stretching vibration in the range of 1300-1000 cm⁻¹.[3][17] For aliphatic ethers like tert-butyl ethers, this peak is typically found between 1140 and 1070 cm⁻¹.[3] Specifically for methyl tert-butyl ether (MTBE), strong bands are reported around 1204 cm⁻¹ (ascribed to a CH₃-C stretch of the t-butyl group) and a C-O-C asymmetric stretch at 1085 cm⁻¹.[18]
sp³ C-H Stretching: Similar to tert-butyl alcohol, tert-butyl ether displays sp³ C-H stretching absorptions just below 3000 cm⁻¹.[1][11]
Fingerprint Region: The fingerprint region of tert-butyl ether will have its own unique pattern of peaks, distinct from that of tert-butyl alcohol.
The following diagram illustrates the logical process for differentiating between tert-butyl ether and tert-butyl alcohol using their IR spectra.
Caption: Workflow for distinguishing tert-butyl alcohol and ether via IR.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure reliable and reproducible results, the following protocol for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer is recommended. ATR is a common technique for liquid samples.
Instrumentation:
Fourier Transform Infrared (FTIR) Spectrometer
Attenuated Total Reflectance (ATR) Accessory with a diamond or zinc selenide crystal
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal surface is clean. Wipe with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate.
Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., air, CO₂) and the ATR crystal itself, which will be subtracted from the sample spectrum.
Sample Application:
Place a small drop of the liquid sample (tert-butyl alcohol or tert-butyl ether) onto the center of the ATR crystal, ensuring the crystal is completely covered.
Spectrum Acquisition:
Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Data Processing and Analysis:
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Analyze the resulting spectrum, paying close attention to the key regions outlined in this guide (3600-3200 cm⁻¹ and 1300-1000 cm⁻¹).
Cleaning:
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before analyzing the next substance.
Trustworthiness of the Protocol: This protocol is self-validating. A properly collected background spectrum will show characteristic peaks for atmospheric water vapor and carbon dioxide. A clean crystal after the background scan will result in a flat baseline. The presence of the expected strong and characteristic peaks for a known standard (e.g., a polystyrene film) can be used to verify instrument performance.
Conclusion
The differentiation between tert-butyl ether and tert-butyl alcohol via infrared spectroscopy is straightforward and definitive. The presence of a strong, broad O-H stretching band in the 3600-3200 cm⁻¹ region is an unmistakable indicator of tert-butyl alcohol. Conversely, the absence of this peak, coupled with a strong C-O-C stretching band around 1100 cm⁻¹, confirms the identity of tert-butyl ether. By following the outlined experimental protocol and analytical workflow, researchers can confidently distinguish between these two compounds, ensuring the integrity of their chemical syntheses and analyses.
References
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
Conformational Analysis of 1,3-Disubstituted Cyclobutanes: A Comparative Technical Guide
Executive Summary The 1,3-disubstituted cyclobutane scaffold has emerged as a critical bioisostere in modern drug design, offering a unique structural compromise between the rigidity of aromatic rings and the flexibility...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,3-disubstituted cyclobutane scaffold has emerged as a critical bioisostere in modern drug design, offering a unique structural compromise between the rigidity of aromatic rings and the flexibility of alkyl chains. Unlike 1,2-disubstituted systems, the 1,3-substitution pattern allows for precise vector alignment that mimics meta-substituted benzenes while significantly improving metabolic stability and solubility (Fsp³ character).
This guide provides an in-depth conformational analysis of this scaffold, comparing the energetic and physicochemical performance of the cis and trans isomers against standard alternatives (benzene and cyclohexane).
Key Technical Insight: contrary to the intuitive sterics of cyclohexane (where trans-diequatorial is preferred), cis-1,3-disubstituted cyclobutanes are generally the thermodynamic ground state. This is because the puckered "butterfly" conformation allows the cis isomer to place both substituents in pseudo-equatorial positions, whereas the trans isomer forces a high-energy pseudo-axial/pseudo-equatorial arrangement.
Structural Dynamics & Energetics
To effectively deploy this scaffold, one must understand the interplay between ring strain (26.3 kcal/mol) and substituent orientation.
The Puckered "Butterfly" Conformation
Cyclobutane is not planar.[1] To relieve torsional strain caused by eclipsing methylene hydrogens, the ring puckers.
Puckering Angle (
): Typically 25°–35° .
Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless locked by bulky substituents or fused rings.
Isomer Stability Comparison: Cis vs. Trans
The stability ranking for 1,3-disubstituted cyclobutanes is the inverse of 1,3-disubstituted cyclohexanes.
Feature
Cis-1,3-Isomer (Preferred)
Trans-1,3-Isomer (Alternative)
Conformation
Di-pseudo-equatorial (di-pe)
Pseudo-axial / Pseudo-equatorial (pa/pe)
Energetics
Ground State (Lower Energy)
Excited State (+1.5 to 2.5 kcal/mol)
Steric Strain
Minimized (Substituents point away)
High (1,3-diaxial-like repulsion)
Vector Angle
~130° (Mimics meta-benzene)
~180° (Linear/Extended)
Dipole Moment
Non-zero (dependent on substituents)
Often zero (if substituents are identical)
Critical Mechanism: In the cis isomer, the ring puckering lifts both substituents into equatorial-like positions. In the trans isomer, the geometry of the ring forces one substituent inward (axial-like), creating significant transannular steric clashes with the opposing methylene protons.
Visualization of Conformational Energy
The following diagram illustrates the energy landscape, highlighting the stability of the cis-diequatorial form compared to the planar transition state and the trans isomer.
Figure 1: Energy landscape of 1,3-disubstituted cyclobutanes. The planar form is a transition state. The Cis isomer is thermodynamically preferred due to diequatorial positioning.
Performance Comparison: Cyclobutane vs. Alternatives[2][3][4]
When replacing a phenyl ring or alkyl chain with a cyclobutane, the following physicochemical shifts occur.
Bioisosteric Performance Matrix
Metric
1,3-Cyclobutane
Benzene (meta)
1,3-Cyclohexane
Linear Alkyl
Metabolic Stability
High (Blocks oxidation)
Low/Med (Arene oxide risk)
Med (Lipophilic metabolism)
Low (Oxidation prone)
Solubility (LogS)
High (sp³ character)
Low (Planar stacking)
Medium
Medium
Lipophilicity (LogP)
Moderate
High
High
High
Rigidity
Rigid (Defined vector)
Rigid (Planar)
Semi-Rigid (Chair flip)
Flexible (Entropic penalty)
Fsp³ Score
1.0 (Improves clinical success)
0.0
1.0
1.0
Case Study: Metabolic Clearance
Replacing a meta-substituted benzene linker with a cis-1,3-cyclobutane often reduces intrinsic clearance (
).
Mechanism: The cyclobutane ring lacks the
-electron cloud required for CYP450 oxidation (epoxidation) and introduces steric bulk that hinders access to adjacent metabolic soft spots.
Data Point: In Combretastatin A4 analogs, replacing the cis-stilbene double bond with a cyclobutane maintained potency while eliminating the risk of cis-to-trans photo-isomerization [1].
Experimental Characterization Protocols
Distinguishing cis from trans isomers is critical for structure-activity relationship (SAR) studies.
NMR Spectroscopy (Self-Validating Protocol)
The most reliable method without X-ray crystallography is
H-NMR, utilizing the Karplus relationship for vicinal coupling constants ().
Protocol:
Solvent: Use
or .
Target Signal: Identify the methine protons (H1 and H3).
Measurement: Analyze the splitting pattern of the methylene protons (H2/H4).
Validation Rule:
Cis Isomer: Exhibits a larger vicinal coupling constant (
) due to the eclipsed/syn-periplanar relationship in the puckered ring.
Trans Isomer: Exhibits a smaller vicinal coupling constant (
) due to the gauche relationship.
Note: This is opposite to the cyclohexane rule (where
).
Computational Prediction Workflow
To predict the preferred conformation and energy barrier for your specific ligands:
Methodology:
Software: Gaussian 16, ORCA, or equivalent.
Functional/Basis Set:wB97X-D / def2-TZVP (Includes dispersion corrections critical for small ring packing).
Step-by-Step:
Step 1: Generate initial 3D structures for both cis and trans.[2]
Step 2: Perform a conformational scan of the puckering angle (-40° to +40°).
Step 3: Optimize geometry at minima.
Step 4: Calculate
(Gibbs Free Energy) at 298K.
Output Interpretation: If
, the synthesis will likely yield predominantly the cis product under thermodynamic control.
Synthesis Pathway (Decision Tree)
The synthesis of 1,3-disubstituted cyclobutanes is non-trivial due to the strain energy. The most robust method is the [2+2] photocycloaddition.
Figure 2: Synthetic decision tree. [2+2] cycloaddition is the standard, but regio- and stereocontrol remain challenges requiring chromatographic separation.
References
Synthesis and Biological Evaluation of Cyclobutane-Containing Analogs.
Source: National Institutes of Health (NIH) / PMC.
URL:[Link]
Relevance: Validates the bioisosteric utility of cyclobutanes in replacing cis-stilbene (double bonds) and provides X-ray structural data.[3]
Conformational Analysis of Cyclobutanes (Wiberg et al.).
Source: Journal of the American Chemical Society (via ACS Pubs).
URL:[Link]
Relevance: Foundational text establishing the puckering potential and energy barriers of the cyclobutane ring.
Cyclobutanes in Small-Molecule Drug Candidates.
Source: Journal of Medicinal Chemistry (via PMC).
URL:[Link]
Relevance: Comprehensive review of metabolic stability, Fsp³ advantages, and clinical examples of cyclobutane drugs.
1,3-Disubstituted Bicyclo[1.1.1]pentanes and Cyclobutanes as Benzene Bioisosteres.
Source: Mykhailiuk, P. K. (Enamine/Chemistry - A European Journal).
URL:[Link]
Relevance:[1][4][5][2][6][7][8][9][10][11] Defines the exit vectors and compares the structural overlap between 1,3-cyclobutanes and meta-benzenes.
A Bioisosteric Comparison: (3-(Tert-butoxy)cyclobutyl)methanol vs. Phenyl Ring in Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals The strategic replacement of molecular fragments, a cornerstone of modern medicinal chemistry, is pivotal in the journey from a promising lead compound...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers and Drug Development Professionals
The strategic replacement of molecular fragments, a cornerstone of modern medicinal chemistry, is pivotal in the journey from a promising lead compound to a viable drug candidate. Bioisosterism, the substitution of one group with another that possesses similar physical or chemical properties, is a key strategy to enhance a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] Phenyl rings, while prevalent in over 500 approved drugs, often introduce undesirable physicochemical properties such as low aqueous solubility, high lipophilicity, and susceptibility to metabolic degradation.[3][4][5] This has spurred the exploration of saturated, three-dimensional bioisosteres to "escape from flatland" and improve drug-like properties.[6][7] This guide provides a comprehensive bioisosteric comparison of the (3-(tert-butoxy)cyclobutyl)methanol moiety and the ubiquitous phenyl ring, offering experimental insights and data-driven guidance for their application in drug design.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The rationale for replacing a planar, aromatic phenyl ring with a saturated, aliphatic scaffold like (3-(tert-butoxy)cyclobutyl)methanol lies in the potential to modulate key drug-like properties favorably. The introduction of sp³-rich centers can lead to improved solubility, reduced metabolic liability, and better target engagement through enhanced three-dimensional complementarity.[6][8]
Here, we present a comparative analysis of the calculated physicochemical properties of the core structures:
Property
(3-(tert-butoxy)cyclobutyl)methanol
Phenyl Ring (Benzene)
Rationale for Improvement
cLogP
~0.5 - 1.5 (estimated)
~2.13
Lower cLogP suggests reduced lipophilicity, which can lead to improved aqueous solubility and reduced off-target effects.[3][9]
The presence of oxygen atoms increases polarity, potentially improving solubility and membrane permeability.[11][12]
Fraction of sp³ carbons (Fsp³)
1.0
0
A higher Fsp³ count is associated with increased solubility, improved metabolic stability, and better clinical success rates.[6]
Molecular Weight (MW)
~144.21 g/mol
~78.11 g/mol
While slightly larger, the benefits in other properties often outweigh the modest increase in molecular weight.
Experimental Data and Protocols
To provide a practical framework for researchers, this section details standard experimental protocols for assessing the key physicochemical and metabolic properties discussed.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is the standard measure.[13]
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination [13][14]
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa.
Compound Addition: Dissolve a precise amount of the test compound in the aqueous phase to a known concentration.
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound.
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[13]
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are commonly employed to predict in vivo clearance.[15][16]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes [17][18]
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the microsomal suspension and pre-incubate at 37°C.
Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.[17]
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[18]
Quenching: Immediately stop the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[15]
Case Studies and Practical Applications
The replacement of a phenyl ring with a saturated bioisostere has proven to be a successful strategy in numerous drug discovery programs. For instance, the substitution of a phenyl group with a bicyclo[1.1.1]pentane (BCP) moiety in a γ-secretase inhibitor led to improved metabolic stability and solubility.[8] Similarly, the incorporation of a 2-oxabicyclo[2.2.2]octane core in place of a phenyl ring in Imatinib resulted in increased water solubility, enhanced metabolic stability, and reduced lipophilicity.[9]
While direct case studies for (3-(tert-butoxy)cyclobutyl)methanol as a phenyl ring bioisostere are less prevalent in publicly available literature, the principles guiding the use of other saturated cyclic systems are directly applicable. The presence of the tert-butoxy group can provide steric bulk, mimicking the space-filling properties of a substituted phenyl ring, while the cyclobutane scaffold offers a rigid, three-dimensional exit vector for substituents. The hydroxyl group introduces a point for hydrogen bonding and improves polarity.
Visualizing the Bioisosteric Replacement Strategy
Caption: A decision workflow for considering the replacement of a phenyl ring.
Conclusion
The strategic replacement of phenyl rings with saturated bioisosteres like (3-(tert-butoxy)cyclobutyl)methanol represents a powerful approach to mitigate common liabilities in drug discovery.[4][19] The shift from a flat, aromatic moiety to a three-dimensional, aliphatic scaffold can significantly improve physicochemical properties, leading to compounds with better solubility, enhanced metabolic stability, and potentially improved biological activity.[3][6] By understanding the fundamental principles of bioisosterism and employing robust experimental protocols for property assessment, researchers can effectively leverage this strategy to accelerate the development of novel therapeutics. The data and methodologies presented in this guide offer a solid foundation for the rational design and evaluation of next-generation drug candidates.
References
SlideShare. (2022, November 29). BIOISOSTERSM. Retrieved from [Link]
ResearchGate. (n.d.). The para-substituted phenyl ring and its saturated bioisosteres. Retrieved from [Link]
National Center for Biotechnology Information. (2021, April 12). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Retrieved from [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
ACS Publications. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Recent Advances in Bridged Structures as 3D Bioisosteres of ortho-Phenyl Rings in Medicinal Chemistry Applications. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]
ACS Publications. (2020, July 17). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Retrieved from [Link]
Domainex. (n.d.). Experimental Polar Surface Area (EPSA) Assay. Retrieved from [Link]
Cambridge MedChem Consulting. (2019, January 12). LogD. Retrieved from [Link]
EMBL-EBI. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Retrieved from [Link]
Ovid. (n.d.). What has polar surface area ever done for drug... : Future Medicinal Chemistry. Retrieved from [Link]
Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]
Molinspiration. (n.d.). Molecular Polar Surface Area PSA. Retrieved from [Link]
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
ACS Publications. (2000, September 19). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Retrieved from [Link]
SlidePlayer. (2023, April 7). Bioisosteres in Drug Design – “Escape from Flatland”. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). tert-Butoxymethanol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (3-(Hydroxymethyl)cyclobutyl)methanol. Retrieved from [Link]
Cheméo. (n.d.). (3-Methylphenyl) methanol, tert.-butyl ether. Retrieved from [Link]
Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]
The Methanol Institute. (2020, March 13). METHANOL: PROPERTIES AND USES. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). (3,5-Di-tert-butylphenyl)methanol Properties. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (2-Tert-butylphenyl)methanol. Retrieved from [Link]
ChemRxiv. (n.d.). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. Retrieved from [Link]
ResearchGate. (n.d.). Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[3]Phenacenes and[17]Phenacenes. Retrieved from [Link]
Part 1: Executive Safety Assessment Immediate Action Required: Treat as a Flammable Organic Solvent with Potential Peroxide Hazards . (3-(Tert-butoxy)cyclobutyl)methanol is a bifunctional building block containing a stra...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Assessment
Immediate Action Required: Treat as a Flammable Organic Solvent with Potential Peroxide Hazards .
(3-(Tert-butoxy)cyclobutyl)methanol is a bifunctional building block containing a strained cyclobutane ring, a primary alcohol, and a tert-butoxy ether linkage. While specific SDS data for this exact isomer is often limited in public databases, its structural moieties dictate its safety profile.
Critical Hazards:
Flammability: High.[1][2][3] Small molecular weight ethers/alcohols typically have flash points <60°C.
Peroxide Formation: The tert-butoxy group is an ether linkage. While sterically hindered and more stable than secondary ethers, it requires evaluation for peroxides prior to disposal, especially if the container is old or has been exposed to air/light.
Ring Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While stable under standard conditions, it releases high energy upon combustion, making it an excellent candidate for fuel blending (incineration) but dangerous if subjected to uncontrolled oxidation.
Part 2: Operational Disposal Protocol
Phase 1: Pre-Disposal Characterization (The "Go/No-Go" Step)
Rationale: You cannot safely dispose of an ether-containing compound without verifying its peroxide status. Transporting high-peroxide waste is illegal and dangerous.
Protocol:
Visual Inspection: Check for crystal formation around the cap or in the liquid.
If crystals are present:STOP. Do not open. Contact EHS/Bomb Squad immediately.
Peroxide Test: If liquid is clear, use a commercially available peroxide test strip (e.g., Quantofix® or starch-iodide paper).
Dip: Submerge strip for 1 second.
Read: Compare color after 15-30 seconds.
Limit: < 20 ppm is generally safe for standard waste streams. > 20 ppm requires stabilization.
Phase 2: Waste Stream Segregation
Designation:Non-Halogenated Organic Solvent Waste
Why? This molecule contains Carbon, Hydrogen, and Oxygen.[4] It lacks Chlorine, Bromine, or Fluorine. Mixing it with halogenated waste increases disposal costs and complicates incineration.
Stream Parameter
Specification
Reason
RCRA Code
D001 (Ignitable)
Flash point likely <140°F (60°C).
Container Material
HDPE or Amber Glass
Chemical compatibility; Amber glass prevents UV-induced peroxidation.
Compatibility
Alcohols, Ketones, Esters
Compatible with standard organic waste (Acetone, MeOH, EtOAc).
Incompatibility
Oxidizers, Acids, Halogens
Risk of exothermic reaction or ring cleavage.
Phase 3: Stabilization & Packaging (Step-by-Step)
Scenario A: Peroxides < 20 ppm (Standard)
Select Container: Use a dedicated "Non-Halogenated Organic" waste carboy (typically 20L HDPE).
Transfer: Pour slowly using a funnel to avoid static discharge. Ground the drum if transferring large volumes (>4L).
Labeling: Affix a hazardous waste label.
Constituents: Write "(3-(Tert-butoxy)cyclobutyl)methanol" (do not use abbreviations like "TBCM").
Hazard Checkbox: Mark "Flammable" and "Irritant".
Scenario B: Peroxides > 20 ppm (Stabilization Required)
Expert Insight: Do not dispose of "hot" peroxides directly. You must reduce them chemically.
Reduction: Add a reducing agent to the container.
Reagent: Ferrous sulfate (
) solution or Sodium metabisulfite.
Ratio: Add ~20% by volume of aqueous ferrous sulfate.
Agitation: Gently swirl (do not shake vigorously).
Retest: Confirm peroxides are < 20 ppm before adding to the main waste carboy.
Part 3: Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision path for disposing of this ether-alcohol derivative.
Figure 1: Operational decision tree for the safe disposal of ether-functionalized cyclobutanes.
Part 4: Emergency Response Data
In the event of a spill during transport to the waste satellite area:
Parameter
Protocol
Small Spill (<500 mL)
1. Evacuate immediate area.2. Eliminate ignition sources (turn off hot plates).3. Absorb with vermiculite or activated carbon pads.4. Place saturated pads in a fume hood to evaporate or seal in a pail.
Skin Contact
Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol) to wash skin, as this increases absorption.
Eye Contact
Flush with water for 15 minutes.[2][5] Seek medical attention immediately (risk of corneal damage from organic solvents).
References
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 6: Working with Chemicals). National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hazardous Materials (1910.106 - Flammable liquids). Retrieved from [Link]
Personal protective equipment for handling (3-(Tert-butoxy)cyclobutyl)methanol
Executive Safety Summary Compound: (3-(Tert-butoxy)cyclobutyl)methanol CAS (Analog Reference): 1781883-92-8 (Referencing 3-tert-butyl analog for baseline physicochemical properties due to structural similarity).[1][2] Ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound: (3-(Tert-butoxy)cyclobutyl)methanol
CAS (Analog Reference): 1781883-92-8 (Referencing 3-tert-butyl analog for baseline physicochemical properties due to structural similarity).[1][2]
Physical State: Viscous liquid or low-melting solid (isomer dependent).[1][2]
As researchers, we often handle niche building blocks where specific Safety Data Sheets (SDS) are sparse.[2] In these instances, we must apply Structure-Activity Relationship (SAR) safety protocols. We treat this compound not just as a generic organic, but as a molecule with three distinct reactive vectors:
The Cyclobutane Core: High ring strain (~26 kcal/mol).[2] While kinetically stable, it possesses higher potential energy than unstrained rings, necessitating thermal control.[2]
The Primary Alcohol (-CH₂OH): Provides polarity and hydrogen bonding capability; the primary vector for skin absorption and irritation.[2]
The Tert-Butoxy Ether (-OtBu): A bulky ether group.[1][2] While sterically hindered, all ethers carry a latent risk of peroxide formation upon prolonged air exposure.[2]
Core Directive: Treat as a Flammable Liquid and Irritant (Skin/Eye/Respiratory) .[2] Handle strictly within a chemical fume hood.[2][3]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundancy barrier.[2] We do not rely on a single layer of protection.[2]
Protection Zone
Core Equipment
Technical Specification & Rationale
Ocular
Chemical Splash Goggles
Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Rationale: Safety glasses are insufficient.[1][2] As a functionalized alcohol/ether, splashes can cause severe corneal irritation.[2] Goggles provide a seal against vapors and micro-droplets.[2]
Dermal (Hand)
Double Nitrile Gloving
Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile (Durability).Rationale: Ethers and alcohols can permeate thin nitrile over time.[1][2] The "Double-Glove" technique allows you to strip the outer glove immediately upon contamination without exposing skin.[1][2]
Respiratory
Fume Hood (Primary)
Spec: Face velocity 80–100 fpm.Rationale: This compound is likely volatile.[1][2] Engineering controls (hood) are superior to respirators.[2] If work must occur outside a hood (strongly discouraged), a Half-Face Respirator with Organic Vapor (OV) cartridges is required.[1][2]
Body
Flame-Resistant Lab Coat
Spec: Nomex or chemically treated cotton (Snap closures).Rationale: Synthetic blends (polyester) can melt into skin if the flammable ether moiety ignites.[1][2] Snap closures allow for rapid removal in emergencies.[2]
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a closed-transfer logic to minimize atmospheric exposure.[1][2]
Phase A: Preparation & Inspection
Peroxide Check: If the container is old or has visible crystals around the cap, DO NOT OPEN .[2] Call EHS immediately. Ethers can form explosive peroxides.[2]
Glassware: Oven-dry all glassware. Moisture can impede downstream nucleophilic substitutions often performed with this alcohol.[2]
Phase B: Weighing & Transfer (The Critical Step)
Avoid open-air weighing if possible. Use the "Syringe Difference" method for liquids.
Tare: Place a sealed septum-capped vial on the balance. Tare the balance.
Withdraw: In the fume hood, use a glass syringe with a wide-bore needle (18G) to withdraw the approximate volume.[2]
Weigh: Inject the liquid into the tared vial through the septum. Re-weigh.
Calculate: Mass = (Final Weight) - (Tare Weight).[1][2]
Why this works: It prevents vapors from entering the lab atmosphere and protects the user from inhalation.[2]
Phase C: Reaction Setup
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[2] The cyclobutane ring is stable, but the alcohol group can be oxidized by atmospheric oxygen under certain conditions.[2]
Temperature Control: If using strong bases (e.g., NaH) to deprotonate the alcohol, exotherms may occur.[2] Have an ice bath ready.[2]
Visual Workflow: Handling Logic
The following diagram illustrates the decision matrix for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Decision logic for inspecting and transferring (3-(Tert-butoxy)cyclobutyl)methanol safely.
Emergency Response & Waste Management
Accidental Spills (< 50 mL)
Evacuate: Clear the immediate area of personnel.
Ignition Sources: Turn off hot plates and stirrers immediately.
Absorb: Use a Universal Spill Pad or Vermiculite.[2] Do not use paper towels (combustible).[2]
Clean: Wipe the area with soap and water after bulk removal.[2][4][5] Place all materials in a sealed bag labeled "Hazardous Waste - Flammable/Irritant."
First Aid
Eye Contact: Flush immediately with water for 15 minutes.[2][3][5] Hold eyelids open. The lipophilic nature of the t-butoxy group may make the chemical cling to tissue; thorough irrigation is vital.
Skin Contact: Remove contaminated clothing.[2][4][5][6][7] Wash with soap and water.[2][4][5][6] Do not use ethanol/solvents to wash skin (increases absorption).[2]
Disposal Plan
Stream: Segregate into Organic Solvents (Halogen-Free) waste.
Labeling: Clearly label as "Flammable Liquid, Organic Alcohol."
Never: Do not pour down the drain. The alcohol group makes it water-soluble enough to contaminate waterways, but it is toxic to aquatic life.[1][2]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Personal Protective Equipment (1910.132).[2][7] United States Department of Labor.[2] [Link][1][2]
American Chemical Society. (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2] [Link]
PubChem. (n.d.).[2] Compound Summary: Cyclobutane Derivatives (General Safety Data). National Library of Medicine.[2] [Link]